Technical Documentation Center

Allylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Allylamine
  • CAS: 30551-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Bonding of Allylamine

For Researchers, Scientists, and Drug Development Professionals Abstract Allylamine (B125299) (C₃H₇N), the simplest stable unsaturated amine, is a molecule of significant interest in organic synthesis and materials scien...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine (B125299) (C₃H₇N), the simplest stable unsaturated amine, is a molecule of significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive double bond and a nucleophilic amino group, dictates its chemical behavior and utility. This guide provides a detailed examination of the chemical structure and bonding of allylamine, supported by quantitative data, experimental methodologies, and visual representations to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Chemical Structure

Allylamine, systematically named prop-2-en-1-amine, consists of a three-carbon propylene (B89431) chain with a double bond between the second and third carbon atoms (C2 and C3) and an amino group (-NH₂) attached to the first carbon atom (C1).[1][2] The molecular formula is C₃H₇N, and its structure can be represented as CH₂=CHCH₂NH₂.[1][2]

The presence of both a π-bond and a lone pair of electrons on the nitrogen atom makes allylamine a versatile chemical building block. The molecule's geometry is not planar due to the sp³ hybridized carbon and nitrogen atoms.

Molecular Representation

The following diagram illustrates the atomic connectivity within the allylamine molecule.

Allylamine Molecular Structure

Bonding and Hybridization

The bonding in allylamine is a combination of sigma (σ) and pi (π) bonds, resulting from the hybridization of the carbon and nitrogen atoms.

  • C1 (Methylene Carbon): This carbon is bonded to two hydrogen atoms, one carbon atom (C2), and the nitrogen atom. It forms four single bonds, indicating sp³ hybridization . The geometry around C1 is approximately tetrahedral.

  • C2 and C3 (Vinyl Carbons): These two carbons are joined by a double bond. Each is also bonded to hydrogen atoms and, in the case of C2, to C1. The double bond consists of one σ bond and one π bond. Both C2 and C3 are sp² hybridized , leading to a trigonal planar geometry around each of these carbon atoms.

  • N (Nitrogen): The nitrogen atom is bonded to two hydrogen atoms and one carbon atom (C1). It also has a lone pair of electrons. This arrangement results in sp³ hybridization and a trigonal pyramidal geometry around the nitrogen atom.

The following diagram illustrates the hybridization of the non-hydrogen atoms in allylamine.

Hybridization C1 C1 (CH₂) sp3_C1 sp³ C1->sp3_C1 Hybridization C2 C2 (CH) sp2_C2 sp² C2->sp2_C2 Hybridization C3 C3 (CH₂) sp2_C3 sp² C3->sp2_C3 Hybridization N N (NH₂) sp3_N sp³ N->sp3_N Hybridization

Hybridization of Atoms in Allylamine

Quantitative Structural Parameters

The precise bond lengths and angles in allylamine can be determined experimentally using techniques such as gas-phase electron diffraction and microwave spectroscopy, or calculated using computational methods. A computational study using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set has been performed to determine the optimized geometry of the allylamine molecule.[3][4]

ParameterBondValue (Å)
Bond LengthC=C1.33
C-C1.51
C-N1.46
C-H (vinyl)1.09
C-H (alkyl)1.10
N-H1.02
ParameterAtomsValue (°)
Bond AngleC-C=C125.0
H-C=C117.5
C-C-N111.5
H-C-H109.5
C-N-H110.0
H-N-H107.0

Note: These values are representative and may vary slightly depending on the experimental or computational method used.

Experimental Protocols for Structural Determination

The determination of the molecular structure of allylamine relies on several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of allylamine is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to calculate the bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which bond lengths and angles can be derived.

Methodology:

  • Sample Preparation: A gaseous sample of allylamine is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Spectrum: The absorption of microwaves is measured as a function of frequency. The resulting spectrum shows a series of absorption lines corresponding to specific rotational transitions.

  • Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are related to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the spectra of different isotopic species of allylamine, a precise determination of the bond lengths and angles can be achieved.

The following diagram illustrates the general workflow for determining molecular structure using these experimental techniques.

Experimental_Workflow cluster_experiment Experimental Methods cluster_data Primary Data cluster_analysis Data Analysis cluster_results Structural Parameters GED Gas-Phase Electron Diffraction DiffractionPattern Diffraction Pattern GED->DiffractionPattern MW Microwave Spectroscopy RotationalSpectrum Rotational Spectrum MW->RotationalSpectrum RadialDistribution Radial Distribution Function DiffractionPattern->RadialDistribution RotationalConstants Rotational Constants RotationalSpectrum->RotationalConstants BondLengths Bond Lengths RadialDistribution->BondLengths BondAngles Bond Angles RadialDistribution->BondAngles RotationalConstants->BondLengths RotationalConstants->BondAngles

Workflow for Molecular Structure Determination

Conformational Analysis

Due to rotation around the C-C and C-N single bonds, allylamine can exist in different conformations. Computational studies have explored the potential energy surface of allylamine to identify the most stable conformers. These studies, often performed using ab initio molecular orbital theory, help in understanding the relative energies and populations of different conformers at various temperatures.

Conclusion

The chemical structure and bonding of allylamine are well-characterized by a combination of experimental and computational methods. Its hybrid structure, containing both sp² and sp³ hybridized centers, and the presence of both a double bond and an amine group, are the foundation of its reactivity and broad applicability in chemical synthesis. The quantitative data and experimental protocols presented in this guide offer a detailed resource for scientists and researchers working with this important molecule.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Allylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile and highly reactive primary unsaturated amine. Its unique bifunctionality,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile and highly reactive primary unsaturated amine. Its unique bifunctionality, combining the reactivity of a primary amine with the unsaturation of an allyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of allylamine, with a focus on data relevant to researchers and professionals in drug development and chemical synthesis.

Physical Properties of Allylamine

Allylamine is a colorless to light yellow liquid characterized by a strong, pungent ammonia-like odor. It is a volatile and highly flammable substance. The key physical properties of allylamine are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₇N[1][2]
Molecular Weight 57.09 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Odor Strong ammonia-like[1][4]
Density 0.761 g/mL at 25 °C[4][5]
Melting Point -88 °C[2][4]
Boiling Point 53-58 °C[2][4][6]
Vapor Pressure 26.3 kPa at 20 °C[7]
Vapor Density 2.0 (Air = 1)[3][7]
Refractive Index (n²⁰/D) 1.420[4][8]
Viscosity 0.509 mm²/s at 20 °C[4]
Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water Miscible[4][6][9]
Solubility in Organic Solvents Miscible with alcohol, chloroform, and ether[4][10]
pKa (conjugate acid) 9.49 - 9.70[1][11]
LogP (Octanol/Water Partition Coefficient) 0.15[12]
Safety and Flammability
PropertyValueSource(s)
Flash Point -29 °C to -20 °C (closed cup)[1][3][6][12]
Autoignition Temperature 371-374 °C[3][7][12]
Explosive Limits in Air 2.2% - 22% (by volume)[3][7]

Chemical Properties and Reactivity

Allylamine's chemical behavior is dictated by the presence of both a primary amine and a carbon-carbon double bond, allowing it to undergo a wide range of chemical transformations.

Basicity: As an amine, allylamine is a weak base. Its aqueous solution is alkaline, and it readily reacts with acids to form allylammonium salts.

Reactivity of the Amine Group: The primary amine group can participate in typical amine reactions, such as:

  • Alkylation: Reaction with alkyl halides.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones.

Reactivity of the Allyl Group: The double bond in the allyl group is susceptible to:

  • Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond.

  • Polymerization: Under the influence of heat, light, or catalysts, allylamine can polymerize to form poly(allylamine).[1]

Hazardous Reactivity:

  • Allylamine reacts violently with strong oxidizing agents and acids.[3][4]

  • It can attack copper and its alloys.[3][4]

  • Reaction with hypochlorites can produce N-chloroamines, which may be explosive.[3][4]

Experimental Protocols

Determination of Physical Properties

The following are summaries of standard methodologies for determining key physical properties of liquid chemicals like allylamine.

  • Boiling Point (OECD Test Guideline 403): The boiling point is determined by heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure. Methods such as the dynamic method (Cottrell's method) or the static method can be employed. The temperature is measured with a calibrated thermometer, and the pressure is recorded.

  • Water Solubility (OECD Test Guideline 105): The flask method is suitable for substances with solubility above 10⁻² g/L.[7][13] A saturated solution is prepared by stirring an excess of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography.

  • pKa Determination (OECD Test Guideline 112): The dissociation constant can be determined by titration, spectrophotometry, or conductometry.[14][15] For the titration method, a solution of the substance is titrated with a standard acid or base, and the pH is monitored throughout the titration. The pKa is then calculated from the titration curve.

  • Vapor Pressure (OECD Test Guideline 104): The vapor pressure can be determined using methods like the static method, the dynamic method, or the isoteniscope method.[16][17][18] These methods involve measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.

  • Density (OECD Test Guideline 109): The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[5][6][19] These methods involve measuring the mass of a known volume of the liquid at a specific temperature.

  • Flash Point (ASTM D93): The Pensky-Martens closed-cup method is a standard procedure.[2][4][20] The sample is heated in a closed cup at a specified rate. An ignition source is periodically introduced into the vapor space until a flash is observed. The temperature at which the flash occurs is the flash point.

Synthesis of Allylamine

1. From Allyl Chloride and Ammonia (B1221849):

This is a common industrial method.[21][22] Allyl chloride is reacted with an excess of ammonia, often in a solvent like ethanol (B145695) or in liquid ammonia, sometimes in the presence of a catalyst such as cuprous chloride.[22][23][24] The reaction typically produces a mixture of mono-, di-, and triallylamines, which are then separated by distillation.

General Protocol:

  • A reaction vessel is charged with ammonia (aqueous or liquid) and a solvent (e.g., ethanol).

  • Allyl chloride is added gradually to the ammonia solution while maintaining the reaction temperature (e.g., 40-50 °C).

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The resulting mixture containing allylamine hydrochloride and other products is then neutralized with a base (e.g., sodium hydroxide) to liberate the free amine.

  • The product mixture is subjected to fractional distillation to isolate pure allylamine.

2. By Hydrolysis of Allyl Isothiocyanate:

This method can be used for the preparation of pure allylamine in a laboratory setting.[1][25]

Detailed Protocol (from Organic Syntheses):[1]

  • In a round-bottomed flask equipped with a reflux condenser, 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate are placed.

  • The mixture is refluxed until the upper layer of allyl isothiocyanate disappears (approximately 15 hours).

  • The solution is concentrated by heating on a steam bath until crystals begin to form.

  • The residue is diluted with water and transferred to a three-necked flask equipped for distillation.

  • A solution of 400 g of potassium hydroxide (B78521) in 250 cc of water is added dropwise to the heated and stirred mixture.

  • Allylamine distills as it is liberated by the base.

  • The distillate is collected, dried over solid potassium hydroxide, and then over metallic sodium.

  • The dried allylamine is purified by fractional distillation.

Mandatory Visualizations

Synthesis of Allylamine from Allyl Chloride

G AllylChloride Allyl Chloride Separation Distillation AllylChloride->Separation Ammonia Ammonia (excess) Ammonia->Separation Allylamine Allylamine Diallylamine Diallylamine Triallylamine Triallylamine Separation->Allylamine Separation->Diallylamine Separation->Triallylamine

Caption: Synthesis of Allylamine from Allyl Chloride and Ammonia.

Synthesis of Allylamine from Allyl Isothiocyanate

G AllylIsothiocyanate Allyl Isothiocyanate Heat Reflux AllylIsothiocyanate->Heat HCl Hydrochloric Acid (aq) HCl->Heat Intermediate Allylamine Hydrochloride Heat->Intermediate KOH Potassium Hydroxide Intermediate->KOH Allylamine Allylamine KOH->Allylamine Distillation Distillation Allylamine->Distillation Distillation->Allylamine Purified G Allylamine Allylamine SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) Allylamine->SSAO Acrolein Acrolein SSAO->Acrolein H2O2 Hydrogen Peroxide SSAO->H2O2 CellularDamage Cellular Damage (Lipid Peroxidation, etc.) Acrolein->CellularDamage H2O2->CellularDamage Cardiotoxicity Cardiovascular Toxicity CellularDamage->Cardiotoxicity

References

Foundational

An In-depth Technical Guide to the Synthesis of Allylamine from Allyl Chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for producing allylamine (B125299) from allyl chloride. It includes d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing allylamine (B125299) from allyl chloride. It includes detailed reaction mechanisms, comparative data on various synthetic protocols, and step-by-step experimental procedures.

Introduction

Allylamine (prop-2-en-1-amine) is a pivotal unsaturated amine used as a building block in numerous applications, including the synthesis of pharmaceuticals, polymers for reverse osmosis membranes, and agricultural chemicals.[1][2] The most established and commercially significant method for its synthesis involves the reaction of allyl chloride with a nitrogen source, primarily ammonia (B1221849). This process, known as ammonolysis, yields a mixture of primary (allylamine), secondary (diallylamine), and tertiary (triallylamine) amines.[1][2][3] Controlling the selectivity to obtain the desired monoallylamine is the primary challenge, which can be addressed by manipulating reaction conditions such as reactant ratios, temperature, solvent, and catalysts.

Core Synthesis Pathway: Ammonolysis of Allyl Chloride

The fundamental reaction is a nucleophilic substitution where ammonia acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride and displacing the chloride ion.

Primary Reaction: CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + HCl

The hydrogen chloride (HCl) byproduct immediately reacts with the excess ammonia present in the reaction mixture to form ammonium (B1175870) chloride (NH₄Cl).[4]

Secondary and Tertiary Amine Formation: The desired product, allylamine, is also a nucleophile and can compete with ammonia to react with remaining allyl chloride. This subsequent reaction leads to the formation of diallylamine, and further, triallylamine.

CH₂=CHCH₂NH₂ + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₂NH + HCl (CH₂=CHCH₂)₂NH + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₃N + HCl

To enhance the yield of the primary amine, a large molar excess of ammonia is typically employed, which increases the probability of an allyl chloride molecule reacting with ammonia rather than with already-formed allylamine.[5][6]

Reaction_Pathway AC Allyl Chloride p1 AC->p1 p2 AC->p2 p3 AC->p3 NH3 Ammonia (Excess) NH3->p1 AA Allylamine (Primary) AA->p2 Further Reaction DAA Diallylamine (Secondary) DAA->p3 Further Reaction TAA Triallylamine (Tertiary) NH4Cl Ammonium Chloride p1->AA + HCl p1->NH4Cl HCl + NH₃ → p2->DAA p3->TAA Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification charge Charge Reactor with Aqueous NH₃ heat Heat & Agitate charge->heat add Add Allyl Chloride heat->add react React (e.g., 100°C, 2 min) add->react cool Rapid Cooling react->cool distill_nh3 Distill off excess NH₃ cool->distill_nh3 neutralize Neutralize with NaOH distill_nh3->neutralize separate Separate Organic/ Aqueous Layers neutralize->separate distill_prod Fractional Distillation of Organic Layer separate->distill_prod product Pure Allylamine distill_prod->product

References

Exploratory

An In-depth Technical Guide to the Properties of Monoallylamine, Diallylamine, and Triallylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Allylamines are a class of organic compounds characterized by the presence of at least one allyl group (CH₂=CHCH₂) attached to a nitrogen atom....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamines are a class of organic compounds characterized by the presence of at least one allyl group (CH₂=CHCH₂) attached to a nitrogen atom. The simplest members of this family—monoallylamine, diallylamine (B93489), and triallylamine (B89441)—serve as crucial building blocks in organic synthesis and polymer chemistry. Their unique combination of a reactive double bond and a nucleophilic nitrogen atom makes them versatile precursors for a wide range of applications, from the synthesis of pharmaceuticals to the production of resins and flocculants. This technical guide provides a comprehensive overview and comparison of the core properties of monoallylamine, diallylamine, and triallylamine, with a focus on their physicochemical characteristics, reactivity, synthesis, and toxicological profiles.

Physicochemical Properties

The progressive substitution of the amine hydrogen atoms with allyl groups from monoallylamine to triallylamine leads to predictable trends in their physical properties, such as boiling point and density, which increase with molecular weight. Conversely, the basicity, as indicated by the pKa of the conjugate acid, decreases with increasing steric hindrance around the nitrogen atom.

PropertyMonoallylamineDiallylamineTriallylamine
Molecular Formula C₃H₇NC₆H₁₁NC₉H₁₅N
Molecular Weight ( g/mol ) 57.0997.16137.23
Boiling Point (°C) 53-54111-112150-156
Melting Point (°C) -88-88-70
Density (g/cm³ at 20°C) ~0.761~0.789~0.809
pKa of Conjugate Acid 9.49 - 9.709.298.31
Water Solubility Miscible8.6 g/100 mLSlightly soluble (0.25 g/100mL)
Flash Point (°C) -297 - 2131 - 39.4

Spectroscopic Properties

The spectroscopic signatures of mono-, di-, and triallylamine are distinct and allow for their unambiguous identification.

Infrared (IR) Spectroscopy

The key differentiating feature in the IR spectra of these amines is the N-H stretching vibration.[1][2][3]

  • Monoallylamine (Primary Amine): Exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. It also shows a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[2]

  • Diallylamine (Secondary Amine): Shows a single, weaker N-H stretching band in the 3300-3500 cm⁻¹ region.[2] The N-H bending vibration is typically absent or very weak.

  • Triallylamine (Tertiary Amine): Lacks an N-H bond, and therefore, does not show any absorption in the N-H stretching region, making it easily distinguishable from the other two.[4]

All three compounds will display characteristic peaks for the allyl group, including C=C stretching around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information. The chemical shifts of the protons and carbons are influenced by the number of allyl groups attached to the nitrogen.

¹H NMR:

  • -CH₂-N protons: The protons on the carbon adjacent to the nitrogen typically appear in the range of 3.0-3.3 ppm.

  • =CH- protons: The internal vinyl proton shows a multiplet around 5.7-5.9 ppm.

  • =CH₂ protons: The terminal vinyl protons are diastereotopic and appear as two distinct multiplets around 5.0-5.2 ppm.

  • N-H protons (Mono- and Diallylamine): The chemical shift of the N-H proton is variable and the peak is often broad. It can be identified by its disappearance upon D₂O exchange.

¹³C NMR:

  • -CH₂-N carbon: The carbon alpha to the nitrogen resonates in the range of 45-60 ppm.

  • =CH- carbon: The internal vinyl carbon appears around 134-139 ppm.

  • =CH₂ carbon: The terminal vinyl carbon is found further upfield, around 115-118 ppm.

Synthesis and Reactivity

General Synthesis

Mono-, di-, and triallylamine are typically produced industrially by the reaction of allyl chloride with ammonia (B1221849).[5] This reaction proceeds via nucleophilic substitution and yields a mixture of the three amines and the quaternary ammonium (B1175870) salt. The product distribution can be controlled to some extent by adjusting the molar ratio of ammonia to allyl chloride. A large excess of ammonia favors the formation of the primary amine, monoallylamine.

Alternatively, these amines can be synthesized from the reaction of allyl alcohol with ammonia over a catalyst.[6][7]

Synthesis AllylChloride Allyl Chloride Mixture Mixture of Mono-, Di-, and Triallylamine Salts AllylChloride->Mixture Nucleophilic Substitution Ammonia Ammonia Ammonia->Mixture Nucleophilic Substitution Distillation Distillation Mixture->Distillation Neutralization & Monoallylamine Monoallylamine Distillation->Monoallylamine Diallylamine Diallylamine Distillation->Diallylamine Triallylamine Triallylamine Distillation->Triallylamine

General Synthesis of Allylamines
Reactivity and Nucleophilicity

The reactivity of allylamines is dominated by the nucleophilicity of the nitrogen atom and the electrophilicity of the allyl double bond. The nucleophilicity of the nitrogen atom generally follows the order: diallylamine > monoallylamine > triallylamine. While alkyl substitution typically increases the basicity and nucleophilicity of amines, the increasing steric hindrance in triallylamine makes its lone pair less accessible.

Polymerization

Allylamines can undergo radical polymerization to form poly(allylamine)s, which have applications as flocculants, in membranes, and for drug delivery.[8][9][10] The polymerization of monoallylamine and diallylamine can be initiated by radical initiators.[11][12] Diallylamine and its derivatives are known to undergo cyclopolymerization, forming five- or six-membered rings within the polymer backbone.[9][10][13] Triallylamine can also be polymerized, often leading to cross-linked structures.[14]

Polymerization Monomer Allylamine (B125299) Monomer (Mono-, Di-, or Triallylamine) Radical Monomer Radical Monomer->Radical Initiation Initiator Radical Initiator Initiator->Radical Polymer Poly(allylamine) Radical->Polymer Propagation

Radical Polymerization of Allylamines

Experimental Protocols

Synthesis of Allylamines from Allyl Chloride and Ammonia (Illustrative Lab-Scale)

Materials:

  • Allyl chloride

  • Aqueous ammonia (e.g., 28%)

  • Sodium hydroxide

  • Distillation apparatus

Procedure:

  • In a pressure-resistant reactor, combine aqueous ammonia and allyl chloride. The molar ratio should be adjusted to favor the desired product (e.g., a high ammonia to allyl chloride ratio for monoallylamine).

  • Seal the reactor and heat the mixture. The reaction temperature and time will influence the product distribution.

  • After cooling, carefully vent the reactor.

  • Neutralize the resulting mixture of amine hydrochlorides with a strong base, such as sodium hydroxide, to liberate the free amines.

  • Separate the organic layer containing the allylamines.

  • Fractionally distill the mixture to isolate monoallylamine, diallylamine, and triallylamine based on their boiling points.

Gas Chromatography (GC) Analysis

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-CAM), is suitable for separating these amines.[15][16][17]

Typical GC Conditions:

  • Injector Temperature: 220-250°C

  • Detector (FID) Temperature: 250-260°C

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program: Start at a low temperature (e.g., 60-70°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of all three components.[15]

  • Injection Mode: Split injection is typically used.

Toxicological Profile

The allylamines are toxic and should be handled with appropriate safety precautions. Their toxicity generally decreases from monoallylamine to triallylamine for oral and dermal routes of exposure.

CompoundRouteSpeciesLD₅₀
Monoallylamine OralRat106 mg/kg
Diallylamine OralRat316-578 mg/kg
DermalRabbit280 mg/kg
Triallylamine OralMouse492 mg/kg
DermalRabbit400 mg/kg

Data compiled from various sources.

In humans, exposure to allylamines can cause irritation to the skin, eyes, and respiratory tract.[1]

Applications in Drug Development and Research

While mono-, di-, and triallylamine are primarily industrial chemicals, the allylamine functional group is present in several pharmaceutical compounds, particularly antifungal agents. These drugs, such as terbinafine (B446) and naftifine, act by inhibiting the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[18][19] This leads to a buildup of toxic squalene and a depletion of ergosterol, ultimately disrupting the fungal cell membrane. The simple allylamines can serve as starting materials or structural motifs in the design and synthesis of new therapeutic agents.

Antifungal_Mechanism Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Catalyzed by SqualeneEpoxidase Squalene Epoxidase SqualeneEpoxidase->SqualeneEpoxide Ergosterol Ergosterol (Fungal Cell Membrane Component) SqualeneEpoxide->Ergosterol AllylamineDrugs Allylamine Antifungals (e.g., Terbinafine) AllylamineDrugs->SqualeneEpoxidase Inhibits

Mechanism of Action of Allylamine Antifungals

Conclusion

Monoallylamine, diallylamine, and triallylamine are fundamental chemicals with distinct and predictable properties based on the degree of substitution at the nitrogen atom. Their unique reactivity makes them indispensable in various synthetic applications, particularly in polymer science. A thorough understanding of their physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for their effective use in research and development. While not directly used as therapeutic agents, their structural motif is important in the design of certain classes of drugs, highlighting their continued relevance in the broader field of medicinal chemistry.

References

Foundational

An In-depth Technical Guide to Allylamine: Properties, Toxicological Pathways, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of allylamine (B125299), a key industrial chemical and a valuable tool in experimental models of card...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allylamine (B125299), a key industrial chemical and a valuable tool in experimental models of cardiovascular disease. This document outlines its fundamental chemical identifiers, delves into the critical signaling pathways associated with its toxicity, and presents detailed experimental protocols for its synthesis.

Core Chemical and Physical Properties

Allylamine, a colorless to light yellow liquid with a potent, ammonia-like odor, is the simplest stable unsaturated amine.[1][2] It is a versatile precursor in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][3]

IdentifierValue
Preferred IUPAC Name prop-2-en-1-amine[1][2]
CAS Number 107-11-9[1][4]
Molecular Formula C₃H₇N[1][4]
Molecular Weight 57.09 g/mol [4][5]
Boiling Point 55-58 °C[4]
Flash Point -20 °F (-29 °C)[5]
Solubility Miscible with water, alcohol, chloroform, and ether[4]

Mechanism of Action: Cardiovascular Toxicity Signaling Pathway

Allylamine is a well-established cardiotoxic agent used to induce experimental models of myocardial necrosis and atherosclerosis.[6][7][8] Its toxicity is not caused by the compound itself, but rather by its metabolic products.[9] In cardiovascular tissues, allylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) into acrolein, hydrogen peroxide, and ammonia.[9] Acrolein, a highly reactive aldehyde, is considered the primary mediator of allylamine-induced cardiovascular damage.[9][10] The proposed mechanism involves acrolein-induced lipid peroxidation, particularly within mitochondria, leading to oxidative stress and cellular damage.[10]

Allylamine_Toxicity_Pathway cluster_metabolism Metabolism cluster_toxicity Cellular Toxicity Allylamine Allylamine SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) Allylamine->SSAO Metabolized by Metabolites Acrolein + Hydrogen Peroxide + Ammonia SSAO->Metabolites Produces LipidPeroxidation Lipid Peroxidation (especially in mitochondria) Metabolites->LipidPeroxidation Induces OxidativeStress Oxidative Stress LipidPeroxidation->OxidativeStress Leads to CellDamage Vascular Smooth Muscle & Myocardial Cell Damage OxidativeStress->CellDamage Causes

Caption: Metabolic activation of allylamine to toxic byproducts.

Experimental Protocols

The following protocols are based on established methods for the synthesis and handling of allylamine.

1. Synthesis of Allylamine via Hydrolysis of Allyl Isothiocyanate

This procedure details the preparation of allylamine from the hydrolysis of allyl isothiocyanate.[11]

Materials:

  • 5-liter round-bottomed flask

  • Reflux condenser with a gas trap

  • 20% Hydrochloric acid (2 liters, 12.1 moles)

  • Allyl isothiocyanate (500 g, 5.05 moles)

  • 3-liter beaker

  • Steam bath

  • 2-liter three-necked, round-bottomed flask

  • 500-cc dropping funnel

  • Mercury-sealed mechanical stirrer

  • Condenser for distillation

  • 500-cc suction flask as a receiver

  • Ice-salt bath

  • Water bath

  • Potassium hydroxide (B78521) (400 g, 7.1 moles) dissolved in 250 cc of water

  • Solid potassium hydroxide

  • Metallic sodium

  • 12-inch fractionating column

Procedure:

  • In the 5-liter round-bottomed flask, combine 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate.

  • Attach the reflux condenser with a gas trap and reflux the mixture over a free flame until the upper layer of allyl isothiocyanate has completely disappeared (approximately 15 hours).

  • Pour the resulting solution into the 3-liter beaker and concentrate it on a steam bath until crystals begin to form in the hot solution (volume will be approximately 400 cc).

  • Dilute the warm residue with water to a final volume of 500-550 cc.

  • Transfer the solution to the 2-liter three-necked flask equipped with the dropping funnel, mechanical stirrer, and distillation condenser.

  • Place the receiver in an ice-salt bath and the three-necked flask in a water bath.

  • Raise the temperature of the water bath to 95-98°C and start the stirrer.

  • Add the potassium hydroxide solution dropwise from the funnel. Distillation of allylamine will begin once the free hydrochloric acid is neutralized.

  • Regulate the rate of alkali addition to maintain a steady, dropwise distillation.

  • After all the alkali has been added, continue heating and stirring until all the amine has distilled over.

  • Dry the distillate over solid potassium hydroxide for 24 hours, followed by drying over metallic sodium.

  • Fractionally distill the dried allylamine using the fractionating column, collecting the fraction that boils between 54-57°C at 746 mm Hg.

Caution: Allylamine vapors are volatile and can cause violent sneezing.[11] This procedure should be performed in a well-ventilated fume hood.

2. Synthesis of Diallylamine (B93489) from Diallylcyanamide

This protocol describes the preparation of diallylamine from diallylcyanamide.[12]

Materials:

  • 2-liter round-bottomed flask

  • Reflux condenser

  • Sulfuric acid (123 g, 1.2 moles) in 370 cc of water

  • Diallylcyanamide (98.5 g, 0.81 mole)

  • Clay plate pieces

  • Sodium hydroxide (192 g, 4.8 moles) in 350 cc of water

  • Condenser for downward distillation

  • Solid sodium hydroxide

Procedure:

  • In the 2-liter round-bottomed flask, combine the sulfuric acid solution and diallylcyanamide. Add a few pieces of clay plate to ensure smooth boiling.

  • Attach the reflux condenser and gently reflux the mixture for six hours. The mixture will become homogeneous.

  • Cool the solution to room temperature.

  • Carefully pour the cold sodium hydroxide solution down the side of the flask to form a separate layer at the bottom.

  • Connect the flask to a condenser for downward distillation and shake to mix the two layers, which will liberate the free amine.

  • Separate the amine layer and dry it for several hours over freshly broken lumps of solid sodium hydroxide.

  • Filter the dried amine into a distilling flask and distill at atmospheric pressure.

  • Collect the diallylamine fraction that boils between 108-111°C.

References

Exploratory

An In-depth Technical Guide to the Solubility of Allylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile primary amine that serves as a critical building block in numerous chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile primary amine that serves as a critical building block in numerous chemical syntheses, including the production of pharmaceuticals, polymers, and agrochemicals.[1] Its utility in these applications is profoundly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of allylamine, a detailed experimental protocol for its quantitative determination, and visualizations of key synthetic pathways involving this compound.

Core Principles of Allylamine Solubility

The solubility of allylamine is dictated by its molecular structure, which features a polar amine group (-NH₂) capable of hydrogen bonding and a nonpolar allyl group (CH₂=CHCH₂-). This amphiphilic nature allows it to interact favorably with a wide range of organic solvents. Generally, allylamine exhibits high solubility in polar organic solvents due to dipole-dipole interactions and hydrogen bonding.[2] It is also soluble in many nonpolar solvents, a characteristic attributed to the nonpolar allyl group.

Quantitative Solubility Data

While precise quantitative data for the solubility of allylamine in all organic solvents is not extensively tabulated in publicly available literature, it is widely reported as being miscible or freely soluble in many common organic solvents. "Miscible" implies that the substances form a homogeneous solution in all proportions.

The following table summarizes the reported qualitative and, where available, quantitative solubility of allylamine in various organic solvents.

SolventFormulaPolaritySolubilityCitation
EthanolC₂H₅OHPolar ProticInfinitely soluble[3]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[4]
ChloroformCHCl₃Polar AproticMiscible[4]
BenzeneC₆H₆NonpolarInfinitely soluble[3]
Ethyl AcetateC₄H₈O₂Polar AproticInfinitely soluble[3]
WaterH₂OPolar ProticMiscible[4][5]
Alcohol (general)R-OHPolar ProticFreely soluble[4]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of allylamine solubility in an organic solvent. This protocol is adapted from established methods for determining the solubility of liquid amines.[6]

Objective: To quantitatively determine the solubility of allylamine in a specified organic solvent at a controlled temperature.

Materials:

  • High-purity allylamine

  • Analytical grade organic solvent of choice

  • Analytical balance (readability ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of allylamine to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate phase of undissolved allylamine is necessary to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with allylamine.

  • Sample Extraction and Filtration:

    • Once equilibrium is established, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a volumetric pipette.

    • Immediately filter the extracted sample using a syringe filter that is chemically resistant to the solvent to remove any undissolved micro-droplets of allylamine.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the flask containing the solution.

    • Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by passing a gentle stream of nitrogen over the solution in a fume hood.

    • Once the solvent is fully evaporated, dry the flask containing the allylamine residue in an oven at a temperature below the boiling point of allylamine (53 °C) until a constant mass is achieved.

    • Reweigh the flask to determine the mass of the dissolved allylamine.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or as a mole fraction.

    • Solubility ( g/100 mL) = (Mass of dissolved allylamine / Volume of solvent used) x 100

Visualization of Key Synthesis Pathways

Allylamine is a precursor in the synthesis of various commercially important compounds. The following diagrams, generated using the DOT language, illustrate two such pathways.

Synthesis of Naftifine

Naftifine is a topical antifungal agent of the allylamine class.[7] One synthetic approach involves a Mannich-type reaction followed by dehydration.[1][8]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Secondary_Amine Secondary Amine Mannich_Base γ-Aminoalcohol (Mannich Base) Secondary_Amine->Mannich_Base Mannich-type Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Activated_Alkene Activated Alkene (e.g., Styrene) Activated_Alkene->Mannich_Base Naftifine_Analogue Naftifine Analogue Mannich_Base->Naftifine_Analogue Dehydration (Acid Catalyzed)

Caption: Synthetic pathway for Naftifine analogues via a Mannich-type reaction.

Synthesis of Polyallylamine Hydrochloride

Polyallylamine and its salts are used in various industrial and pharmaceutical applications, including as phosphate (B84403) binders.[9][10]

G cluster_reactants Reactants cluster_polymerization Polymerization cluster_product Product Allylamine Allylamine Allylamine_HCl Allylamine Hydrochloride (Monomer) Allylamine->Allylamine_HCl HCl Hydrochloric Acid HCl->Allylamine_HCl Polymerization_Step Radical Polymerization Allylamine_HCl->Polymerization_Step Radical_Initiator Radical Initiator Radical_Initiator->Polymerization_Step PAA_HCl Polyallylamine Hydrochloride (PAA-HCl) Polymerization_Step->PAA_HCl

Caption: Workflow for the synthesis of Polyallylamine Hydrochloride.

References

Foundational

Toxicological Profile of Allylamine for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vitro toxicological profile of allylamine (B125299), a chemical known for its cardiovascula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of allylamine (B125299), a chemical known for its cardiovascular toxicity. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to support researchers in designing and interpreting in vitro studies.

Executive Summary

Allylamine's toxicity in vitro is primarily mediated by its metabolic activation to the highly reactive aldehyde, acrolein, and the generation of hydrogen peroxide. This process, catalyzed by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), leads to significant cytotoxicity, particularly in cardiovascular cell types. The downstream effects include oxidative stress, mitochondrial dysfunction, and induction of apoptosis through both intrinsic and extrinsic pathways. This guide provides a detailed examination of these mechanisms, supported by quantitative data and established experimental methodologies.

Mechanism of Action and Toxicity

The primary mechanism of allylamine-induced toxicity is its bioactivation in vascular smooth muscle cells (VSMCs) and other susceptible cell types.

Metabolic Activation: Allylamine is a substrate for SSAO/VAP-1, an enzyme highly expressed in vascular tissues. SSAO catalyzes the oxidative deamination of allylamine, producing acrolein, hydrogen peroxide (H₂O₂), and ammonia.[1] Acrolein, a potent electrophile, and H₂O₂, a reactive oxygen species (ROS), are the principal mediators of allylamine's cytotoxic effects.

Cellular Targets and Toxic Effects:

  • Oxidative Stress: Acrolein and H₂O₂ induce significant oxidative stress by depleting intracellular glutathione (B108866) (GSH) and increasing the production of ROS.[1] This imbalance disrupts the cellular redox state and leads to damage of cellular macromolecules.

  • Protein and DNA Adduct Formation: Acrolein readily forms adducts with cellular nucleophiles, including proteins and DNA.[2][3][4][5] Acrolein-DNA adducts, such as α-hydroxy-1, N²-propano-2'-deoxyguanosine (α-HOPdG) and γ-hydroxy-1, N²-propano-2'-deoxyguanosine (γ-HOPdG), have been shown to be mutagenic.[2][4]

  • Mitochondrial Dysfunction: Allylamine and acrolein can inhibit mitochondrial electron transport, leading to a decrease in ATP production.[6] Acrolein also induces mitochondrial membrane potential disruption, release of cytochrome c, and activation of the mitochondrial apoptotic pathway.[7][8]

  • Apoptosis and Necrosis: At lower concentrations, acrolein primarily induces apoptosis through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[7][9][10] At higher concentrations, necrosis becomes the predominant mode of cell death.[9]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro toxicity of allylamine and its metabolite, acrolein. It is important to note that explicit IC50 values for allylamine-induced cytotoxicity are not consistently reported in the literature; therefore, effective concentrations from various studies are presented.

Table 1: Cytotoxicity of Allylamine and Acrolein in Different Cell Types

CompoundCell TypeEndpointConcentration/EffectReference(s)
AllylamineRat Vascular Smooth Muscle CellsLDH Release200 µM caused a time-dependent increase in LDH release.[5]
AllylamineRat Vascular Endothelial CellsLDH Release200 µM caused a time-dependent increase in LDH release.[5]
AllylamineNeonatal Rat Cardiac MyocytesCell Lysis (LDH Release)0.5 mM caused cell lysis after 4 hours.[11]
AllylamineNeonatal Rat Cardiac MyocytesATP Levels0.05 mM reduced ATP levels.[11]
AllylamineNeonatal Rat Cardiac FibroblastsCell Lysis (LDH Release)20 mM was required to cause cell lysis.[11]
AllylamineNeonatal Rat Cardiac FibroblastsATP Levels10 mM was required to reduce ATP levels.[11]
AcroleinNeonatal Rat Cardiac MyocytesCell Lysis (LDH Release)0.05 mM was toxic.[11]
AcroleinNeonatal Rat Cardiac FibroblastsCell Lysis (LDH Release)0.05 mM was toxic.[11]
AcroleinNeonatal Rat Cardiac MyocytesATP Levels0.01 mM reduced ATP levels after 4 hours.[11]
AcroleinA549 Human Lung CellsApoptosis0-50 µM induced apoptosis.[10]

Table 2: EC50 Values for Inhibition of Mitochondrial Respiration

CompoundSubstrateEC50 (mM)Cell/Tissue SourceReference(s)
AllylamineSuccinate2.29Rat Heart Mitochondria[6]
AllylamineGlutamate/Malate1.22Rat Heart Mitochondria[6]
AcroleinSuccinate0.80Rat Heart Mitochondria[6]
AcroleinGlutamate/Malate0.39Rat Heart Mitochondria[6]

Genotoxicity Profile

Direct evidence for the genotoxicity of allylamine from standardized assays like the Ames test or in vitro micronucleus assay is limited in the reviewed literature. However, the genotoxic potential of its primary metabolite, acrolein, is well-established.

Acrolein is known to form mutagenic DNA adducts, primarily with deoxyguanosine.[2][4] These adducts can lead to G:C to T:A and G:C to A:T mutations.[3] Furthermore, acrolein has been shown to inhibit DNA repair mechanisms, which can exacerbate its DNA-damaging effects.[3]

Given that allylamine is metabolized to acrolein in cells expressing SSAO, it is plausible that allylamine could exhibit genotoxic effects in such in vitro systems. However, dedicated studies are required to confirm this.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in allylamine-induced toxicity.

cluster_0 Cell Membrane cluster_1 Cytoplasm Allylamine_ext Allylamine (extracellular) Allylamine_int Allylamine (intracellular) Allylamine_ext->Allylamine_int SSAO SSAO/VAP-1 Acrolein Acrolein SSAO->Acrolein Oxidative Deamination H2O2 H₂O₂ SSAO->H2O2 Allylamine_int->SSAO ROS Increased ROS Acrolein->ROS GSH_depletion GSH Depletion Acrolein->GSH_depletion H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion->Oxidative_Stress

Allylamine Metabolism and Induction of Oxidative Stress.

cluster_0 Death Receptor Pathway (Extrinsic) cluster_1 Mitochondrial Pathway (Intrinsic) Acrolein Acrolein FasL ↑ FasL Acrolein->FasL p53 ↑ p53 Acrolein->p53 Bax_translocation Bax Translocation to Mitochondria Acrolein->Bax_translocation FADD FADD Translocation FasL->FADD Casp8_activation Caspase-8 Activation FADD->Casp8_activation Bid_cleavage Bid Cleavage to tBid Casp8_activation->Bid_cleavage Casp_execution Executioner Caspases (Caspase-3, -7) Activation Casp8_activation->Casp_execution Bid_cleavage->Bax_translocation PUMA ↑ PUMA p53->PUMA PUMA->Bax_translocation Mito_dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↑Cyto c release) Bax_translocation->Mito_dysfunction Casp9_activation Caspase-9 Activation Mito_dysfunction->Casp9_activation Casp9_activation->Casp_execution Apoptosis Apoptosis Casp_execution->Apoptosis

Acrolein-Induced Apoptotic Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess allylamine toxicity.

Cell Culture

Rat Aortic Smooth Muscle Cells (RASMCs):

  • Isolate the thoracic aorta from male Sprague-Dawley rats under sterile conditions.

  • Remove the adventitia and surrounding connective tissue.

  • Cut the aorta into small rings and place them in a culture flask.

  • Culture the explants in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells will migrate from the explants and proliferate. Passage the cells upon reaching 80-90% confluency. Experiments are typically performed on cells between passages 2 and 6.

Human Umbilical Vein Endothelial Cells (HUVECs):

  • Isolate HUVECs from fresh human umbilical cords by collagenase digestion.

  • Culture the cells on gelatin-coated flasks in endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Use cells at early passages for experiments to maintain their endothelial phenotype.

Neonatal Rat Cardiac Myocytes:

  • Isolate hearts from 1-2 day old neonatal Sprague-Dawley rats.

  • Mince the ventricular tissue and perform enzymatic digestion (e.g., with trypsin and collagenase) to obtain a single-cell suspension.

  • Pre-plate the cell suspension for 1-2 hours to allow for the preferential attachment of fibroblasts.

  • Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated dishes in a suitable culture medium (e.g., DMEM/F12 with supplements).

  • Cardiomyocytes will begin to beat spontaneously within 24-48 hours.

Cytotoxicity Assays

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of allylamine or acrolein for the desired time period (e.g., 4, 12, or 24 hours).

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent like Triton X-100).

  • After incubation, carefully collect the culture supernatant.

  • Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity.

MTT Assay: This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Seed cells in a 96-well plate and treat with the test compounds as described for the LDH assay.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Mechanistic Assays

Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them in the dark at 37°C.

  • Wash the cells to remove excess probe.

  • Treat the cells with allylamine or a positive control (e.g., H₂O₂).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

ATP Level Assessment:

  • Seed cells in a white, opaque 96-well plate.

  • Treat the cells with the test compounds.

  • After treatment, lyse the cells to release ATP.

  • Measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ATP.

Western Blotting for Apoptosis-Related Proteins:

  • Treat cells with allylamine or acrolein.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay): This test uses histidine-requiring strains of Salmonella typhimurium to detect chemical mutagens.

  • Prepare different concentrations of allylamine.

  • In the presence and absence of a metabolic activation system (S9 mix), mix the test compound with the bacterial tester strain and a small amount of histidine in top agar (B569324).

  • Pour the mixture onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of allylamine, with and without S9 mix.

  • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

start Seed Cells in 96-well plate treat Treat with Allylamine/ Acrolein and Controls start->treat incubate Incubate for Desired Time treat->incubate collect Collect Supernatant incubate->collect add_reagent Add LDH Assay Reagent collect->add_reagent incubate2 Incubate at RT add_reagent->incubate2 measure Measure Absorbance incubate2->measure calculate Calculate % Cytotoxicity measure->calculate

Experimental Workflow for LDH Cytotoxicity Assay.

Conclusion

The in vitro toxicological profile of allylamine is characterized by its metabolic activation to acrolein, leading to oxidative stress, mitochondrial damage, and programmed cell death. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, this information is critical for designing robust in vitro studies to assess the potential cardiovascular liabilities of new chemical entities and to further elucidate the mechanisms of chemically induced vascular injury. Further research is warranted to establish definitive IC50 values for allylamine in relevant cardiovascular cell types and to directly assess its genotoxic potential using standardized assays.

References

Exploratory

An In-depth Technical Guide to the Thermal Decomposition Products of Allylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine (B125299) (C₃H₅NH₂), a reactive unsaturated primary amine, is a valuable building block in the synthesis of pharmaceuticals and polymers. Its thermal stability is a critical consideration in its storage, handling, and application in various chemical processes. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of allylamine. Due to a notable lack of direct experimental studies on this specific topic, this document synthesizes information from related compounds and theoretical principles to propose potential decomposition pathways and products. A significant focus is placed on the formation and biological implications of acrolein, a highly toxic and reactive aldehyde anticipated as a major decomposition product. This guide also outlines a general experimental protocol for the systematic investigation of allylamine's thermal degradation and presents key data in a structured format to aid researchers in this field.

Introduction

Allylamine is a colorless, flammable liquid with a strong ammonia-like odor.[1] Its dual functionality, comprising a primary amine and a reactive double bond, makes it a versatile precursor in organic synthesis. However, these same features contribute to its thermal instability. When subjected to elevated temperatures, as in a fire or certain industrial processes, allylamine undergoes decomposition, yielding a range of products, some of which are highly toxic.[2][3] A thorough understanding of these decomposition pathways and the resulting products is essential for ensuring safety, optimizing reaction conditions, and assessing the toxicological risks associated with its use.

Physicochemical Properties of Allylamine

A summary of the key physicochemical properties of allylamine is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

PropertyValueReference
Molecular FormulaC₃H₇N[4]
Molar Mass57.096 g·mol⁻¹[4]
AppearanceColorless liquid[4]
Boiling Point55 to 58 °C (131 to 136 °F)[4]
Melting Point-88 °C (-126 °F)[4]
Flash Point-28 °C (-18 °F)[5]
Autoignition Temperature374 °C (705 °F)[5]
Solubility in WaterMiscible[1]

Thermal Decomposition Products of Allylamine

Under fire conditions, the primary decomposition products are expected to be oxides of carbon and nitrogen, along with other hydrocarbons and amine vapors.[2][3]

ProductChemical FormulaNotes
Carbon MonoxideCOProduct of incomplete combustion.
Carbon DioxideCO₂Product of complete combustion.
Nitrogen OxidesNOx (e.g., NO, NO₂)Formed from the nitrogen atom in allylamine at high temperatures in the presence of oxygen.[2][3]
AcroleinC₃H₄OA highly toxic unsaturated aldehyde, likely formed through oxidation of the allyl group. It is a known metabolic product of allylamine.[6]
AmmoniaNH₃A potential product from the cleavage of the C-N bond.
Various HydrocarbonsCₓHᵧFragments from the carbon backbone.

Proposed Thermal Decomposition Pathways

In the absence of direct experimental evidence, plausible reaction mechanisms for the thermal decomposition of allylamine can be proposed based on the chemistry of amines and unsaturated compounds. These pathways likely involve radical and pericyclic reactions.

C-N Bond Homolysis (Radical Pathway)

The initial step in the thermal decomposition, particularly at higher temperatures, is likely the homolytic cleavage of the weakest bond. The C-N bond is a plausible candidate for this initial fragmentation, leading to the formation of an allyl radical and an amino radical.

G Allylamine Allylamine (C₃H₅NH₂) Radicals Allyl Radical (•C₃H₅) + Amino Radical (•NH₂) Allylamine->Radicals Δ (Heat) Products Further Decomposition Products (Hydrocarbons, N-containing species) Radicals->Products

Caption: Proposed C-N bond homolysis pathway for allylamine decomposition.

Formation of Acrolein (Oxidative Pathway)

In the presence of oxygen, the allyl group is susceptible to oxidation. A plausible pathway involves the formation of an intermediate that subsequently rearranges and eliminates water to form acrolein. This is a significant pathway from a toxicological perspective.

G Allylamine Allylamine Intermediate Oxidized Intermediate Allylamine->Intermediate + O₂ Acrolein Acrolein + NH₃ Intermediate->Acrolein - H₂O

Caption: Proposed oxidative pathway to acrolein formation.

Experimental Protocols for Studying Thermal Decomposition

A robust experimental approach to characterizing the thermal decomposition of allylamine would involve a combination of thermogravimetric analysis and pyrolysis coupled with advanced analytical techniques.

Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative information about mass loss as a function of temperature, as well as the identification of evolved gaseous products.

  • Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer.

  • Sample Preparation: A small, accurately weighed sample of allylamine (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: The experiment should be run under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to simulate different decomposition scenarios.

    • Heating Rate: A range of heating rates (e.g., 5, 10, 20 °C/min) should be used to study the kinetics of the decomposition.

    • Temperature Range: From ambient to approximately 600-800 °C.

  • Data Analysis: The TGA data will provide information on the onset of decomposition and the number of decomposition stages. The FTIR spectra of the evolved gases will be continuously recorded, allowing for the identification of functional groups and specific molecules released at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for the separation and identification of individual decomposition products.

  • Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of allylamine is loaded into a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated, guided by the TGA results.

    • Carrier Gas: Helium is typically used.

    • GC-MS Parameters: The GC column and temperature program must be optimized to separate the expected range of volatile products. The mass spectrometer will provide mass spectra for the identification of the separated compounds by comparison with spectral libraries (e.g., NIST).

  • Data Analysis: The chromatogram will show the different decomposition products, and the mass spectra will be used for their identification and semi-quantification.

G cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Analysis cluster_3 Data Interpretation Allylamine Allylamine Sample Pyrolyzer Pyrolyzer (Controlled Temperature and Atmosphere) Allylamine->Pyrolyzer GC Gas Chromatography (GC) (Separation) Pyrolyzer->GC MS Mass Spectrometry (MS) (Identification & Quantification) GC->MS Data Data Analysis (Product Identification, Mechanism Elucidation) MS->Data

Caption: General experimental workflow for Py-GC-MS analysis.

Biological Effects and Signaling Pathways of Acrolein

Given that acrolein is a highly probable and toxicologically significant thermal decomposition product of allylamine, understanding its biological effects is crucial for drug development professionals and researchers. Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, leading to a variety of toxic effects.[6][7]

Key Toxicological Effects of Acrolein
EffectDescriptionReferences
Oxidative StressDepletion of cellular antioxidants, such as glutathione (B108866) (GSH), and increased production of reactive oxygen species (ROS).[2]
DNA DamageFormation of DNA adducts, which can lead to mutations and carcinogenesis.[8]
Protein DysfunctionAdduction to amino acid residues (cysteine, histidine, lysine) in proteins, impairing their function.[6]
InflammationInduction of pro-inflammatory signaling pathways, such as NF-κB, leading to the release of cytokines like IL-8.[8]
ApoptosisAcrolein can either induce or inhibit apoptosis depending on the cell type and concentration.[9]
Acrolein-Induced Inflammatory Signaling Pathway

Acrolein exposure can trigger cellular signaling cascades that result in an inflammatory response. A simplified representation of this process is the activation of the NF-κB pathway.

G Acrolein Acrolein Exposure ROS Increased ROS Acrolein->ROS IKK IKK Activation ROS->IKK IκB IκB Degradation IKK->IκB NFκB NF-κB Translocation to Nucleus IκB->NFκB Gene Pro-inflammatory Gene Expression (e.g., IL-8) NFκB->Gene

Caption: Simplified NF-κB signaling pathway activated by acrolein.

Conclusion and Future Directions

The thermal decomposition of allylamine is a complex process that is not yet fully characterized in the scientific literature. While the formation of common combustion products like carbon oxides and nitrogen oxides is expected, the generation of highly toxic species such as acrolein is of significant concern, particularly for those in the fields of drug development and chemical safety.

There is a clear need for detailed experimental studies employing modern analytical techniques like TGA-FTIR and Py-GC-MS to elucidate the decomposition mechanisms and quantify the product yields under various conditions. Computational modeling would also be a valuable tool for predicting reaction pathways and energetics. A deeper understanding of the thermal decomposition of allylamine will enable better risk assessment, the development of safer handling procedures, and the design of more robust chemical processes involving this important synthetic intermediate.

References

Foundational

In-depth Technical Guide: Allylamine Core Properties

This guide provides essential physical data on allylamine (B125299), focusing on its molecular weight and density. The information is targeted toward researchers, scientists, and professionals in drug development who req...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physical data on allylamine (B125299), focusing on its molecular weight and density. The information is targeted toward researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Quantitative Data Summary

The molecular weight and density of allylamine are fundamental properties crucial for various experimental and developmental applications. The data compiled from multiple sources is presented below for straightforward reference and comparison.

PropertyValueConditions
Molecular Weight 57.096 g/mol
57.09 g/mol
Density 0.7630 g/cm³Standard state (25 °C, 100 kPa)[1]
0.761 g/mLat 25 °C[2]
0.760 g/mLat 20 °C[3]

Note on Data Presentation: The slight variations in density values are attributed to differences in the temperature at which the measurements were taken.

Experimental Protocols and Methodologies

The determination of fundamental physical properties such as molecular weight and density follows well-established and standardized laboratory protocols.

  • Molecular Weight Determination: The molecular weight of allylamine is calculated based on its chemical formula (C₃H₅NH₂) and the atomic weights of its constituent atoms (Carbon, Hydrogen, and Nitrogen).[1] It can be experimentally verified using mass spectrometry, a standard analytical technique that measures the mass-to-charge ratio of ions.

  • Density Measurement: The density of liquid allylamine is typically determined using a pycnometer or a hydrometer. These methods involve measuring the mass of a known volume of the substance at a specific temperature. The reported densities for allylamine are provided at 20 °C and 25 °C to reflect the standard conditions used in various laboratory settings.[2][3]

Logical Relationships in Property Determination

The relationship between the physical properties of a chemical compound and its identity is a foundational concept in chemistry. The workflow for characterizing a substance like allylamine involves determining these key physical constants.

G cluster_0 Chemical Identity cluster_1 Physical Properties Chemical_Formula Chemical Formula (C₃H₇N) Molecular_Weight Molecular Weight (57.096 g/mol) Chemical_Formula->Molecular_Weight Calculation based on atomic masses Density Density (e.g., 0.761 g/mL at 25 °C) Chemical_Formula->Density Influences

Figure 1: Relationship between chemical formula and physical properties.

References

Exploratory

Commercial Production of High-Purity Allylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core commercial production methods for high-purity allylamine (B125299), a vital inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core commercial production methods for high-purity allylamine (B125299), a vital intermediate in the pharmaceutical and chemical industries. The document details the primary synthesis routes, purification strategies to achieve high-purity grades (typically >99%), and robust quality control methodologies.

Introduction

Allylamine (C₃H₅NH₂) is a colorless, flammable liquid with a strong ammonia-like odor. It is the simplest stable unsaturated amine and a versatile building block in organic synthesis. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents. The demand for high-purity allylamine is driven by the stringent quality requirements of the pharmaceutical sector, where impurities can affect the efficacy and safety of the final drug product.

This guide focuses on the most prevalent commercial production method: the ammonolysis of allyl chloride, followed by purification via fractional distillation. Alternative synthesis pathways are also briefly discussed.

Commercial Synthesis Routes

The dominant industrial method for allylamine production is the reaction of allyl chloride with ammonia (B1221849). This process, however, invariably yields a mixture of monoallylamine (MAA), diallylamine (B93489) (DAA), and triallylamine (B89441) (TAA). The selectivity towards monoallylamine is a key challenge and can be influenced by reaction conditions.

Ammonolysis of Allyl Chloride

The reaction of allyl chloride with an aqueous solution of ammonia is the most common commercial route.[1] The reaction proceeds via nucleophilic substitution, where ammonia displaces the chlorine atom.

Reaction Pathway:

CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + HCl

The newly formed monoallylamine can further react with allyl chloride to form diallylamine and subsequently triallylamine.

Side Reactions:

CH₂=CHCH₂NH₂ + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₂NH + HCl (CH₂=CHCH₂)₂NH + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₃N + HCl

To favor the formation of monoallylamine, a high molar excess of ammonia to allyl chloride is typically employed. The use of a catalyst, such as cuprous chloride (CuCl), can also influence the reaction rate and selectivity.[1][2]

A study on the synthesis of allylamine by ammonolysis of allyl chloride in different solvents provided insights into the impact of reaction conditions on the product distribution.[2] Using ethanol (B145695) as a solvent at a 20:1 molar ratio of NH₃ to C₃H₅Cl and a temperature of 40°C resulted in a product mixture containing 78.83% monoallylamine.[2] In contrast, using liquid ammonia at a similar molar ratio and 45°C yielded a product with 46.8% monoallylamine.[2]

Table 1: Ammonolysis of Allyl Chloride - Reaction Parameters and Product Distribution

ParameterValueReference
Reactants Allyl Chloride, Aqueous Ammonia[1]
Catalyst Cuprous Chloride (CuCl)[1][2]
Solvent Water, Ethanol, or Liquid Ammonia[2]
Molar Ratio (NH₃:C₃H₅Cl) 20:1 (in Ethanol)[2]
Temperature 40°C (in Ethanol)[2]
Product Distribution (in Ethanol) Monoallylamine: 78.83%[2]
Diallylamine & Triallylamine: Not specified
Molar Ratio (NH₃:C₃H₅Cl:NH₄Cl) 20:1:1 (in Liquid Ammonia)[2]
Temperature 45°C (in Liquid Ammonia)[2]
Product Distribution (in Liquid Ammonia) Monoallylamine: 46.8%[2]
Diallylamine & Triallylamine: Not specified

Experimental Protocol (Lab-Scale Synthesis):

A Japanese patent provides a detailed experimental protocol for a lab-scale synthesis which can be adapted for larger scales.[1]

  • Reaction Setup: A reaction vessel is charged with aqueous ammonia and cuprous chloride catalyst.

  • Reactant Addition: Allyl chloride is added to the ammonia solution over a period of 1 to 6 hours. The reaction is exothermic, and the temperature is maintained within a controlled range.

  • Reaction Time: The added allyl chloride typically reacts within 10 to 30 minutes.

  • Work-up: After the reaction is complete, water is added to the reaction mixture to dissolve the formed ammonium (B1175870) chloride. The mixture is then allowed to separate into an aqueous layer and an organic layer containing the allylamines.

Alternative Synthesis Routes

While the ammonolysis of allyl chloride is the dominant method, other routes have been explored:

  • Reaction of Allyl Alcohol with Ammonia: This method involves the reaction of allyl alcohol with ammonia over a phosphorus-containing catalyst at elevated temperatures.

  • Electroreduction of Acrylonitrile: Allylamine can also be produced by the electroreduction of acrylonitrile.

These alternative methods are less common in commercial production due to factors such as catalyst cost, reaction conditions, and overall process economics.

Purification of High-Purity Allylamine

The crude product from the synthesis step is a mixture of mono-, di-, and triallylamine, along with unreacted starting materials and byproducts. Achieving high purity, especially for pharmaceutical applications, requires a robust purification process, primarily centered around fractional distillation.

Fractional Distillation

Fractional distillation is the cornerstone of allylamine purification, exploiting the differences in the boiling points of the components.[3]

Table 2: Boiling Points of Allylamines

CompoundBoiling Point (°C)
Monoallylamine53-54
Diallylamine111-112
Triallylamine155-156

The significant difference in boiling points allows for the effective separation of the three allylamine homologues through a series of distillation columns. A typical industrial setup would involve multiple columns, each designed to isolate a specific fraction.

Industrial Fractional Distillation Parameters (Typical):

While specific industrial parameters are often proprietary, the following provides a general overview:

  • Number of Theoretical Plates: Distillation columns used for this separation would have a high number of theoretical plates to achieve the required purity.

  • Reflux Ratio: The reflux ratio is a critical parameter that is optimized to balance separation efficiency and energy consumption.

  • Vacuum Distillation: For higher boiling point components like triallylamine, vacuum distillation may be employed to reduce the boiling point and prevent thermal degradation.[4][5]

Enhanced Purification Techniques

A Japanese patent describes a method to improve the efficiency of the distillation process and prevent scaling in the distillation equipment.[1]

Experimental Protocol (Purification Enhancement):

  • Addition of Iron or Aluminum Compounds: After the initial reaction and separation of the organic and aqueous layers, an iron compound (e.g., ferrous chloride) or an aluminum compound is added to the aqueous layer.[1]

  • Distillation: The treated aqueous layer is then subjected to distillation. The addition of these compounds helps to precipitate impurities and prevent the formation of scale on the heat transfer surfaces of the distillation equipment, leading to improved thermal efficiency and operational stability.[1]

Quality Control of High-Purity Allylamine

Ensuring the high purity of allylamine is critical for its use in pharmaceutical manufacturing. A robust quality control program involves the use of validated analytical methods to identify and quantify the main component and any impurities.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for determining the purity of allylamine and quantifying related substances.[6][7][8][9]

Validated Gas Chromatography Method for Allylamine Purity:

A validated GC method for the trace analysis of allylamine has been developed and published.[7][8][9]

Experimental Protocol (GC Analysis):

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-CAM (30 m x 0.53 mm x 1.0 µm) with a bonded and cross-linked, base-deactivated polyethylene (B3416737) glycol stationary phase.[7][8][9]

  • Carrier Gas: Helium.[7][8][9]

  • Injector and Detector Temperatures: Typically set at 220°C and 260°C, respectively.[7][8][9]

  • Oven Temperature Program: A temperature gradient program is used to achieve optimal separation of allylamine from potential impurities. An example program starts at 70°C, holds for 6 minutes, then ramps to 200°C at 20°C/min, and holds for 7.5 minutes.[7][8][9]

  • Sample Preparation: The allylamine sample is diluted in a suitable solvent before injection.

  • Quantification: The purity of allylamine is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities are quantified against a reference standard.

Table 3: Validated GC Method Parameters for Allylamine Analysis

ParameterSpecificationReference
Column DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness)[7][8][9]
Carrier Gas Helium[7][8][9]
Injector Temperature 220°C[7][8][9]
Detector Temperature (FID) 260°C[7][8][9]
Oven Program 70°C (6 min) -> 200°C @ 20°C/min -> 200°C (7.5 min)[7][8][9]
Detection Limit (LOD) 2 µg/g[7]
Quantitation Limit (LOQ) 6 µg/g[7]
Common Impurities and Control Strategies

Impurities in commercial allylamine can originate from starting materials, side reactions during synthesis, or degradation.[6]

Common Impurities:

  • Related Substances: Diallylamine and triallylamine are the most common process-related impurities.

  • Unreacted Starting Materials: Residual allyl chloride.

  • Byproducts: Small amounts of other organic compounds formed during the reaction.

  • Residual Solvents: Solvents used in the synthesis or purification process.[6]

  • Degradation Products: Allylamine can degrade over time, especially when exposed to light, heat, or oxygen.[6]

Control Strategies:

  • Process Optimization: Optimizing reaction conditions (e.g., molar ratio of reactants, temperature, catalyst) to maximize the yield of monoallylamine and minimize the formation of di- and triallylamine.

  • Efficient Purification: Employing a highly efficient fractional distillation process to separate the desired monoallylamine from other components.

  • Raw Material Control: Using high-quality starting materials with low levels of impurities.

  • Proper Storage and Handling: Storing high-purity allylamine under an inert atmosphere (e.g., nitrogen) and protecting it from light and heat to prevent degradation.

Visualizations

Production Workflow

Allylamine Production Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Allyl Chloride Allyl Chloride Reactor Reactor Allyl Chloride->Reactor Ammonia Ammonia Ammonia->Reactor Crude Allylamine Mixture Crude Allylamine Mixture Reactor->Crude Allylamine Mixture Fractional Distillation Fractional Distillation Crude Allylamine Mixture->Fractional Distillation High-Purity Allylamine High-Purity Allylamine Fractional Distillation->High-Purity Allylamine Diallylamine Diallylamine Fractional Distillation->Diallylamine Triallylamine Triallylamine Fractional Distillation->Triallylamine GC Analysis GC Analysis High-Purity Allylamine->GC Analysis Final Product Final Product GC Analysis->Final Product

Caption: Overall workflow for the commercial production of high-purity allylamine.

Fractional Distillation Process

Fractional Distillation of Allylamines cluster_column1 Column 1 (Low Boiler) cluster_column2 Column 2 (Mid Boiler) cluster_column3 Column 3 (High Boiler) Crude Allylamine Feed Crude Allylamine Feed Distillation Column 1 Distillation Column 1 Crude Allylamine Feed->Distillation Column 1 Monoallylamine (Top Product) Monoallylamine (Top Product) Distillation Column 1->Monoallylamine (Top Product) Vapor Distillation Column 2 Distillation Column 2 Distillation Column 1->Distillation Column 2 Bottoms Diallylamine (Top Product) Diallylamine (Top Product) Distillation Column 2->Diallylamine (Top Product) Vapor Distillation Column 3 Distillation Column 3 Distillation Column 2->Distillation Column 3 Bottoms Triallylamine (Bottoms) Triallylamine (Bottoms) Distillation Column 3->Triallylamine (Bottoms)

Caption: Simplified schematic of a multi-column fractional distillation process.

Quality Control Workflow

Quality Control Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation GC-FID Analysis GC-FID Analysis Sample Preparation->GC-FID Analysis Data Analysis Data Analysis GC-FID Analysis->Data Analysis Purity Specification Check Purity Specification Check Data Analysis->Purity Specification Check Release Release Purity Specification Check->Release Pass Re-process / Reject Re-process / Reject Purity Specification Check->Re-process / Reject Fail

Caption: A typical workflow for the quality control of high-purity allylamine.

Conclusion

The commercial production of high-purity allylamine is a well-established process primarily relying on the ammonolysis of allyl chloride followed by meticulous purification through fractional distillation. The key to obtaining a high-quality product suitable for pharmaceutical applications lies in the careful control of reaction conditions to maximize the yield of monoallylamine and the implementation of an efficient multi-stage distillation process. Robust analytical methods, particularly gas chromatography, are essential for ensuring the final product meets the stringent purity requirements of the industry. Future developments in this field may focus on greener synthesis routes with higher selectivity and more energy-efficient purification technologies.

References

Foundational

Basic principles of Allylamine polymerization

An In-depth Technical Guide on the Core Principles of Allylamine (B125299) Polymerization For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fund...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Allylamine (B125299) Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of allylamine polymerization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed insights into the synthesis, characterization, and application of poly(allylamine).

Introduction to Poly(allylamine)

Poly(allylamine) (PAA) and its hydrochloride salt (PAH) are cationic polyelectrolytes characterized by the presence of primary amine groups along their backbone. This feature makes them highly water-soluble and reactive, enabling a wide range of applications.[1] PAA is extensively used in the creation of polyelectrolyte multilayers, drug and gene delivery systems, and as a component in biomaterials due to its strong electrostatic interaction with negatively charged molecules and surfaces.[2][3][4] The unique properties of PAA make it a polymer of significant interest in the biomedical field for applications such as cell encapsulation and the development of smart drug delivery matrices.[4][5]

Polymerization Methods

Allylamine can be polymerized through several methods, with free-radical and plasma polymerization being the most prevalent. Enzymatic polymerization of allylamine is not a well-established direct synthesis route; however, enzymes are used to modify poly(allylamine) for specific applications.

Free-Radical Polymerization

Free-radical polymerization is a common method for synthesizing high molecular weight poly(allylamine), typically in the form of its hydrochloride salt (PAH).[6] This process involves the use of a radical initiator to activate the vinyl group of the allylamine monomer. The polymerization is often carried out in aqueous media due to the high water solubility of the monomer salt.[7]

Mechanism: The polymerization of allylamine is known to be susceptible to degradative chain transfer, which can limit the molecular weight of the resulting polymer.[7] However, the use of allylamine salts, such as allylamine hydrochloride, in combination with specific initiators can facilitate the formation of higher molecular weight polymers.[7] The complexation of allylamine with acids is believed to disturb the allylic resonance structure, thereby favoring polymerization.[7]

Experimental Protocol: Free-Radical Polymerization of Allylamine Hydrochloride

This protocol is a synthesis of procedures described in the literature.[2][6][7]

Materials:

Procedure:

  • Prepare an aqueous solution of allylamine hydrochloride at the desired concentration (e.g., 30-70% by weight).[2][9]

  • Transfer the solution to a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Add the radical initiator (e.g., 2-5 mol% based on the monomer).[2]

  • Heat the reaction mixture to the desired temperature (typically 50-60 °C) under a nitrogen atmosphere.[2][7]

  • Maintain the reaction for a specified period (e.g., 24-72 hours).[2] Additional initiator may be added portion-wise during the reaction.[9]

  • After polymerization, cool the viscous solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or acetone with vigorous stirring.[8][9]

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.[2][9]

Quantitative Data from Free-Radical Polymerization

MonomerInitiatorSolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw)Reference
Allylamine Hydrochloride2,2′-azobis (2-methylpropanediamine)dihydrochlorideWater5050-16,000 (by 1H NMR), 12,000 (by viscosimetry)[7]
N,N-dimethylallylamine hydrochlorideMAIBEthanol607295900[2][10]
N,N-dimethylallylamine hydrochlorideMAIBMethanol6072-1,400[2][10]
Allylamine HydrochlorideAmmonium persulfate/sodium bisulfiteBulk--42.1 (at 20% initiator)-[6]

MAIB: 2,2'-Azobis(2-methylpropionitrile)

Logical Workflow for Free-Radical Polymerization

Free_Radical_Polymerization_Workflow Monomer Allylamine Hydrochloride Solution Reaction_Setup Reaction Flask (N2 Atmosphere) Monomer->Reaction_Setup Initiator Radical Initiator Initiator->Reaction_Setup Polymerization Heating (50-60°C) Reaction_Setup->Polymerization Precipitation Addition to Non-solvent Polymerization->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying PAH_Product Poly(allylamine hydrochloride) (PAH) Drying->PAH_Product

Caption: Workflow for the synthesis of poly(allylamine hydrochloride) via free-radical polymerization.

Plasma Polymerization

Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked, and pinhole-free polymer films onto various substrates.[11] This method is particularly useful for surface modification of biomaterials to improve cell adhesion and biocompatibility.[11] Plasma-polymerized allylamine (PPAAm) films are rich in amine groups, which can be controlled by adjusting the plasma parameters.[11]

Mechanism: In plasma polymerization, the allylamine monomer is introduced into a low-pressure plasma discharge. The energetic plasma environment fragments the monomer into reactive species (radicals, ions), which then deposit and polymerize on a substrate surface. The process can be performed in continuous wave (CW) or pulsed mode, with the pulsed mode generally leading to a higher retention of the primary amine functional groups.

Experimental Protocol: Plasma Polymerization of Allylamine

This protocol is based on procedures for depositing PPAAm films for biomedical applications.

Apparatus:

  • Plasma reactor (e.g., microwave or radio-frequency)

  • Vacuum pump

  • Allylamine monomer source

  • Substrate to be coated (e.g., silicon wafer, titanium)

  • Gas flow controllers (for allylamine and carrier gas, e.g., Argon)

Procedure:

  • Clean the substrate meticulously (e.g., with isopropanol (B130326) and dried under nitrogen).

  • Place the substrate inside the plasma reactor.

  • Evacuate the reactor to a base pressure (e.g., < 5 Pa).

  • Optionally, perform a pre-treatment step with an oxygen or argon plasma to activate and further clean the substrate surface.

  • Introduce allylamine vapor into the reactor at a controlled flow rate (e.g., 6 sccm).[12] An inert carrier gas like argon can also be used (e.g., 0.5 sccm).[12]

  • Set the desired working pressure (e.g., 5 Pa).[12]

  • Ignite the plasma by applying power (e.g., 80 W RF power).[12] The polymerization can be done in continuous wave or pulsed mode (e.g., 250 µs on, 750 µs off).[12]

  • The deposition time will determine the film thickness (e.g., a few seconds to several minutes).

  • After deposition, turn off the power and stop the monomer flow.

  • Vent the reactor to atmospheric pressure and remove the coated substrate.

Quantitative Data from Plasma Polymerization

MonomerPower (W)Pressure (Pa)Deposition Time (s)Film Thickness (nm)Amine to Carbon Ratio (N/C)Reference
Allylamine2 (CW)---Primary: ~7%, Secondary: > Primary[13]
Allylamine20 (CW)---Primary: ~4%, Secondary: > Primary[13]
Allylamine500 (Pulsed)5060<10-[14]
Allylamine500 (Pulsed)50480~25-[14]

Experimental Workflow for Plasma Polymerization

Plasma_Polymerization_Workflow Substrate_Prep Substrate Cleaning Reactor_Loading Loading into Plasma Reactor Substrate_Prep->Reactor_Loading Evacuation Evacuation to Base Pressure Reactor_Loading->Evacuation Gas_Inlet Allylamine Vapor & Argon Inlet Evacuation->Gas_Inlet Plasma_Ignition Plasma Ignition (RF/Microwave) Gas_Inlet->Plasma_Ignition Deposition Film Deposition (Controlled Time) Plasma_Ignition->Deposition Venting Venting & Sample Removal Deposition->Venting PPAAm_Film PPAAm Coated Substrate Venting->PPAAm_Film

Caption: Workflow for the surface modification of a substrate with plasma-polymerized allylamine.

Enzymatic Polymerization and Modification

Direct enzymatic polymerization of allylamine to form poly(allylamine) has not been extensively reported in the scientific literature, suggesting it is not a conventional or established method. However, enzymes, particularly oxidoreductases like laccase and peroxidase, have been successfully used to catalyze the grafting of molecules onto an existing poly(allylamine) backbone. This enzymatic modification is a green chemistry approach to functionalize PAA for specific applications.

Enzymatic Grafting: For instance, laccase can catalyze the oxidation of phenolic compounds, such as catechin, which then covalently bind to the primary amine groups of poly(allylamine).[8][9] This process can be used to create conjugates with enhanced antioxidant properties.[8][9]

While a detailed protocol for the direct enzymatic polymerization of allylamine cannot be provided due to a lack of available data, the following is a generalized workflow for the enzymatic modification of PAA.

Logical Workflow for Enzymatic Modification of Poly(allylamine)

Enzymatic_Modification_Workflow PAA_Solution Poly(allylamine) Solution Reaction_Mixture Reaction Mixture (Aqueous Buffer) PAA_Solution->Reaction_Mixture Molecule_to_Graft Molecule for Grafting (e.g., Catechin) Molecule_to_Graft->Reaction_Mixture Enzyme Enzyme (e.g., Laccase) Enzyme->Reaction_Mixture Incubation Incubation (Controlled Temp & pH) Reaction_Mixture->Incubation Purification Purification (e.g., Dialysis) Incubation->Purification Functionalized_PAA Functionalized Poly(allylamine) Purification->Functionalized_PAA Intracellular_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell Polyplex PAA/DNA Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA Release Nuclear_Import Nuclear Import Cytoplasm->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Transcription Gene Transcription Nucleus->Transcription

References

Exploratory

An In-depth Technical Guide to Allylamine Derivatives and Their Functional Groups

For Researchers, Scientists, and Drug Development Professionals Abstract Allylamine (B125299) derivatives represent a significant class of synthetic antifungal agents, with prominent members like terbinafine (B446) and n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine (B125299) derivatives represent a significant class of synthetic antifungal agents, with prominent members like terbinafine (B446) and naftifine (B1207962) playing a crucial role in the management of superficial mycoses. Their primary mechanism of action involves the specific and potent inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This targeted disruption of fungal cell membrane synthesis leads to fungicidal activity. This technical guide provides a comprehensive overview of allylamine derivatives, focusing on their functional groups, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation. Detailed protocols for synthesis and key biological assays are provided, alongside quantitative data on their inhibitory and antifungal activities. Visual diagrams of the mechanism of action, experimental workflows, and SAR are included to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction to Allylamine Derivatives

Allylamines are characterized by the presence of a tertiary amine linked to an allyl group. The first of this class, naftifine, was discovered serendipitously and paved the way for the development of more potent derivatives, most notably terbinafine.[1] These compounds are structurally and functionally distinct from other major classes of ergosterol biosynthesis inhibitors, such as azoles.[2][3] Their high affinity and selectivity for fungal squalene epoxidase over its mammalian counterpart contribute to their favorable safety profile.[4][5] The clinical utility of allylamines is particularly pronounced in the treatment of dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of allylamine derivatives is primarily due to their non-competitive inhibition of squalene epoxidase.[2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and critical step in the biosynthesis of ergosterol, the major sterol component of fungal cell membranes.[2][6] Inhibition of squalene epoxidase has a dual detrimental effect on the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, impairing its normal functions.[2][6]

  • Squalene Accumulation: The buildup of intracellular squalene is toxic to the fungal cell, further contributing to membrane disruption and cell death.[2][7]

This targeted mechanism provides a fungicidal action against susceptible fungi.[2]

Ergosterol Biosynthesis Inhibition by Allylamine Derivatives cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Allylamine Derivatives Allylamine Derivatives Squalene Epoxidase Squalene Epoxidase Allylamine Derivatives->Squalene Epoxidase Inhibition Ergosterol Depletion Ergosterol Depletion Squalene Accumulation (Toxic) Squalene Accumulation (Toxic) Fungal Cell Death Fungal Cell Death Ergosterol Depletion->Fungal Cell Death Squalene Accumulation (Toxic)->Fungal Cell Death

Mechanism of action of allylamine derivatives.

Structure-Activity Relationships (SAR)

The antifungal potency of allylamine derivatives is highly dependent on their chemical structure. A tertiary allylamine function is considered a prerequisite for significant activity.[8] Systematic variations of the structural components of naftifine have elucidated key SAR principles.

Structure-Activity Relationships of Allylamine Derivatives cluster_core Core Structure cluster_modifications Structural Modifications and Their Impact on Activity Tertiary Allylamine Tertiary Allylamine N-Methyl Group N-Methyl Group Tertiary Allylamine->N-Methyl Group Naphthylmethyl Group Naphthylmethyl Group Tertiary Allylamine->Naphthylmethyl Group Allyl Group Allyl Group Tertiary Allylamine->Allyl Group Optimal for activity Optimal for activity N-Methyl Group->Optimal for activity Substitutions can be tolerated to some extent. [14] Substitutions can be tolerated to some extent. [14] Naphthylmethyl Group->Substitutions can be tolerated to some extent. [14] E-isomer is more active. Modifications can lead to potent compounds (e.g., terbinafine's enyne structure). [7] E-isomer is more active. Modifications can lead to potent compounds (e.g., terbinafine's enyne structure). [7] Allyl Group->E-isomer is more active. Modifications can lead to potent compounds (e.g., terbinafine's enyne structure). [7] Phenyl Ring (in Naftifine) Phenyl Ring (in Naftifine) Wide variations are permissible. [14] Wide variations are permissible. [14] Phenyl Ring (in Naftifine)->Wide variations are permissible. [14]

Key structure-activity relationships of allylamines.

Quantitative Data

The in vitro activity of allylamine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains and their half-maximal inhibitory concentration (IC50) against squalene epoxidase.

Table 1: Squalene Epoxidase Inhibition
CompoundFungal SpeciesIC50 (nM)Mammalian SpeciesIC50 (µM)Reference
Terbinafine Candida albicans44Rat87[5]
Trichophyton rubrum18Guinea Pig4[5]
Naftifine Candida albicans1100--[9]
SF 86-327 (Terbinafine) Candida albicans30Rat77[10]
Table 2: Antifungal Activity (MIC)
CompoundFungal SpeciesMIC Range (µg/mL)Reference
Terbinafine Dermatophytes≤0.0001 - 0.1[11]
Naftifine Dermatophytes0.001 - 0.5[11]
Itraconazole Dermatophytes0.01 - 1[11]
Ketoconazole Dermatophytes0.01 - 5[11]

Experimental Protocols

Synthesis of Allylamine Derivatives

A common synthetic route to terbinafine involves the reaction of N-methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne.[4][12]

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reactor, dissolve N-methyl-1-naphthalenemethylamine hydrochloride in a mixture of dimethylformamide and water.[13]

  • Basification: Add sodium carbonate to the solution and stir until clear.[13]

  • Alkylation: Cool the reaction mixture to 10-20°C and slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne. Maintain the temperature during the addition.[4]

  • Reaction: Stir the mixture at 12-14°C for 1 hour, then heat to 55°C and maintain for a specified period.[13]

  • Work-up and Extraction: After the reaction is complete, cool the mixture and perform an extraction with a suitable organic solvent such as chloroform (B151607) or toluene.[4]

  • Purification: Concentrate the organic layer under reduced pressure. The residue can be further purified by recrystallization from a solvent like ethyl acetate (B1210297) to yield terbinafine.[4]

Naftifine can be synthesized by the condensation of N-methyl-1-naphthylmethylamine with cinnamyl chloride.[7][14]

Procedure:

  • Preparation of N-methyl-1-naphthylmethylamine: Synthesize N-methyl-1-naphthylmethylamine from 1-chloromethylnaphthalene and methylamine.[14]

  • Condensation Reaction: In a reaction vessel, combine N-methyl-1-naphthylmethylamine, an alkali metal carbonate (e.g., potassium carbonate), and a phase transfer catalyst (e.g., PEG-600) in a suitable solvent.[7]

  • Addition of Cinnamyl Chloride: Heat the mixture to reflux and add cinnamyl chloride dropwise over several hours.[7]

  • Reaction Completion: Continue stirring under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Purification: Cool the reaction mixture, filter, and wash the filter cake. The filtrate is then treated with a solution of hydrogen chloride in an organic solvent (e.g., ethyl acetate) to precipitate naftifine hydrochloride. The crude product can be purified by recrystallization.[7]

Biological Assays

This assay determines the inhibitory activity of compounds against squalene epoxidase using a radiolabeled substrate.[2]

Squalene Epoxidase Inhibition Assay Workflow Start Start Prepare Microsomal Fraction (Source of Squalene Epoxidase) Prepare Microsomal Fraction (Source of Squalene Epoxidase) Start->Prepare Microsomal Fraction (Source of Squalene Epoxidase) Set up Assay Reaction Set up Assay Reaction Prepare Microsomal Fraction (Source of Squalene Epoxidase)->Set up Assay Reaction Add Inhibitor (e.g., Allylamine Derivative) at various concentrations Add Inhibitor (e.g., Allylamine Derivative) at various concentrations Set up Assay Reaction->Add Inhibitor (e.g., Allylamine Derivative) at various concentrations Incubate at 37°C Incubate at 37°C Add Inhibitor (e.g., Allylamine Derivative) at various concentrations->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Extract Lipids Extract Lipids Stop Reaction->Extract Lipids Analyze Products by TLC or HPLC Analyze Products by TLC or HPLC Extract Lipids->Analyze Products by TLC or HPLC Calculate IC50 Value Calculate IC50 Value Analyze Products by TLC or HPLC->Calculate IC50 Value End End Calculate IC50 Value->End

Workflow for the squalene epoxidase inhibition assay.

Protocol:

  • Preparation of Microsomes: Isolate the microsomal fraction containing squalene epoxidase from fungal cells or a suitable tissue source (e.g., rat liver) through homogenization and differential centrifugation.[2]

  • Assay Reaction: In a reaction tube, combine the microsomal preparation, a suitable buffer, cofactors (NADPH, FAD), and a radiolabeled substrate such as [14C]squalene.[2]

  • Inhibitor Addition: Add the allylamine derivative at a range of concentrations to the reaction tubes.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent.[2]

  • Analysis: Separate the extracted lipids (squalene and 2,3-oxidosqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

  • Quantification and IC50 Calculation: Quantify the radioactivity of the separated lipids and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[2]

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[1][6]

Protocol:

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the allylamine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.[1]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[1]

Conclusion

Allylamine derivatives are a well-established and clinically important class of antifungal agents. Their targeted inhibition of squalene epoxidase provides a potent and selective mechanism of action against a range of pathogenic fungi, particularly dermatophytes. The structure-activity relationships of these compounds are well-defined, with the tertiary allylamine moiety being crucial for their activity. The development of new allylamine derivatives with improved potency, broader spectrum, and enhanced pharmacokinetic properties remains an active area of research in the quest for novel antifungal therapies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development.

References

Foundational

Unveiling the Unsaturated Core of Allylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the unsaturation within the allylamine (B125299) molecule (C₃H₅NH₂), a compound of significant interest in drug development and polymer science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a comprehensive overview of its structural characteristics, reactivity, and metabolic pathways.

Introduction to Allylamine's Unsaturation

Allylamine is a primary amine characterized by the presence of a vinyl group adjacent to the aminomethyl group. This C=C double bond is the source of its unsaturation and a key determinant of its chemical reactivity and biological activity. The molecule's dual functionality, stemming from both the amine group and the double bond, makes it a versatile building block in organic synthesis and a subject of toxicological interest.

Molecular Structure and Quantitative Data

The geometry of the allylamine molecule has been elucidated through computational studies, providing precise data on its bond lengths and angles. These parameters are critical for understanding the molecule's steric and electronic properties, which in turn influence its interaction with biological targets and its behavior in chemical reactions.

A computational study utilizing the DFT method with the B3LYP functional and def2-TZVP basis set provides the optimized geometry of the allylamine molecule.[1][2]

ParameterValue
Bond Lengths (Å)
C1=C21.335
C2-C31.495
C3-N1.462
N-H1.015
C1-H1.087
C2-H1.089
C3-H1.097
**Bond Angles (°) **
∠ C1=C2-C3121.8
∠ C2-C3-N111.5
∠ H-N-H105.8
∠ H-C1=C2121.2
∠ H-C2-C3118.9
∠ H-C3-N109.8
∠ H-C3-H108.2

Table 1: Optimized molecular geometry of allylamine from computational analysis.

Spectroscopic and Chromatographic Analysis: Experimental Protocols

The characterization of allylamine and the study of its unsaturation rely on various analytical techniques. Below are detailed protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in allylamine, particularly the C=C and N-H stretching vibrations that are characteristic of its unsaturated amine structure.

Methodology:

  • Sample Preparation: For liquid allylamine, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.[3]

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for allylamine include:

    • ~3300-3400 cm⁻¹ (N-H stretch of the primary amine).

    • ~3080 cm⁻¹ (=C-H stretch).

    • ~1645 cm⁻¹ (C=C stretch), confirming the presence of unsaturation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the allylamine molecule, confirming its structure and the presence of the double bond.

Methodology:

  • Sample Preparation: A solution of allylamine is prepared in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), at a typical concentration of 5-25 mg/mL.

  • Instrument Parameters:

    • Spectrometer: A 300-500 MHz NMR spectrometer.

    • ¹H NMR:

      • Standard pulse sequence.

      • Referenced to the residual solvent peak.

    • ¹³C NMR:

      • Proton-decoupled pulse sequence.

      • Referenced to the solvent peak.

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals are analyzed to assign them to the specific protons and carbons in the allylamine structure. The vinyl protons typically appear in the range of 5-6 ppm in the ¹H NMR spectrum, while the sp² hybridized carbons of the double bond are observed around 115-135 ppm in the ¹³C NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like allylamine, providing both retention time and mass spectral data for unambiguous identification.

Methodology:

  • Sample Preparation: A dilute solution of allylamine is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrument Parameters:

    • Gas Chromatograph:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 200 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-200.

  • Data Analysis: The retention time of the peak corresponding to allylamine is recorded. The mass spectrum is then analyzed for the molecular ion peak (m/z 57) and characteristic fragment ions to confirm the identity of the compound.

Reactivity and Signaling Pathways

The unsaturation in allylamine is central to its reactivity, influencing both its synthetic utility and its toxicological profile.

Metabolic Pathway of Allylamine to Acrolein

In biological systems, allylamine is metabolized by amine oxidases to produce acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[5] This metabolic activation is a key event in allylamine-induced cardiotoxicity. The pathway involves the oxidative deamination of the primary amine group.

metabolic_pathway Allylamine Allylamine Intermediate Allylimine (Intermediate) Allylamine->Intermediate Amine Oxidase Acrolein Acrolein Intermediate->Acrolein Hydrolysis Ammonia Ammonia Intermediate->Ammonia

Metabolic activation of allylamine.
Free Radical Polymerization of Allylamine

The double bond in allylamine allows it to undergo free-radical polymerization to form poly(allylamine), a cationic polyelectrolyte with numerous applications in drug delivery and biotechnology. The polymerization proceeds through the classic steps of initiation, propagation, and termination.[6][7][8][9]

polymerization_workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Initiator Radical Initiator->Radical Decomposition Monomer_Radical Monomer Radical Radical->Monomer_Radical Addition to Allylamine Monomer Dimer_Radical Dimer Radical Monomer_Radical->Dimer_Radical Addition of Allylamine Polymer_Chain Growing Polymer Chain Dimer_Radical->Polymer_Chain Chain Growth Terminated_Polymer Poly(allylamine) Polymer_Chain->Terminated_Polymer Combination or Disproportionation

Free-radical polymerization of allylamine.

Conclusion

The unsaturation in the allylamine molecule is a defining feature that governs its chemical and biological properties. A thorough understanding of its structure, reactivity, and metabolic fate is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Polyallylamine via Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals Introduction Polyallylamine (PAA) and its salts, particularly polyallylamine hydrochloride (PAH), are cationic polyelectrolytes with a high density of prima...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyallylamine (PAA) and its salts, particularly polyallylamine hydrochloride (PAH), are cationic polyelectrolytes with a high density of primary amino groups. This feature makes them highly valuable in a wide range of applications, including drug delivery, gene therapy, water treatment, and as a component in the assembly of multilayered thin films. The synthesis of high molecular weight polyallylamine can be challenging due to a phenomenon known as degradative chain transfer, which tends to favor the formation of oligomers.[1][2] However, the polymerization of allylamine (B125299) salts, such as allylamine hydrochloride, using specific radical initiators in aqueous media has been shown to effectively minimize this issue and yield polymers with higher degrees of polymerization.[1][2][3][4]

These application notes provide a detailed protocol for the synthesis of polyallylamine hydrochloride via radical polymerization, compiled from established methods. This document also presents a summary of relevant quantitative data and visual representations of the polymerization mechanism and experimental workflow to aid researchers in successfully synthesizing and utilizing this versatile polymer.

Data Summary

The following tables summarize quantitative data reported in the literature for the radical polymerization of allylamine and its salts.

Table 1: Reaction Conditions and Polymerization Outcomes

MonomerInitiatorInitiator Conc. (mol % to monomer)Monomer Conc.SolventTemp. (°C)Time (h)Yield (%)Intrinsic Viscosity (dL/g)Molecular Weight ( g/mol )
Allylamine Hydrochloride2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025)Not SpecifiedNot SpecifiedWater6015920.32 (in 0.1 N NaCl)Not Reported
Allylamine Hydrochloride2,2'-Azobis(2-methylpropanediamine) dihydrochlorideNot Specified1 mol monomer + 1 mol acid + 0.8 mol waterWater50Not SpecifiedNot ReportedNot Reported16,000 (¹H NMR), 12,000 (Viscosimetry)
N,N-dimethylallylamine hydrochlorideMethyl 2,2'-azobis(2-methylpropionate) (MAIB)3.3 (with additions at 24, 48, 72h)70 wt%Ethanol60120Not ReportedNot ReportedNot Reported
N,N-dimethylallylamine hydrochlorideMethyl 2,2'-azobis(2-methylpropionate) (MAIB)2.575 wt%Methanol (B129727)60Not Specified95Not Reported900 (Weight Average)

Data compiled from various sources.[2][3][5][6]

Experimental Protocols

This section details the methodology for the synthesis of polyallylamine hydrochloride (PAH).

Protocol 1: Synthesis of Polyallylamine Hydrochloride (PAH)

This protocol is based on the free radical polymerization of allylamine hydrochloride in an aqueous solution.

Materials:

  • Allylamine (98%)

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (or 2,2'-azobis(2-methylpropanediamine)dihydrochloride)[2]

  • Methanol

  • Deionized Water

  • Nitrogen gas

  • Round-bottom flask (1 L capacity)

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for filtration (e.g., Büchner funnel)

  • Soxhlet extractor (optional)

Procedure:

  • Monomer Salt Preparation:

    • In a 1 L round-bottom flask, cool 200 mL of concentrated HCl to below 5°C using an ice bath.

    • Slowly add 100 g of allylamine to the cooled acid over a period of 1-1.5 hours with continuous stirring, ensuring the temperature remains below 10°C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes.

  • Polymerization:

    • Raise the temperature of the allylamine hydrochloride solution to about 50°C.[4] Some protocols suggest a temperature range of 40°C to 70°C.[3]

    • Prepare a solution of the azo initiator. For example, dissolve 14 g of 2,2'-diamidinyl-2,2'-azopropane dihydrochloride in 30 mL of distilled water.[7] The amount of initiator typically ranges from 1 to 6% by weight based on the monomer.[3]

    • Add the initiator solution to the monomer solution.

    • Maintain the reaction mixture at a constant temperature (e.g., 48-52°C or 60°C) under a nitrogen atmosphere for an extended period, for instance, 15 to 70 hours, with continuous stirring to complete the polymerization.[3][7]

  • Polymer Precipitation and Purification:

    • After the polymerization is complete, pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.[3]

    • Collect the white polymer precipitate by filtration.[3]

    • The polymer can be further purified by extraction with methanol using a Soxhlet extractor for approximately 15 hours.[7]

    • Dry the purified poly(allylamine hydrochloride) at 50°C in a vacuum oven to a constant weight.[7]

  • Conversion to Polyallylamine (Free Base) (Optional):

    • Dissolve the poly(allylamine hydrochloride) in water.

    • Add an equimolar amount of a strong alkali, such as sodium hydroxide, to the solution.

    • Remove the resulting salt (e.g., NaCl) by dialysis or ultrafiltration.[3]

    • Dehydrate and dry the resulting polyallylamine solution to obtain the free polymer.[3]

Visualizations

Polymerization Mechanism

The radical polymerization of allylamine proceeds through the classic steps of initiation, propagation, and termination. A key competing reaction is degradative chain transfer to the monomer, which involves the abstraction of a hydrogen atom from the allylic position of the monomer by the propagating radical. This results in a stable, resonance-stabilized allylic radical that is less reactive and less likely to initiate new polymer chains, thus limiting the molecular weight of the resulting polymer. Polymerizing the allylamine salt helps to reduce the occurrence of this side reaction.[1][2]

G Radical Polymerization of Allylamine cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Degradative Chain Transfer cluster_termination Termination I Initiator (I-I) R Primary Radical (2I•) I->R Heat P1 Propagating Radical (P1•) R->P1 + M M Allylamine Monomer (M) Pn Growing Polymer Chain (Pn•) P1->Pn + (n-1)M Dead_Polymer Dead Polymer (Pn) Pn->Dead_Polymer + M_transfer Allyl_Radical Stable Allylic Radical (M•) M_transfer Allylamine Monomer (M) M_transfer->Allyl_Radical H-abstraction Pn_term Propagating Radical (Pn•) Dead_Polymer_term Dead Polymer (Pn+m or Pn + Pm) Pn_term->Dead_Polymer_term + Pm• (Combination or Disproportionation) Pm_term Propagating Radical (Pm•)

Caption: Radical polymerization mechanism of allylamine.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of polyallylamine hydrochloride.

G Experimental Workflow for Polyallylamine Synthesis Monomer_Prep Monomer Salt Preparation (Allylamine + HCl in Water) Polymerization Radical Polymerization (Add Azo Initiator, Heat under N2) Monomer_Prep->Polymerization Precipitation Polymer Precipitation (Pour into Methanol) Polymerization->Precipitation Filtration Filtration (Collect Precipitate) Precipitation->Filtration Purification Purification (Methanol Extraction/Washing) Filtration->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (NMR, FT-IR, GPC, etc.) Drying->Characterization

Caption: Workflow for polyallylamine synthesis.

References

Application

Application Notes and Protocols: Functionalization of Nanoparticles with Allylamine

For Researchers, Scientists, and Drug Development Professionals Introduction The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and other biomedical app...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and other biomedical applications. Introducing primary amine groups onto the nanoparticle surface via allylamine (B125299) functionalization imparts a positive surface charge and provides reactive sites for the covalent attachment of drugs, targeting ligands, and other biomolecules. This positive charge can enhance the interaction of nanoparticles with negatively charged cell membranes, potentially leading to increased cellular uptake.[1] This document provides detailed protocols for the functionalization of nanoparticles with allylamine using two common methods: plasma polymerization and layer-by-layer (LbL) assembly of poly(allylamine hydrochloride) (PAH). It also includes protocols for the synthesis of core nanoparticles, their characterization, quantification of surface amine groups, and evaluation of drug loading and release.

Data Presentation: Physicochemical Properties of Allylamine-Functionalized Nanoparticles

The functionalization of nanoparticles with allylamine significantly alters their physicochemical properties. The following tables summarize typical changes in size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential before and after functionalization.

Table 1: Physicochemical Characterization of PCL/β-TCP Scaffolds Before and After Allylamine Plasma Polymerization

SampleRoughness (Rq, nm)
PCL/β-TCP8.263
PCL/β-TCP with Allylamine Plasma Polymerization7.694

Data adapted from a study on polycaprolactone/β-tricalcium phosphate (B84403) (PCL/β-TCP) films.[2]

Table 2: Surface Elemental Composition of Plasma Polymerized Allylamine (PPAAm) Films

Element RatioValue (%)
N/C30 ± 2
O/C<10
NH₂/C2 - 4

Data from the analysis of PPAAm films on ceramic substrates.[3]

Table 3: Zeta Potential of Nanoparticles Before and After Surface Modification

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after Cationic Polymer Conjugation (mV)
BSA-NPs-39-19

Data adapted from a study on bovine serum albumin (BSA) nanoparticles.[4]

Experimental Protocols

Protocol 1: Synthesis of Core Nanoparticles

This protocol provides methods for synthesizing two common types of nanoparticles used as cores for functionalization: iron oxide and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

1.1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles by Co-Precipitation

This method is widely used for the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs).

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a solution of ferric and ferrous chlorides in deionized water with a 2:1 molar ratio of Fe³⁺ to Fe²⁺.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Under vigorous stirring and a continuous nitrogen purge, rapidly add a solution of ammonium hydroxide or sodium hydroxide to the iron salt solution.

  • A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring for 1-2 hours at an elevated temperature (e.g., 80°C) to promote crystal growth.

  • Cool the suspension to room temperature.

  • Separate the nanoparticles from the solution using a strong magnet and discard the supernatant.

  • Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral.

  • Resuspend the nanoparticles in deionized water for further use.

1.2: Synthesis of PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs within the PLGA matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM) or Ethyl acetate

  • Deionized water

  • (Optional) Hydrophobic drug

Procedure:

  • Dissolve PLGA (and the hydrophobic drug, if applicable) in a water-immiscible organic solvent like dichloromethane to form the oil phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to be used as the aqueous phase (stabilizer).

  • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and any unencapsulated drug.

  • Resuspend the nanoparticles in deionized water or lyophilize for storage.

Protocol 2: Functionalization with Allylamine

2.1: Plasma Polymerization of Allylamine

This method deposits a thin, cross-linked polymer film of allylamine onto the nanoparticle surface.

Materials:

  • Core nanoparticles (e.g., iron oxide or silica)

  • Allylamine monomer

  • Argon gas

  • Plasma reactor (capacitively coupled plasma system)

Procedure:

  • Place a sample of the core nanoparticles on a suitable substrate within the plasma reactor chamber.

  • Evacuate the chamber to a base pressure (e.g., <5 x 10⁻⁵ Torr).[5]

  • Introduce argon gas into the chamber and ignite the plasma for a pre-treatment step to clean and activate the nanoparticle surface (e.g., 30 W for 10 seconds).[2]

  • Introduce allylamine vapor into the chamber at a controlled flow rate (e.g., 6 sccm).[6]

  • Apply radio frequency (RF) power to generate the plasma and initiate polymerization (e.g., 60-80 W).[2][6]

  • The plasma can be applied in a continuous or pulsed mode. A pulsed mode (e.g., 250 µs on, 750 µs off) is often preferred to better retain the amine functional groups.[6]

  • Continue the deposition for a set time to achieve the desired coating thickness (e.g., 60 seconds).[2]

  • After deposition, the chamber is typically purged with argon before venting to atmospheric pressure.

2.2: Layer-by-Layer (LbL) Assembly of Poly(allylamine hydrochloride) (PAH)

This technique involves the sequential adsorption of oppositely charged polyelectrolytes. For negatively charged core nanoparticles (e.g., bare PLGA or silica), a cationic polymer like PAH is used for the first layer.

Materials:

  • Negatively charged core nanoparticles

  • Poly(allylamine hydrochloride) (PAH) solution (e.g., 1 mg/mL in 0.1 M NaCl)

  • (Optional) A polyanion solution, such as poly(styrene sulfonate) (PSS), for multilayer formation

  • Deionized water

  • Centrifuge

Procedure:

  • Disperse the core nanoparticles in deionized water.

  • Add the nanoparticle suspension to the PAH solution under stirring or sonication.

  • Allow the mixture to incubate for a specific period (e.g., 15-30 minutes) to allow for the adsorption of the PAH onto the nanoparticle surface.

  • Separate the coated nanoparticles from the solution by centrifugation.

  • Remove the supernatant and wash the nanoparticles with deionized water to remove excess, unbound PAH.

  • Repeat the centrifugation and washing steps 2-3 times.

  • The process can be repeated with a polyanion solution (e.g., PSS) followed by washing, and then again with PAH to build up multiple layers.[7][8]

Protocol 3: Characterization of Functionalized Nanoparticles

3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of allylamine functional groups on the nanoparticle surface.

Procedure:

  • Prepare a sample of the dried, functionalized nanoparticles.

  • For solid samples, mix a small amount with potassium bromide (KBr) and press into a pellet. Alternatively, use an attenuated total reflectance (ATR) accessory.

  • Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Look for characteristic peaks of allylamine, such as N-H stretching vibrations around 3350-3210 cm⁻¹ and C-H stretching of aliphatic groups around 2925-2860 cm⁻¹.[6][9]

3.2: X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition of the nanoparticle surface.

Procedure:

  • Mount the dried nanoparticle sample on a sample holder using conductive tape.

  • Acquire a survey spectrum to identify the elements present.

  • Perform high-resolution scans of the C 1s, N 1s, and O 1s regions.

  • The presence of a significant N 1s peak confirms the successful deposition of the allylamine coating.[10] The C 1s spectrum can be deconvoluted to identify C-C, C-H, C-N, and C-O bonds.

3.3: Dynamic Light Scattering (DLS) and Zeta Potential Measurement

DLS is used to determine the hydrodynamic size and size distribution (PDI), while zeta potential measurements indicate the surface charge.

Procedure:

  • Disperse the nanoparticles in deionized water or a suitable buffer at a low concentration.

  • Ensure the sample is well-dispersed by sonication if necessary.

  • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., a Zetasizer).

  • A shift in zeta potential to a positive value is indicative of successful allylamine functionalization.

Protocol 4: Quantification of Surface Amine Groups (Ninhydrin Assay)

This colorimetric assay is used to quantify the number of primary amine groups on the nanoparticle surface.

Materials:

Procedure:

  • Prepare a suspension of the functionalized nanoparticles in a mixture of ethanol and water (e.g., 60% ethanol).

  • Add the ninhydrin reagent, KCN solution, and phenol solution to the nanoparticle suspension.

  • Heat the mixture in a water bath (e.g., 90-100°C) for a specified time (e.g., 5-15 minutes) to allow the color to develop.

  • Cool the solution to room temperature.

  • Centrifuge the sample to pellet the nanoparticles.

  • Measure the absorbance of the supernatant at 570 nm.

  • Quantify the amine concentration by comparing the absorbance to a standard curve prepared with a known concentration of an amine-containing standard (e.g., an amino acid like leucine).

Protocol 5: Drug Loading and In Vitro Release Study

5.1: Drug Loading

This protocol is for loading a drug onto the surface of the functionalized nanoparticles.

Materials:

  • Allylamine-functionalized nanoparticles

  • Drug to be loaded

  • Suitable buffer solution (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Disperse the functionalized nanoparticles in the buffer solution.

  • Prepare a solution of the drug in the same buffer.

  • Mix the nanoparticle suspension and the drug solution and stir for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption or conjugation.

  • Separate the drug-loaded nanoparticles by centrifugation.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the drug loading efficiency (DLE) and drug loading capacity (DLC) using the following formulas:

    • DLE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

5.2: In Vitro Drug Release

This protocol uses a dialysis method to study the release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a small volume of the release buffer.

  • Place the nanoparticle suspension inside a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer from outside the dialysis bag and replace it with fresh buffer to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time.

Visualization of Concepts

Experimental Workflow for Nanoparticle Functionalization and Drug Delivery

G cluster_0 Nanoparticle Synthesis cluster_1 Functionalization cluster_2 Characterization cluster_3 Application synthesis Core Nanoparticle Synthesis (e.g., Iron Oxide, PLGA) plasma Plasma Polymerization (Allylamine) synthesis->plasma lbl Layer-by-Layer Assembly (PAH) synthesis->lbl char Physicochemical Characterization (FTIR, XPS, DLS, Zeta) plasma->char lbl->char quant Amine Quantification (Ninhydrin Assay) char->quant drug_load Drug Loading quant->drug_load drug_release In Vitro Drug Release drug_load->drug_release cell_uptake Cellular Uptake Studies drug_load->cell_uptake

Caption: Workflow for allylamine functionalization of nanoparticles.

Signaling Pathway for Cellular Uptake of Amine-Functionalized Nanoparticles

Positively charged nanoparticles, such as those functionalized with allylamine, are primarily internalized by cells through endocytosis.[11][12] The specific pathway can vary but often involves clathrin-mediated endocytosis or macropinocytosis.[11][12][13]

G cluster_0 Cellular Environment cluster_1 Internalization cluster_2 Intracellular Trafficking cluster_3 Drug Action np Amine-Functionalized Nanoparticle (+ charge) interaction Electrostatic Interaction np->interaction cell_membrane Cell Membrane (- charge) cell_membrane->interaction endocytosis Endocytosis (Clathrin-mediated or Macropinocytosis) interaction->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome escape Endosomal Escape (Proton Sponge Effect) late_endosome->escape drug_release Drug Release in Cytosol escape->drug_release target Intracellular Target drug_release->target

Caption: Cellular uptake of amine-functionalized nanoparticles.

References

Method

Application Notes and Protocols: Allylamine as a Monomer in Copolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Allylamine (B125299) is a versatile monomer utilized in the synthesis of functional copolymers for a wide range of applications, particularly i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine (B125299) is a versatile monomer utilized in the synthesis of functional copolymers for a wide range of applications, particularly in the biomedical and pharmaceutical fields. The primary amine group of allylamine provides a reactive site for post-polymerization modification, conjugation of bioactive molecules, and imparting specific physicochemical properties to the resulting copolymers. This document provides detailed application notes and protocols for the synthesis and characterization of allylamine-containing copolymers.

Applications of Allylamine Copolymers

Copolymers derived from allylamine have shown significant promise in various applications, including:

  • Drug Delivery: The cationic nature of protonated allylamine copolymers allows for the complexation and delivery of anionic drugs and genetic material.[1] The functional amine groups can also be used to attach targeting ligands for site-specific drug delivery.[2]

  • Gene Delivery: Poly(allylamine) and its copolymers are investigated as non-viral vectors for gene therapy due to their ability to condense and protect nucleic acids.[1]

  • Tissue Engineering: Allylamine-based hydrogels and scaffolds can be functionalized to promote cell adhesion, proliferation, and differentiation, making them suitable for tissue regeneration applications.

  • Antimicrobial Coatings: Surfaces coated with allylamine copolymers exhibit antimicrobial properties, which are valuable for medical devices and implants.[3][4]

  • Biocompatible Materials: Plasma polymerization of allylamine can be used to create biocompatible nanolayers on various substrates, improving their interaction with biological systems.[5]

Copolymer Synthesis Protocols

Allylamine can be copolymerized with a variety of comonomers using different polymerization techniques. The choice of method depends on the desired copolymer architecture, molecular weight control, and application.

Free Radical Polymerization

Free radical polymerization is a common method for synthesizing allylamine copolymers. Due to the potential for degradative chain transfer associated with allylic monomers, the polymerization of allylamine is often carried out with its salt form (e.g., allylamine hydrochloride) to enhance reactivity.[6][7]

Protocol: Free Radical Copolymerization of Allylamine Hydrochloride with Vinyl Sulfonic Acid [8]

  • Materials: Allylamine hydrochloride (AlAm.HCl), Vinyl sulfonic acid (VSA), 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (initiator), deionized water.

  • Procedure:

    • Prepare aqueous solutions of AlAm.HCl and VSA in the desired molar ratios.

    • Add the initiator to the monomer solution.

    • Purge the reaction mixture with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 50°C and maintain for 50 hours under an inert atmosphere.

    • Precipitate the resulting copolymer in a non-solvent like methanol (B129727) or acetone.

    • Filter and dry the copolymer under vacuum.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity.[9][10]

Protocol: General Procedure for RAFT Copolymerization of Allylamine Derivatives [9]

  • Materials: Protected allylamine monomer (e.g., N-Boc-allylamine), comonomer, RAFT agent (e.g., a trithiocarbonate), initiator (e.g., AIBN), and a suitable solvent (e.g., dioxane, DMF).

  • Procedure:

    • Dissolve the monomers, RAFT agent, and initiator in the chosen solvent in a reaction vessel.

    • Deoxygenate the solution by several freeze-pump-thaw cycles.[11]

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C).

    • Monitor the polymerization progress by taking samples at regular intervals and analyzing monomer conversion via ¹H NMR.

    • Quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.

    • Purify the copolymer by precipitation in a suitable non-solvent.

Plasma Polymerization

Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked copolymer films onto various substrates.[12][13][14]

Protocol: Plasma Polymerization of Allylamine [12]

  • Apparatus: A microwave (MW) plasma reactor.

  • Procedure:

    • Place the substrate in the plasma reactor.

    • Decontaminate and activate the substrate surface using an oxygen plasma.

    • Introduce allylamine vapor into the reactor as the precursor.

    • Apply a microwave gas-discharge plasma (e.g., 500 W) in a pulsed deposition regime (e.g., 0.3 s on/1.7 s off) at low pressure (e.g., 50 Pa).

    • The thickness of the deposited film can be controlled by varying the treatment time.

Data Presentation

Table 1: Monomer Reactivity Ratios for Allylamine Copolymers

Monomer reactivity ratios (r₁ and r₂) are crucial for predicting the composition and microstructure of a copolymer.[2][15][16]

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Polymerization ConditionsReference
Allylamine HClVinyl Sulfonic Acid (VSA)0.36131.0896Free radical, 50°C, in water (Fineman-Ross method)[8]
Allylamine HClVinyl Sulfonic Acid (VSA)0.37311.1169Free radical, 50°C, in water (Kelen-Tudos method)[8]
Table 2: Molecular Weight and Thermal Properties of Allylamine Copolymers

The molecular weight, polydispersity index (PDI), and thermal properties are critical for determining the suitability of a copolymer for specific applications.[17][18][19][20]

Copolymer System (Monomer Ratio)Polymerization MethodMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)Reference
Poly(allylamine hydrochloride)Free Radical16,000 (¹H NMR)-225-
Poly(allylamine)Free Radical--23>440
Poly(allylamine HCl-co-vinyl sulfonic acid)Free Radical----[8]

(Note: "-" indicates data not provided in the cited source. Further research is needed to populate this table more comprehensively for a wider range of allylamine copolymers.)

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the copolymer composition and microstructure.[21][22][23]

Protocol: ¹H NMR Analysis for Copolymer Composition

  • Sample Preparation: Dissolve 5-10 mg of the dry copolymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for each monomer unit in the copolymer.

    • Integrate the area under these peaks.

    • Calculate the molar ratio of the monomers in the copolymer from the ratio of the integrated peak areas, normalized by the number of protons contributing to each peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of functional groups from both monomers into the copolymer.[21][22][24]

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the dry copolymer sample directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the allylamine and comonomer units (e.g., N-H stretching and bending for allylamine, C=O stretching for acrylates, S=O stretching for vinyl sulfonic acid).

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[21][24]

Protocol: GPC Analysis

  • Sample Preparation: Dissolve the copolymer in the GPC mobile phase at a concentration of 1-2 mg/mL and filter through a 0.22 µm filter.

  • Instrumentation: Use a GPC system equipped with a suitable column set and a refractive index (RI) detector. The mobile phase should be appropriate for the copolymer (e.g., aqueous buffer with salt for polyelectrolytes).

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polyethylene (B3416737) glycol, polystyrene sulfonates).

  • Data Analysis: Determine Mn, Mw, and PDI from the chromatogram using the calibration curve.

Visualizations

Copolymerization Workflow

G cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Allylamine & Comonomer Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Monomers->Reaction_Setup Initiator Initiator/RAFT Agent Initiator->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Copolymer_Solution Crude Copolymer Solution Polymerization->Copolymer_Solution Precipitation Precipitation in Non-solvent Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Copolymer Pure Copolymer Drying->Pure_Copolymer NMR NMR (Composition) FTIR FTIR (Functional Groups) GPC GPC (Molecular Weight, PDI) Copolymer_Solution->Precipitation Pure_Copolymer->NMR Pure_Copolymer->FTIR Pure_Copolymer->GPC

Caption: General workflow for the synthesis and characterization of allylamine copolymers.

Drug Release Mechanisms from Allylamine Copolymer Matrix

G cluster_matrix Drug-Loaded Copolymer Matrix cluster_release Release Mechanisms Matrix Allylamine Copolymer Matrix with Entrapped Drug Swelling Swelling Matrix->Swelling Erosion Erosion Matrix->Erosion Diffusion Diffusion Swelling->Diffusion Released_Drug Released Drug Diffusion->Released_Drug Erosion->Released_Drug

Caption: Key mechanisms of drug release from a hydrophilic allylamine copolymer matrix.[1][25][26][27][28]

References

Application

Synthesis of Novel Antifungal Agents from Allylamine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antifungal agents derived from allylamin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antifungal agents derived from allylamines. This class of compounds, which includes the clinically significant drugs terbinafine (B446) and naftifine (B1207962), targets the fungal enzyme squalene (B77637) epoxidase, a key component in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] The following sections detail the mechanism of action, synthetic procedures for key allylamine (B125299) antifungals and their intermediates, protocols for evaluating their antifungal activity, and a summary of their efficacy.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Allylamine derivatives exert their antifungal effect by specifically inhibiting squalene epoxidase, an essential enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[2][3] This inhibition leads to a deficiency of ergosterol, a vital component for maintaining the integrity and function of the fungal cell membrane. The accumulation of toxic levels of squalene within the cell further contributes to fungal cell death.[3] The high selectivity of allylamines for fungal squalene epoxidase over its mammalian counterpart contributes to their favorable safety profile.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action of allylamine derivatives.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Allylamine Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp geranyl_pp Geranyl-PP isopentenyl_pp->geranyl_pp farnesyl_pp Farnesyl-PP geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene Epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps allylamines Allylamine Derivatives (e.g., Terbinafine, Naftifine) allylamines->squalene_epoxide Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by Allylamines.

Synthesis Protocols

Detailed experimental protocols for the synthesis of key allylamine antifungal agents, terbinafine and naftifine, are provided below. These protocols are compiled from various sources to provide a comprehensive guide.

Synthesis of Terbinafine

The synthesis of terbinafine typically involves a multi-step process starting from naphthalene (B1677914). A general synthetic workflow is outlined below.

Terbinafine_Synthesis_Workflow General Synthesis Workflow for Terbinafine cluster_side_chain Side-chain Synthesis naphthalene Naphthalene chloro_naphthalene 1-Chloromethylnaphthalene naphthalene->chloro_naphthalene Chloromethylation methyl_naphthalene N-Methyl-1-naphthalenemethylamine chloro_naphthalene->methyl_naphthalene Amination terbinafine Terbinafine methyl_naphthalene->terbinafine Coupling bromo_heptyne 1-Bromo-6,6-dimethyl-2E-hepten-4-yne bromo_heptyne->terbinafine 3_3_dimethyl_1_butyne 3,3-Dimethyl-1-butyne 6_6_dimethyl_1_hepten_4_yn_3_ol 6,6-Dimethyl-1-hepten-4-yn-3-ol 3_3_dimethyl_1_butyne->6_6_dimethyl_1_hepten_4_yn_3_ol Reaction with Acrolein 6_6_dimethyl_1_hepten_4_yn_3_ol->bromo_heptyne Bromination

Caption: Workflow for the synthesis of Terbinafine.

Protocol 2.1.1: Synthesis of 1-Chloromethylnaphthalene [1][4]

  • Materials: Naphthalene, paraformaldehyde, concentrated hydrochloric acid, o-phosphoric acid, ether, anhydrous potassium carbonate.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 25 g (0.19 mol) of naphthalene, 9 g (0.27 mol) of paraformaldehyde, 30 mL of concentrated hydrochloric acid, and 14 mL of o-phosphoric acid.

    • Heat the mixture in a water bath at 80-85 °C with vigorous stirring for 9-10 hours.

    • Cool the reaction mixture to 15-20 °C and pour it into 200 mL of cold water.

    • Decant the aqueous layer from the oily product. Wash the oily layer three times by decantation with 200 mL portions of cold water.

    • Dissolve the crude product in 200 mL of ether and dry the solution over anhydrous potassium carbonate.

    • Filter the solution and remove the ether by distillation under reduced pressure to yield 1-chloromethylnaphthalene.

Protocol 2.1.2: Synthesis of N-Methyl-1-naphthalenemethylamine [5][6]

  • Materials: 1-Chloromethylnaphthalene, methylamine (B109427), base (e.g., potassium carbonate), solvent (e.g., methanol).

  • Procedure:

    • Dissolve 1-chloromethylnaphthalene in a suitable solvent such as methanol.

    • Add an excess of methylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.

    • Add a base like potassium carbonate to neutralize the formed hydrochloric acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ether).

    • Dry the organic extract and evaporate the solvent to obtain N-methyl-1-naphthalenemethylamine.

Protocol 2.1.3: Synthesis of 1-Bromo-6,6-dimethyl-2E-hepten-4-yne [7][8]

  • Materials: 6,6-dimethyl-hept-1-en-4-yn-3-ol, 48% hydrobromic acid, phosphorus tribromide, hexane.

  • Procedure:

    • Stir a mixture of 50 mL of 48% hydrobromic acid and 10 g of phosphorus tribromide at 40 °C until homogeneous.

    • Add a solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol in alcohol dropwise to the mixture at 10 °C.

    • Stir the resulting mixture at room temperature for 1.5 hours.

    • Pour the reaction mixture onto ice-water and extract repeatedly with hexane.

    • Wash the combined organic phases with aqueous NaCl solution, dry, and concentrate on a rotary evaporator to yield a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne.

Protocol 2.1.4: Synthesis of Terbinafine [8][9]

  • Materials: N-Methyl-1-naphthalenemethylamine, 1-bromo-6,6-dimethyl-2E-hepten-4-yne, sodium carbonate, dimethylformamide (DMF).

  • Procedure:

    • In a reaction flask, dissolve N-methyl-1-naphthalenemethylamine and 1-bromo-6,6-dimethyl-2E-hepten-4-yne in DMF.

    • Add sodium carbonate to the mixture.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain terbinafine.

Synthesis of Naftifine

The synthesis of naftifine also starts from naphthalene and involves the coupling of an N-methyl-1-naphthalenemethylamine intermediate with a cinnamyl halide.

Naftifine_Synthesis_Workflow General Synthesis Workflow for Naftifine naphthalene Naphthalene chloro_naphthalene 1-Chloromethylnaphthalene naphthalene->chloro_naphthalene Chloromethylation methyl_naphthalene N-Methyl-1-naphthalenemethylamine chloro_naphthalene->methyl_naphthalene Amination naftifine Naftifine methyl_naphthalene->naftifine Alkylation cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->naftifine Cinnamyl Alcohol Cinnamyl Alcohol Cinnamyl Alcohol->cinnamyl_chloride Chlorination

Caption: Workflow for the synthesis of Naftifine.

Protocol 2.2.1: Synthesis of 1-Chloromethylnaphthalene

  • Follow Protocol 2.1.1.

Protocol 2.2.2: Synthesis of N-Methyl-1-naphthalenemethylamine

  • Follow Protocol 2.1.2.

Protocol 2.2.3: Synthesis of Naftifine [10][11]

  • Materials: N-Methyl-1-naphthalenemethylamine, cinnamyl chloride, sodium hydroxide (B78521), toluene (B28343).

  • Procedure:

    • In a reactor, add a 30-35% sodium hydroxide solution, N-methyl-1-naphthalenemethylamine, and toluene.

    • Heat the mixture to reflux.

    • Slowly add cinnamyl chloride to the refluxing mixture over a period of about 2 hours.

    • Continue stirring and refluxing for an additional 5 hours.

    • Cool the reaction mixture and separate the aqueous layer.

    • Wash the organic layer with water.

    • Under ice bath cooling, add concentrated hydrochloric acid to the toluene layer to precipitate naftifine hydrochloride.

    • The free base, naftifine, can be obtained by neutralizing the hydrochloride salt.

Experimental Protocols for Antifungal Activity Evaluation

The in vitro antifungal activity of synthesized allylamine derivatives is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Synthesized allylamine derivatives

    • Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

    • RPMI-1640 medium buffered with MOPS

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Sterile saline or water

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Procedure:

    • Preparation of Fungal Inoculum:

      • Culture the fungal isolates on an appropriate agar (B569324) medium.

      • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

    • Preparation of Drug Dilutions:

      • Prepare a stock solution of the synthesized compound in DMSO.

      • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

    • Inoculation and Incubation:

      • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

      • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

      • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes.

    • Determination of MIC:

      • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. For some fungi, a significant reduction (e.g., ≥50%) in growth compared to the control is considered the endpoint.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of terbinafine and naftifine against a range of pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Terbinafine

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Dermatophytes0.001 - 0.01[12][13]
Aspergillus spp.0.05 - 1.56[12][13]
Sporothrix schenckii0.1 - 0.4[12][13]
Yeasts (Candida spp.)0.1 - >100[12][13]
Malassezia furfur0.2 - 0.8[12]

Table 2: In Vitro Antifungal Activity of Naftifine

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Dermatophytes0.1 - 0.5[14][15]
Aspergillus spp.0.8 - 12.5[15]
Sporothrix schenckii0.8 - 1.5[15]
Yeasts (Candida spp.)1.5 - >100[15]

Table 3: Antifungal Activity of Novel Allylamine Derivatives [16]

CompoundTrichophyton rubrum MIC (µg/mL)Trichophyton mentagrophytes MIC (µg/mL)Candida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
18b 0.51.07.87.8
18c 1.02.0>125>125
20c 7.815.6>125>125

Conclusion

The synthesis of allylamine derivatives represents a crucial area of research in the development of new antifungal agents. The protocols and data presented in these application notes provide a valuable resource for researchers in this field. By understanding the synthetic pathways and having robust methods for evaluating antifungal efficacy, scientists can continue to innovate and develop novel allylamine-based therapies to combat the growing challenge of fungal infections.

References

Method

Application Notes and Protocols for Surface Modification of Polymers Using Allylamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the surface modification of polymers using allylamine (B125299). The introduction of pri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of polymers using allylamine (B125299). The introduction of primary amine groups onto a polymer surface can significantly enhance its utility for a range of biomedical applications by improving cell adhesion, promoting specific cellular responses, and providing anchor points for the covalent immobilization of biomolecules.

Introduction to Allylamine Surface Modification

Allylamine is a versatile precursor for introducing primary amine (-NH2) groups onto polymer surfaces. These functional groups are positively charged at physiological pH, which can electrostatically attract negatively charged cell membranes and biomolecules. This modification can be achieved through several methods, with plasma polymerization and graft polymerization being the most common. The resulting amine-rich surfaces have been shown to enhance cell attachment, proliferation, and differentiation, making them ideal for applications in tissue engineering, medical implants, and drug delivery systems.

Quantitative Data on Surface Modification

The following tables summarize quantitative data from various studies on the surface properties of polymers before and after modification with allylamine.

Table 1: Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)

Polymer SubstrateModification MethodN/C Ratio (%)NH2/C Ratio (%)O/C Ratio (%)Reference
ZirconiaPlasma Polymerized Allylamine (PPAAm)30 ± 22 - 4< 10[1]
PolysiloxanePulsed Plasma Polymerization (3ms on/45ms off)Higher than 3/5 duty cycleNot specifiedNot specified[2]
PolysiloxanePulsed Plasma Polymerization (3ms on/5ms off)Lower than 3/45 duty cycleNot specifiedNot specified[2]
Zirconia (aged 5 years)Plasma Polymerized Allylamine (PPAAm)Not specifiedNot specifiedIncreased vs. fresh[3]

Table 2: Surface Wettability (Water Contact Angle - WCA)

Polymer SubstrateModification MethodWCA Before Modification (°)WCA After Modification (°)Reference
Poly(allylamine hydrochloride) derivativesLayer-by-Layer AssemblyVaried10 - 80[4]
Glass CoverslipsPlasma Polymerized Allylamine (PPAAm)Not specifiedIncreased hydrophilicity[5][6]
Polyester (PET)Plasma Polymerized Allylamine (PPAAm)More hydrophobicMore hydrophilic[7]
PolysiloxanePulsed Plasma Polymerization (3ms on/45ms off)HydrophobicMore wettable than 3/5 duty cycle[2]
PolysiloxanePulsed Plasma Polymerization (3ms on/5ms off)HydrophobicLess wettable than 3/45 duty cycle[2]
Smooth ZirconiaPlasma Polymerized Allylamine (PPAAm)Not specified50 - 60[8]
Rough ZirconiaPlasma Polymerized Allylamine (PPAAm)Not specified40 - 60[8]

Table 3: Surface Energy of PPAAm Coated Zirconia

SurfaceTotal Surface Energy (mN/m)Polar Part (mN/m)Disperse Part (mN/m)Reference
Untreated Smooth Ceramic37 ± 2Not specifiedNot specified[8]
PPAAm Coated (120s)50 ± 0.5IncreasedIncreased[8]
PPAAm Coated (960s)50 ± 0.5IncreasedIncreased[8]
PPAAm Film52 ± 822 ± 8Not specified[8]

Experimental Protocols

Protocol for Plasma Polymerization of Allylamine (PPAAm)

This protocol describes a general procedure for the deposition of an amine-rich film on a polymer substrate using low-pressure plasma polymerization.

Materials:

  • Polymer substrate (e.g., PET, Polystyrene, Zirconia)

  • Allylamine (precursor)

  • Low-pressure plasma reactor

  • Oxygen (for activation)

  • Argon (carrier gas)

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the polymer substrates by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) to remove any surface contaminants. Dry the substrates thoroughly under a stream of nitrogen.

  • Plasma Reactor Setup: Place the cleaned substrates into the plasma reactor chamber. Evacuate the chamber to a base pressure of approximately 10 Pa.

  • Surface Activation (Optional but Recommended): Introduce oxygen and argon gas into the chamber. Ignite a continuous wave oxygen/argon plasma (e.g., 500 W, 50 Pa, 1000 sccm O2 / 5 sccm Ar) for 60 seconds to activate and decontaminate the substrate surface.[3]

  • Allylamine Polymerization: Without breaking the vacuum, stop the oxygen flow and introduce allylamine vapor and argon gas into the chamber. The allylamine precursor should be purified by evacuating and purging with an inert gas like N2 before use.[3]

  • Plasma Deposition: Ignite a microwave-excited (e.g., 2.45 GHz) pulsed plasma (e.g., 500 W, 50 Pa, 50 sccm Ar) for a set duration (e.g., 480 seconds effective treatment time).[3] A pulsed deposition regime (e.g., 0.3 s on / 1.7 s off) is often used.[1]

  • Post-Deposition: After the desired deposition time, turn off the plasma and the precursor flow. Allow the substrates to cool in the vacuum chamber before venting with an inert gas and removing them.

  • Characterization: Characterize the modified surfaces using techniques such as XPS to determine elemental composition and water contact angle measurements to assess wettability.

Protocol for Photo-Induced Graft Polymerization of Allylamine

This protocol outlines a method for grafting allylamine onto a polymer surface using UV irradiation.

Materials:

  • Polymer substrate (e.g., Polyethylene Terephthalate - PET)

  • Allylamine (monomer)

  • 2-propanol (solvent)

  • UV lamp

  • Reaction vessel

Procedure:

  • Substrate Preparation: Clean the PET substrates as described in the plasma polymerization protocol.

  • Reaction Mixture Preparation: Prepare a solution of allylamine in 2-propanol at the desired concentration (e.g., 50% v/v).[9]

  • Grafting Reaction: Place the PET substrate in the reaction vessel and add the allylamine solution, ensuring the substrate is fully immersed.

  • UV Irradiation: Position the reaction vessel under a UV lamp at a defined distance (e.g., 10 cm).[9] Irradiate the setup for a specified time (e.g., 60 minutes) to initiate the graft polymerization.[9]

  • Washing: After irradiation, remove the substrate from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., 2-propanol, deionized water) to remove any ungrafted monomer and polymer.

  • Drying: Dry the modified substrate under vacuum or in a nitrogen stream.

  • Characterization: Analyze the grafted surface using techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to confirm the presence of amine groups and Scanning Electron Microscopy (SEM) to observe surface morphology.[9]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Surface Characterization cluster_application Application Testing Prep Polymer Substrate Clean Cleaning & Drying Prep->Clean Plasma Plasma Polymerization (Allylamine) Clean->Plasma Method 1 Grafting Photo-induced Grafting (Allylamine) Clean->Grafting Method 2 XPS XPS (Elemental Composition) Plasma->XPS WCA Water Contact Angle (Wettability) Plasma->WCA AFM AFM (Topography) Plasma->AFM CellCulture Cell Culture Assays (Adhesion, Proliferation) Plasma->CellCulture BiomoleculeImmobilization Biomolecule Immobilization Plasma->BiomoleculeImmobilization Grafting->WCA FTIR ATR-FTIR (Functional Groups) Grafting->FTIR Grafting->CellCulture Grafting->BiomoleculeImmobilization

Caption: Experimental workflow for allylamine surface modification.

Cell Adhesion Signaling Pathway

SignalingPathway cluster_surface Cell-Surface Interaction cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear Events Surface Allylamine-Modified Surface (Positively Charged -NH3+) ECM Adsorbed ECM Proteins (e.g., Fibronectin) Surface->ECM attracts Integrin Integrin Clustering (e.g., α5β1) ECM->Integrin binds to FA Focal Adhesion Formation (Vinculin, Paxillin) Integrin->FA recruits FAK Focal Adhesion Kinase (FAK) Activation FA->FAK activates Actin Actin Cytoskeleton Organization FA->Actin anchors ERK ERK Pathway FAK->ERK activates Transcription Transcription Factor Activation (e.g., RUNX2) Actin->Transcription influences (mechanotransduction) ERK->Transcription activates Gene Gene Expression (e.g., Osteogenic markers) Transcription->Gene regulates

References

Application

Application Notes and Protocols for Poly(allylamine hydrochloride) in Water Purification Systems

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive overview of the use of poly(allylamine hydrochloride) (PAH) in water purification systems. Cont...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of poly(allylamine hydrochloride) (PAH) in water purification systems. Contrary to the potential misconception of using the monomer allylamine (B125299) hydrochloride, it is the polymerized form, PAH, a cationic polyelectrolyte, that is employed in water treatment applications.[1][2][3] PAH is a water-soluble polymer characterized by a high density of primary amine groups along its backbone, which are protonated in aqueous solutions, conferring a positive charge.[2] This property makes it an effective coagulant and flocculant for the removal of negatively charged suspended and dissolved impurities in water.

This document outlines the mechanism of action of PAH, provides protocols for its application and analysis, and discusses its performance in removing common water contaminants. Additionally, it addresses the potential for the formation of disinfection byproducts (DBPs) when water treated with PAH is subsequently disinfected.

Mechanism of Action: Coagulation and Flocculation

The primary function of PAH in water treatment is to act as a coagulant and flocculant.[4] The process involves two main steps:

  • Coagulation (Charge Neutralization): The positively charged amine groups along the PAH polymer chain neutralize the negative surface charges of suspended particles (e.g., clays, silica, organic matter) in the water. This destabilizes the colloidal suspension, allowing the particles to come closer together.

  • Flocculation (Bridging): The long polymer chains of PAH can adsorb onto multiple destabilized particles, forming "bridges" between them. This results in the formation of larger, heavier agglomerates known as flocs, which can be more easily removed by sedimentation and/or filtration.

Figure 1: Mechanism of Coagulation and Flocculation by PAH.

Performance Data

The effectiveness of PAH as a coagulant is comparable to other cationic polyelectrolytes and in some cases superior to conventional metal-based coagulants like aluminum sulfate (B86663) (alum). The following tables summarize representative performance data for cationic polymers in various water treatment applications.

Note: The data presented below is derived from studies on various cationic polyelectrolytes and is intended to be illustrative of the expected performance of Poly(allylamine hydrochloride). Performance will vary based on raw water quality, PAH molecular weight, and operational conditions.

Table 1: Turbidity Removal Efficiency

Initial Turbidity (NTU) Coagulant Optimal Dosage (mg/L) pH Turbidity Removal (%) Reference
18.3 - 136 Poly Aluminum Chloride (PAC) 6.5 - 13.5 6.5 - 8.0 96.6 - 98.3 [5][6]
10 - 1000 Alum 10 - 20 6.0 - 7.0 82.9 - 99.0 [7][8]
30 - 225 PAC + Chitosan 42.5 (PAC) 7.0 - 7.5 95.8 - 98.26 [9]

| 30 - 33 | PAC + PDMDAAC* | 2.83 - 8.33 | 7.5 - 8.0 | >90 |[10] |

*Polydimethyl-diallylammonium chloride, another cationic polymer.

Table 2: Natural Organic Matter (NOM) Removal

Water Source Coagulant Dosage (mg/L) pH DOC Removal (%) Reference
Surface Water Poly Aluminum Chloride (PAC) 40 8.0 ~77 [11]
Surface Water Ferric Chloride 40 8.0 ~72 [11]

| Surface Water | Alum | 60 | 7.0 | 31-42 |[12] |

Table 3: Heavy Metal Removal from Industrial Wastewater

Heavy Metal Coagulant System pH Removal Efficiency (%) Reference
Mn Pinecone Seed Powder + AlCl3 8.0 93.36 [13][14]
Fe Pinecone Seed Powder + AlCl3 8.0 98.49 [13][14]
Zn Pinecone Seed Powder + AlCl3 8.0 92.17 [13][14]
Ni Pinecone Seed Powder + AlCl3 8.0 93.3 [13][14]
Cu(II) PGA-based Hydrogel 5.0 >90 [10][11]

| Cr(VI) | PGA-based Hydrogel | - | >90 |[10][11] |

Experimental Protocols

Protocol for Jar Testing to Determine Optimal PAH Dosage

The jar test is a standard procedure to determine the optimal dosage of a coagulant for a specific water source.[15][16][17][18][19]

Objective: To identify the PAH concentration that achieves the most effective turbidity removal.

Materials:

  • Jar testing apparatus (gang stirrer)

  • 6 x 1-liter beakers

  • Raw water sample

  • PAH stock solution (0.1% w/v)

  • Pipettes

  • Turbidimeter

  • pH meter

Procedure:

  • Prepare PAH Stock Solution (0.1%):

    • Accurately weigh 1.0 g of PAH solid.

    • Dissolve in deionized water and make up to a final volume of 1000 mL in a volumetric flask.

    • Mix thoroughly until fully dissolved. Note that for some high molecular weight polymers, gentle heating and extended stirring may be necessary. For liquid emulsion polymers, a 30-minute aging period after dilution is recommended for maximum effectiveness.[16]

  • Jar Test Setup:

    • Fill each of the six beakers with 1000 mL of the raw water sample.

    • Place the beakers in the jar testing apparatus.

    • Measure and record the initial turbidity and pH of the raw water.

  • PAH Dosing:

    • While the paddles are off, add varying amounts of the 0.1% PAH stock solution to five of the beakers (e.g., 1, 2, 4, 6, 8 mL). One beaker will serve as a control with no PAH added. (Note: 1 mL of 0.1% stock solution in 1000 mL of water corresponds to a 1 mg/L dose).

  • Rapid Mix:

    • Turn on the stirrer and operate at a high speed (e.g., 100-200 rpm) for 1-2 minutes to ensure rapid and complete dispersion of the coagulant.[9][16]

  • Slow Mix (Flocculation):

    • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This promotes the formation of flocs.[16]

    • Visually observe and record the floc size and characteristics in each beaker at 5-minute intervals.

  • Sedimentation:

    • Turn off the stirrer and allow the flocs to settle for 30 minutes.[9][16]

  • Analysis:

    • Carefully withdraw a sample from the supernatant of each beaker (from approximately 2-3 cm below the surface) using a pipette.

    • Measure and record the final turbidity of each sample.

    • The optimal PAH dosage is the one that results in the lowest final turbidity.

Jar_Test_Workflow start Start: Collect Raw Water prepare_stock Prepare 0.1% PAH Stock Solution start->prepare_stock setup_jars Fill 6 Jars with 1000 mL Raw Water start->setup_jars dose_pah Dose 5 Jars with Varying PAH Volumes prepare_stock->dose_pah measure_initial Measure Initial Turbidity & pH setup_jars->measure_initial measure_initial->dose_pah rapid_mix Rapid Mix (1-2 min @ 100-200 rpm) dose_pah->rapid_mix slow_mix Slow Mix (Flocculation) (15-20 min @ 20-40 rpm) rapid_mix->slow_mix settle Sedimentation (30 min) slow_mix->settle measure_final Measure Final Turbidity of Supernatant settle->measure_final determine_optimal Determine Optimal Dosage measure_final->determine_optimal end_process End determine_optimal->end_process

Figure 2: Experimental Workflow for Jar Testing.
Protocol for Determination of Residual PAH in Treated Water

Monitoring residual polyelectrolyte concentration is important to prevent overdosing and minimize potential environmental impacts. Colloidal titration is a common method for quantifying cationic polyelectrolytes.[4]

Objective: To determine the concentration of residual PAH in a water sample.

Principle: The cationic PAH in the sample is titrated with a standard anionic polyelectrolyte solution, potassium polyvinyl sulfate (PVSK). A colorimetric indicator, toluidine blue O (TBO), is used to detect the endpoint. TBO is blue in its free form and turns purple/pink when it complexes with the anionic titrant after all the cationic PAH has been consumed.[4]

Materials:

  • Water sample

  • Potassium polyvinyl sulfate (PVSK) standard solution (e.g., 0.001 N)

  • Toluidine blue O (TBO) indicator solution

  • Burette, beaker, magnetic stirrer

  • Spectrophotometer (optional, for more precise endpoint determination)

Procedure:

  • Sample Preparation:

    • Filter the water sample to remove any remaining suspended solids.

  • Titration:

    • Place a known volume of the filtered water sample (e.g., 50 mL) into a beaker.

    • Add a few drops of TBO indicator. The solution should turn blue.

    • While stirring, titrate the sample with the standard PVSK solution.

    • The endpoint is reached when the solution color changes from blue to a stable purple/pink.

    • Record the volume of PVSK solution used.

  • Calculation:

    • The concentration of PAH can be calculated based on the stoichiometry of the reaction with PVSK. A calibration curve should be prepared using known concentrations of PAH.

  • Spectrophotometric Endpoint Detection (Optional):

    • The color change can be monitored using a spectrophotometer at a wavelength of approximately 630 nm to improve the accuracy of the endpoint detection.[4]

Note: Other methods for polyelectrolyte determination include UV-VIS spectrophotometry (at wavelengths around 190 nm), size-exclusion chromatography, and fluorescence spectroscopy.[20][21][22]

Potential for Disinfection Byproduct (DBP) Formation

A significant consideration when using amine-based polymers like PAH in water treatment is their potential to act as precursors for the formation of nitrogenous disinfection byproducts (N-DBPs) during subsequent chlorination or chloramination.[1][23] The primary amine groups on the PAH backbone can react with chlorine to form organic chloramines, which can then undergo further reactions to form DBPs such as N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][23][24][25]

DBP_Formation PAH PAH with Amine Groups (R-NH2) OrganicChloramine Organic Chloramine Intermediate (R-NHCl) PAH->OrganicChloramine Reaction Chlorine Chlorine/Chloramine (Disinfectant) Chlorine->OrganicChloramine NDBPs Nitrogenous DBPs (e.g., NDMA) OrganicChloramine->NDBPs Further Reactions

Figure 3: Simplified Pathway for N-DBP Formation from PAH.

Table 4: Potential DBP Formation from Amine-Based Polymers during Chloramination

Precursor Polymer (Analogue to PAH) Monochloramine Dose (mg/L as Cl2) Precursor Dose (mg/L) pH NDMA Formed (ng/L) Reference
PolyDADMAC 10 2 7 ~400 [1]
PolyDADMAC 10 10 7 ~1000 [1]

| PolyDADMAC | 10 | Varies | 8 | 147 - 1395 |[23] |

It is crucial to optimize the PAH dosage to minimize residual polymer in the treated water before disinfection.

Protocol for DBP Analysis

The analysis of DBPs is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or other sensitive detectors. Standardized methods from regulatory bodies should be followed.

Recommended Methods:

  • US EPA Method 551.1: For the determination of chlorination DBPs, including trihalomethanes (THMs) and haloacetonitriles (HANs), by liquid-liquid extraction and GC with electron-capture detection.[4][21]

  • Standard Methods for the Examination of Water and Wastewater: Provides comprehensive, peer-reviewed methods for a wide range of DBPs.[26]

General Procedure (based on EPA Method 551.1):

  • Sample Collection: Collect the water sample after disinfection. Quench any residual disinfectant immediately with a reducing agent (e.g., sodium thiosulfate) to prevent further DBP formation.

  • Extraction: Perform a liquid-liquid extraction of the water sample with a suitable solvent (e.g., methyl tert-butyl ether - MTBE).

  • Analysis: Inject a small volume of the extract into a GC-ECD system for separation and quantification of the target DBPs.

  • Quality Control: Run blanks, standards, and spiked samples to ensure the accuracy and precision of the results.

Conclusion

Poly(allylamine hydrochloride) is an effective cationic polyelectrolyte for the removal of turbidity, natural organic matter, and potentially heavy metals from water. Its performance is dependent on various factors including dosage, pH, and the characteristics of the raw water. Proper optimization of its use through jar testing is essential for efficient and cost-effective water treatment. While effective as a coagulant, the potential for PAH to act as a precursor for the formation of nitrogenous disinfection byproducts necessitates careful dose control and monitoring of residual polymer concentrations. The use of standard analytical methods is crucial for both process control and ensuring the safety of the treated water.

References

Method

Protecting the Path: A Detailed Protocol for N-Protection of Allylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, the selective protection of reactive functional groups is a cornerstone of elegant and efficient molecular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selective protection of reactive functional groups is a cornerstone of elegant and efficient molecular construction. For allylamine (B125299), a versatile building block, the protection of its primary amine functionality is a critical first step in many synthetic routes. This document provides detailed application notes and protocols for the N-protection of allylamine using three of the most common and robust protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions anticipated in subsequent steps. The orthogonality of these groups—their selective removal under distinct conditions—is a powerful tool for chemists.[1][2] The Boc group is readily cleaved under acidic conditions, the Cbz group by catalytic hydrogenolysis, and the Fmoc group under basic conditions.[1]

Comparative Data for N-Protection of Allylamine

The following table summarizes typical reaction conditions and reported yields for the N-protection of allylamine with Boc, Cbz, and Fmoc protecting groups. This data provides a basis for selecting the most appropriate method for a given synthetic need.

Protecting GroupReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTriethylamine (B128534) (TEA) or NaOHTetrahydrofuran (THF) or Dichloromethane (B109758) (DCM)3 - 120 - RT>90
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃) or NaOHTetrahydrofuran (THF)/Water or Dichloromethane (DCM)2 - 200 - RT~90
Fmoc Fmoc-Cl or Fmoc-OSuSodium bicarbonate (NaHCO₃) or PyridineDioxane/Water or Dichloromethane (DCM)16 - 24RT>90

Experimental Protocols

Detailed methodologies for the N-protection of allylamine with Boc, Cbz, and Fmoc groups are provided below. These protocols are intended as a starting point, and optimization may be necessary for specific applications.

N-Boc-Allylamine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[3] The most common method for its introduction is through the use of di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640).[3]

Materials:

  • Allylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve allylamine (1.0 eq) in THF or DCM.

  • If using a base, add triethylamine (1.1 eq) to the solution. Alternatively, an aqueous solution of NaOH can be used.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-allylamine.

  • Purify the product by flash column chromatography if necessary.

N-Cbz-Allylamine Synthesis

The Carboxybenzyl (Cbz) protecting group is introduced using benzyl chloroformate and is prized for its stability to a wide range of reagents and its removal by catalytic hydrogenolysis.[6]

Materials:

  • Allylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve allylamine (1.0 eq) in a mixture of THF and water (2:1) or DCM.

  • Add sodium bicarbonate (2.0 eq) or an aqueous solution of NaOH to the mixture.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq) to the stirred solution.[6]

  • Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature for an additional 18-20 hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]

  • Purify the resulting residue by silica (B1680970) gel column chromatography to yield N-Cbz-allylamine.

N-Fmoc-Allylamine Synthesis

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[][8]

Materials:

  • Allylamine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Pyridine

  • Dioxane/Water or Dichloromethane (DCM)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve allylamine (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ or in DCM with pyridine.[8]

  • Add Fmoc-OSu (1.05 eq) or Fmoc-Cl to the solution.[8]

  • Stir the reaction mixture at room temperature for 16-24 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.

  • Extract the mixture with diethyl ether to remove impurities.[8]

  • Acidify the aqueous layer to pH 1 with 1 M HCl.[8]

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain N-Fmoc-allylamine.

Visualizing the Workflow and Logic

To aid in the selection and execution of these protocols, the following diagrams illustrate the experimental workflows and the decision-making process for choosing a protecting group.

experimental_workflow cluster_boc N-Boc Protection cluster_cbz N-Cbz Protection cluster_fmoc N-Fmoc Protection boc_start Allylamine + (Boc)₂O boc_reaction Stir in THF/DCM with TEA or NaOH 0°C to RT, 3-12h boc_start->boc_reaction boc_workup Aqueous Workup boc_reaction->boc_workup boc_product N-Boc-Allylamine boc_workup->boc_product cbz_start Allylamine + Cbz-Cl cbz_reaction Stir in THF/H₂O or DCM with NaHCO₃ or NaOH 0°C to RT, 2-20h cbz_start->cbz_reaction cbz_workup Aqueous Workup cbz_reaction->cbz_workup cbz_product N-Cbz-Allylamine cbz_workup->cbz_product fmoc_start Allylamine + Fmoc-Cl/OSu fmoc_reaction Stir in Dioxane/H₂O or DCM with NaHCO₃ or Pyridine RT, 16-24h fmoc_start->fmoc_reaction fmoc_workup Aqueous Workup fmoc_reaction->fmoc_workup fmoc_product N-Fmoc-Allylamine fmoc_workup->fmoc_product

Caption: Experimental workflows for N-protection of allylamine.

decision_tree start Choose Protecting Group q1 Subsequent reaction conditions acidic? start->q1 q2 Subsequent reaction involves catalytic hydrogenation? q1->q2 No cbz Use Cbz Group q1->cbz Yes q3 Subsequent reaction conditions basic? q2->q3 No boc Use Boc Group q2->boc Yes q3->boc No fmoc Use Fmoc Group q3->fmoc Yes

Caption: Decision tree for selecting a suitable protecting group.

Deprotection Protocols

The strategic removal of the protecting group is as crucial as its installation. Below are generalized protocols for the deprotection of N-Boc, N-Cbz, and N-Fmoc protected allylamine.

Boc Deprotection (Acidic Cleavage)

The Boc group is typically removed under acidic conditions.[9]

Procedure:

  • Dissolve the N-Boc-allylamine in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or hydrochloric acid (HCl) in dioxane (e.g., 4M).[10]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting allylamine salt can often be used directly or neutralized with a base.

Cbz Deprotection (Hydrogenolysis)

The Cbz group is cleaved by catalytic hydrogenolysis, a mild and efficient method.[11]

Procedure:

  • Dissolve the N-Cbz-allylamine in a solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc).

  • Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected allylamine.

Fmoc Deprotection (Basic Cleavage)

The Fmoc group is removed under mild basic conditions, often using a secondary amine like piperidine (B6355638).[12]

Procedure:

  • Dissolve the N-Fmoc-allylamine in an organic solvent, commonly dimethylformamide (DMF).

  • Add a solution of piperidine in DMF (typically 20%).[12]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or chromatography to isolate the free allylamine.

By understanding the principles of protection and deprotection and utilizing these detailed protocols, researchers can effectively incorporate allylamine into their synthetic strategies, paving the way for the creation of novel and complex molecules.

References

Application

Application of Allylamine in the Synthesis of Ion-Exchange Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Allylamine and its polymers, particularly poly(allylamine) (PAA), are versatile building blocks in the synthesis of weak base anion-exchange re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine and its polymers, particularly poly(allylamine) (PAA), are versatile building blocks in the synthesis of weak base anion-exchange resins. The primary amino groups along the polymer chain provide cationic sites upon protonation, making them effective for the capture and exchange of anions. These resins find applications in various fields, including protein chromatography, water treatment for the removal of contaminants like phosphates and nitrates, and as chelating agents for metal recovery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of allylamine-based ion-exchange resins.

Data Presentation

The performance of ion-exchange resins is characterized by several key parameters. The following tables summarize quantitative data for allylamine-based resins, focusing on ion-exchange capacity, selectivity, and stability.

Table 1: Ion-Exchange and Adsorption Capacity of Allylamine-Based Resins

Resin TypeTarget IonIon-Exchange Capacity (mmol/L)Adsorption CapacitypHCompeting IonsReference
Poly(allylamine)-grafted Sepharose FFBovine Serum Albumin165 - 373Low--[1]
Poly(allylamine)-grafted Sepharose FFBovine Serum Albumin> 373High (Increased by 80%)--[1]
Sevelamer (B1230288) hydrochloride (Polyallylamine resin)Phosphate-153.4 mg P/g3.0-[2]
Sevelamer hydrochloride (Polyallylamine resin)Phosphate-86.3 mg P/g8.0-[2][3]
Sevelamer hydrochloride (Polyallylamine resin)Phosphate-69.4 mg P/g10.0-[2][3]
La-modified Sevelamer hydrochloridePhosphate-109.3 mg P/g8.0-[2][3]
La-modified Sevelamer hydrochloridePhosphate-100.2 mg P/g10.0-[2][3]

Table 2: Anion Selectivity of Allylamine-Based Resins

Resin TypeAnion Selectivity OrderConditionsReference
Crosslinked Polyallylamine ResinPhosphate > Sulfate > Nitrate > ChloridepH dependent[4]
Sevelamer hydrochloride (Polyallylamine resin)Phosphate > Chloride, NitratepH 8.0[2]
Sevelamer hydrochloride (Polyallylamine resin)Phosphate > CarbonatepH 10.0[2]
Triethylamine-based resinNitrate > SulfatePotable water[4]
Tributylamine-based resinNitrate > SulfatePotable water[4]

Table 3: Stability of Allylamine-Based and Other Anion-Exchange Resins

Resin TypeStability TypeConditionsObservationsReference
Poly(allylamine)ThermalUp to 440°C in N₂ atmosphereHigh heat stability[5]
Anion-exchange resins (general)Oxidative> 0.05 mg/L free chlorineAttack on the functional amine group, loss of capacity.[2]
Anion-exchange resins (general)Chemical (Alkaline)Strong alkaline conditionsDegradation of functional groups.[6]
Polyaniline (contains amine groups)Chemical (Acidic)5 M H₂SO₄Stable, changes in protonation.[6]

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Poly(allylamine) Hydrochloride Resin (Sevelamer Hydrochloride Analogue)

This protocol describes the synthesis of a crosslinked poly(allylamine) resin using epichlorohydrin (B41342) as the crosslinker. This method is adapted from procedures for preparing sevelamer hydrochloride[3][7].

Materials:

Procedure:

  • Neutralization of PAA·HCl:

    • Dissolve 27 g of NaOH in 300 mL of deionized water in a beaker.

    • To this solution, add 100 g of poly(allylamine) hydrochloride at room temperature.

    • Stir the mixture for approximately 45 minutes to achieve partial neutralization of the amine hydrochloride groups to free amines.

  • Preparation of Organic Phase:

    • In a separate flask, dissolve 4 mL of sorbitan sesquioleate in 500 mL of toluene.

    • Add 9 mL of epichlorohydrin to the toluene solution.

  • Crosslinking Reaction:

    • Add the aqueous solution of partially neutralized poly(allylamine) to the toluene solution containing the crosslinker and surfactant.

    • Stir the resulting mixture at room temperature for 45 minutes.

    • Heat the reaction mixture to approximately 50°C and maintain this temperature for 2.5 hours with continuous stirring.

    • Cool the reaction mixture to room temperature.

  • Washing and Isolation:

    • Filter the reaction mixture to separate the crosslinked polymer beads.

    • Wash the beads thoroughly with deionized water (3 x 150 mL), stirring for 45 minutes during each wash, followed by filtration.

    • Suspend the beads in 200 mL of isopropanol and stir for 45 minutes, then filter.

    • Dry the resulting crosslinked poly(allylamine) hydrochloride resin under vacuum for 8 hours.

Protocol 2: Grafting of Poly(allylamine) onto a Support Resin

This protocol details the functionalization of a pre-existing resin (e.g., Merrifield resin, a chloromethylated polystyrene) with polyamines to create a weak base anion exchanger[8].

Materials:

  • Merrifield resin (chloromethylated polystyrene-divinylbenzene copolymer)

  • 1,4-Dioxane (B91453)

  • Ethylenediamine (EDA), Diethylenetriamine (DETA), or other polyamines

  • Triethylamine (B128534)

  • Dichloromethane

  • Ethanol

  • Deionized water

Procedure:

  • Resin Swelling:

    • Swell 40 g of Merrifield resin in 250 mL of 1,4-dioxane for 24 hours.

  • Functionalization:

    • To the swelled resin, add a solution of the desired polyamine (e.g., 16 g of EDA) in 230 mL of 1,4-dioxane.

    • Heat the mixture to reflux under a nitrogen atmosphere with stirring for 48 hours.

  • Washing:

    • Remove the resin from the reaction mixture by filtration.

    • Wash the functionalized resin successively with:

      • 500 mL of ethanol

      • 300 mL of 10% triethylamine in dichloromethane

      • Deionized water until the pH of the washings is neutral (pH 7)

      • 300 mL of ethanol

  • Drying:

    • Dry the resulting polyamine-functionalized resin.

Protocol 3: Determination of Anion-Exchange Capacity

This protocol outlines a method for determining the total anion-exchange capacity of the synthesized resin[9][10][11][12].

Materials:

  • Synthesized anion-exchange resin (in free-base form)

  • 0.1 M Hydrochloric acid (HCl)

  • 1.0 M Sodium chloride (NaCl) solution

  • Standardized 0.1 M Sodium hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Deionized water

Procedure:

  • Resin Preparation:

    • Accurately weigh approximately 0.5 g of the air-dried resin in its free-base form into a 100 mL conical flask.

  • Equilibration:

    • Add 50 mL of a solution containing 0.1 M HCl and 1.0 M NaCl to the flask. The NaCl is used to maintain a constant ionic strength.

    • Seal the flask and allow it to equilibrate for 24 hours with occasional shaking.

  • Blank Preparation:

    • In a separate flask, add 0.5 g of the resin to 50 mL of deionized water to determine any free alkalinity.

  • Titration:

    • After equilibration, take an aliquot of the supernatant from the HCl/NaCl solution.

    • Titrate the aliquot with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator to determine the amount of unreacted HCl.

    • Titrate the supernatant from the blank to account for any free alkalinity.

  • Calculation:

    • Calculate the amount of HCl consumed by the resin, which corresponds to the anion-exchange capacity. The capacity is typically expressed in milliequivalents per gram of dry resin (meq/g).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Crosslinked Poly(allylamine) Resin PAA_HCl Poly(allylamine)·HCl Neutralization Partial Neutralization (NaOH Solution) PAA_HCl->Neutralization Crosslinking Crosslinking Reaction (Dispersion, Heating) Neutralization->Crosslinking Aqueous Phase Organic_Phase Organic Phase Preparation (Toluene, Surfactant, Epichlorohydrin) Organic_Phase->Crosslinking Organic Phase Washing Washing (Water, Isopropanol) Crosslinking->Washing Drying Drying (Vacuum) Washing->Drying Final_Resin Crosslinked Poly(allylamine) Resin Drying->Final_Resin

Caption: Workflow for the synthesis of crosslinked poly(allylamine) ion-exchange resin.

Application_Workflow cluster_application Ion-Exchange Application Workflow Resin_Prep Resin Preparation & Conditioning Column_Packing Column Packing Resin_Prep->Column_Packing Equilibration Equilibration with Buffer Column_Packing->Equilibration Sample_Loading Sample Loading (Anion-containing solution) Equilibration->Sample_Loading Washing_Step Washing (Remove unbound molecules) Sample_Loading->Washing_Step Elution Elution (Displace bound anions) Washing_Step->Elution Treated_Solution Treated Solution (Anion-depleted) Washing_Step->Treated_Solution Regeneration Resin Regeneration Elution->Regeneration Collected_Anions Collected Anions Elution->Collected_Anions Regeneration->Column_Packing Reuse

Caption: General workflow for the application of ion-exchange resins in a column-based separation.

References

Method

Application Notes and Protocols for the HPLC Analysis of Allylamine in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of allylamine (B125299) in pharmaceutical formulations using H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of allylamine (B125299) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). These methods are essential for quality control and stability testing, ensuring the safety and efficacy of pharmaceutical products.

Allylamine is a primary aliphatic amine that lacks a strong chromophore, making its direct detection by UV-Vis HPLC challenging at low concentrations. To address this, two primary analytical strategies are presented:

  • Ion Chromatography (IC) with Suppressed Conductivity Detection: A direct method that does not require derivatization, offering a rapid and robust analysis.

  • Reversed-Phase HPLC with Pre-column Derivatization: This approach involves reacting allylamine with a labeling agent to form a derivative that can be readily detected by UV-Vis or fluorescence detectors. A method utilizing o-phthalaldehyde (B127526) (OPA) is detailed below.

Application Note 1: Determination of Allylamine in Sevelamer (B1230288) Drug Substances by Ion Chromatography

This application note describes a validated ion chromatography (IC) method for the determination of allylamine in sevelamer hydrochloride and sevelamer carbonate drug substances.

Experimental Protocol

Chromatographic Conditions:

ParameterValue
Column Dionex IonPac CS14 IC column
Mobile Phase 10 mM Methane Sulfonic Acid
Flow Rate 1.0 mL/min
Detection Suppressed Conductivity
Run Time 8 minutes

Sample Preparation:

  • Accurately weigh a suitable amount of the sevelamer drug substance.

  • Dissolve the sample in an appropriate solvent and dilute to a known volume.

  • The extraction solvent, extraction time, and stirrer speed should be optimized for the specific formulation.[1][2]

  • Filter the sample solution through a 0.45 µm filter before injection.

Method Validation Summary

The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

ParameterResult
Linearity Range 9 - 750 µg/mL
Correlation Coefficient (r²) 0.999[1][2]
Limit of Detection (LOD) 2.7 µg/mL[1][2]
Limit of Quantitation (LOQ) 9.0 µg/mL[1][2]
Accuracy (Recovery) 97% - 109%[1][2]
Specificity Confirmed by IC-MS

Application Note 2: Quantification of Allylamine in Pharmaceutical Formulations by RP-HPLC with OPA Derivatization

This application note details a reversed-phase HPLC method for the quantification of allylamine in pharmaceutical formulations following pre-column derivatization with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (3-MPA). The resulting isoindole derivative is highly fluorescent, allowing for sensitive detection.

Experimental Protocol

Derivatization Procedure:

  • Prepare a Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.

  • Prepare the OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid.

  • Derivatization Reaction: In a suitable vial, mix the allylamine standard or sample solution with the OPA reagent. The reaction is rapid and occurs at room temperature.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient A linear gradient suitable for separating the derivatized allylamine.
Flow Rate 1.0 mL/min
Detection Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)

Sample Preparation:

  • Extract allylamine from the pharmaceutical formulation using a suitable solvent.

  • Perform a liquid-liquid or solid-phase extraction if necessary to clean up the sample and remove interfering matrix components.

  • The final extract should be in a solvent compatible with the derivatization reaction.

Method Validation Summary (Representative)

The following table presents typical validation parameters for an OPA-based HPLC method for primary amines. These values should be established specifically for the allylamine derivative.

ParameterRepresentative Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) ~0.9 - 7.2 ng/mL[3]
Limit of Quantitation (LOQ) ~3 - 24 ng/mL
Accuracy (Recovery) 70% - 109%[3]
Precision (%RSD) < 2.35%[3]

Alternative Derivatization Agent: 1-Naphthyl Isocyanate

For UV detection, derivatization of allylamine with 1-naphthyl isocyanate is another viable option. This reagent reacts with the primary amine group of allylamine to form a stable urea (B33335) derivative with a strong UV chromophore. A reversed-phase HPLC method with UV detection can then be employed for quantification.[4]

Visualizations

Derivatization_Reaction cluster_reagents Reactants Allylamine Allylamine Derivative Fluorescent Isoindole Derivative Allylamine->Derivative + OPA o-Phthalaldehyde (OPA) OPA->Derivative + Thiol Thiol (e.g., MCE) Thiol->Derivative +

Allylamine derivatization with OPA and a thiol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Formulation Pharmaceutical Formulation Extraction Extraction of Allylamine Formulation->Extraction Derivatization Derivatization (if applicable) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for HPLC analysis of allylamine.

References

Application

Allylamine as a Precursor for Corrosion Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of allylamine (B125299) as a versatile precursor for the synthesis of various effective...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allylamine (B125299) as a versatile precursor for the synthesis of various effective corrosion inhibitors. This document details the synthesis, application, and evaluation of allylamine-derived inhibitors, offering researchers and professionals in materials science and chemical engineering a guide to their formulation and testing.

Introduction to Allylamine-Based Corrosion Inhibitors

Allylamine and its derivatives have emerged as significant precursors in the development of corrosion inhibitors due to the presence of the reactive allyl group and the nitrogen heteroatom. The nitrogen atom, with its lone pair of electrons, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments. The allyl group provides a site for further chemical modifications, including polymerization and the introduction of other functional groups, allowing for the tailoring of inhibitor properties for specific applications.

These inhibitors are particularly effective in acidic media, such as those used in industrial cleaning, oil and gas exploration, and metal processing. They function by adsorbing onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and the metal's d-orbitals), thereby blocking the active sites for corrosion.

Synthesis of Allylamine-Derived Corrosion Inhibitors

Allylamine serves as a building block for several classes of corrosion inhibitors, including quaternary ammonium (B1175870) salts, polymers, Schiff bases, and triazoles.

Synthesis of Allylamine-Based Quaternary Ammonium Salts

Quaternary ammonium salts derived from allylamine exhibit excellent corrosion inhibition properties due to their cationic nature, which enhances their adsorption on negatively charged metal surfaces in acidic solutions. A general synthesis pathway involves the quaternization of a diallylamine (B93489) derivative.

Protocol 1: Synthesis of a Diallylbenzyl Dodecyl Ammonium Salt

This protocol describes the synthesis of a quaternary ammonium salt containing both hydrophobic (dodecyl) and electron-rich (diallylbenzyl amine) moieties.

Materials:

Procedure:

  • In a round-bottom flask, dissolve diallylbenzylamine (1 equivalent) in acetonitrile.

  • Add 1-bromododecane (1.1 equivalents) to the solution.

  • Reflux the mixture with stirring for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting product with diethyl ether to remove any unreacted starting materials.

  • Dry the final product, a light-yellow semisolid, under vacuum at 60°C.[1]

Synthesis of Allylamine-Based Polymers

Polyallylamine and its copolymers are effective film-forming corrosion inhibitors. The polymer backbone allows for multiple points of attachment to the metal surface, leading to the formation of a stable and dense protective layer.

Protocol 2: Synthesis of Poly(diallylammonium chloride)

This protocol outlines the cyclopolymerization of diallylammonium chloride.

Materials:

  • Diallylammonium chloride

  • Ammonium persulfate (initiator)

  • Deionized water

Procedure:

  • Prepare a solution of diallylammonium chloride in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add a freshly prepared aqueous solution of ammonium persulfate to initiate the polymerization.

  • Maintain the reaction mixture at a constant temperature (e.g., 60°C) under a nitrogen atmosphere for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of acetone.

  • Filter the precipitated polymer, wash with acetone, and dry under vacuum.

Performance Data of Allylamine-Based Corrosion Inhibitors

The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE), which is determined using various electrochemical and gravimetric techniques.

Inhibitor TypeInhibitor NameMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Quaternary Ammonium Salt Diallylbenzyl dodecyl ammonium saltMild Steel15% HCl50 ppm30~95.0[1][2]
Diallylbenzyl dodecyl ammonium saltMild Steel15% HCl50 ppm4091.3[1][2]
Diallylbenzyl dodecyl ammonium saltMild Steel15% HCl50 ppm5082.8[1][2]
Diallylbenzyl dodecyl ammonium saltMild Steel15% HCl50 ppm6075.0[1][2]
Polymer Poly(diallylammonium chloride)304L Stainless Steel1 M HCl50 ppmNot Specified94.42
Quinoxaline Derivative 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)dioneMild Steel1 M HCl1 mM3586

Experimental Protocols for Corrosion Inhibition Evaluation

Standardized protocols are crucial for the accurate assessment of corrosion inhibitor performance.

Weight Loss (Gravimetric) Method

This method provides an average corrosion rate over a prolonged period.

Procedure:

  • Coupon Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Abrade the surfaces with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a constant temperature for a specified duration (e.g., 6 hours).

  • Cleaning: After immersion, remove the coupons, clean them according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, and dry.

  • Final Weighing: Reweigh the coupons (W_final).

  • Calculation:

    • Corrosion Rate (CR) = (W_initial - W_final) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Methods

Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode setup is used, comprising a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

Procedure:

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Procedure:

  • Stabilization: Stabilize the system at the OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle corresponds to the charge transfer resistance (R_ct).

  • Calculation:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualization of Workflows and Mechanisms

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis of an allylamine-based corrosion inhibitor and its subsequent performance evaluation.

G cluster_synthesis Synthesis cluster_evaluation Corrosion Evaluation Allylamine Allylamine Precursor Synthesis Chemical Synthesis (e.g., Quaternization) Allylamine->Synthesis Reagent Reactant (e.g., Alkyl Halide) Reagent->Synthesis Purification Purification & Characterization (NMR, FTIR) Synthesis->Purification Inhibitor Allylamine-Derived Inhibitor Purification->Inhibitor Immersion Immersion in Corrosive Media (with/without Inhibitor) Inhibitor->Immersion Coupon Metal Coupon Preparation Coupon->Immersion WeightLoss Weight Loss Measurement Immersion->WeightLoss Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical SurfaceAnalysis Surface Analysis (SEM, AFM) Immersion->SurfaceAnalysis DataAnalysis Data Analysis & IE% Calculation WeightLoss->DataAnalysis Electrochemical->DataAnalysis SurfaceAnalysis->DataAnalysis G cluster_process Inhibition Process Metal Metal Surface (e.g., Fe) Adsorption Adsorption of Inhibitor Corrosive Corrosive Environment (H+, Cl-) Corrosive->Metal Corrosion Attack Inhibitor Allylamine-based Inhibitor (R-NH2-R') Inhibitor->Metal Adsorption Film Formation of Protective Film Adsorption->Film Blocking Blocking of Active Sites Film->Blocking Reduction Reduction of Corrosion Rate Blocking->Reduction

References

Method

Synthesis of Aza-heterocycles Using Allylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Aza-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their synthesis is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their synthesis is a cornerstone of modern medicinal chemistry. Allylamine (B125299) and its derivatives have emerged as versatile and indispensable building blocks for the construction of these valuable nitrogen-containing ring systems. The presence of both a nucleophilic nitrogen atom and a reactive alkene functionality within the same molecule allows for a diverse range of cyclization strategies. This document provides detailed application notes and protocols for the synthesis of various aza-heterocycles utilizing allylamine derivatives, with a focus on transition-metal-catalyzed and radical-mediated methodologies.

Key Synthetic Strategies

Several powerful synthetic strategies have been developed to convert allylamine derivatives into aza-heterocycles. These methods offer varying degrees of stereocontrol, functional group tolerance, and efficiency. The choice of methodology often depends on the desired ring size, substitution pattern, and the overall complexity of the target molecule.

The primary approaches covered in these notes include:

  • Palladium-Catalyzed Cyclizations: These reactions, including the widely used aza-Wacker and Heck-type cyclizations, are highly effective for the synthesis of a variety of N-heterocycles.[1][2] They often proceed under mild conditions and exhibit excellent functional group compatibility.

  • Gold-Catalyzed Intramolecular Hydroamination: Gold catalysts have proven to be exceptionally effective in activating the double bond of allylamine derivatives towards nucleophilic attack by the tethered nitrogen atom. This method is particularly useful for the synthesis of five- and six-membered rings.[3][4][5]

  • Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and versatile alternative for the synthesis of aza-heterocycles. Methods include intramolecular C-H amination and desaturation reactions to form pyrrolidines and other related structures.[6][7][8]

  • Radical Cyclizations: Free radical-mediated cyclizations provide a powerful tool for the construction of aza-heterocycles, often with unique regioselectivity compared to ionic or organometallic pathways.[9]

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of representative aza-heterocycles from allylamine derivatives. The data is summarized in tables for easy comparison of different methodologies.

Palladium-Catalyzed Synthesis of Pyrrolidines

Palladium-catalyzed intramolecular cyclization of N-allyl amides is a robust method for the synthesis of substituted pyrrolidines. The choice of ligand and base is crucial for achieving high yields.[10]

Table 1: Palladium-Catalyzed Cyclization of Secondary Amides [10]

EntrySubstrateProductLigandBaseYield (%)
1N-(2-bromobenzyl)acetamide1-acetylindoline(±)-MOPK₂CO₃82
2N-(2-bromophenethyl)acetamide1-acetyl-1,2,3,4-tetrahydroquinoline(±)-MOPK₂CO₃94
3N-(2-bromophenylpropyl)acetamide1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepine(±)-MOPCs₂CO₃88
4N-allyl-N-(2-bromophenyl)acetamide1-acetyl-3-methyl-2,3-dihydro-1H-indoleDPEphosCs₂CO₃95

A dry 25-mL sealable Schlenk tube is charged with Pd(OAc)₂ (3.2 mg, 0.014 mmol) and DPEphos (13.4 mg, 0.022 mmol). The reaction vessel is evacuated and flushed with argon. A solution of N-allyl-N-(2-bromophenyl)acetamide (100 mg, 0.42 mmol) in toluene (B28343) (1 mL) is added via cannula, followed by the addition of Cs₂CO₃ (190 mg, 0.58 mmol). The mixture is heated under argon at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Workflow for Palladium-Catalyzed Pyrrolidine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Charge Schlenk tube with Pd(OAc)₂, Ligand, and Base start->reagents evacuate Evacuate and flush with Argon reagents->evacuate add_substrate Add solution of N-allyl amide in Toluene evacuate->add_substrate heat Heat at 100 °C add_substrate->heat cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product G catalyst [L-Au]⁺ pi_complex π-Complex catalyst->pi_complex + Substrate substrate N-Allylic Urea substrate->pi_complex cyclization Intramolecular Nucleophilic Attack pi_complex->cyclization intermediate Organogold Intermediate cyclization->intermediate protonolysis Protonolysis intermediate->protonolysis protonolysis->catalyst Regeneration product Imidazolidin-2-one protonolysis->product G start N-Alkyl Amide Substrate n_radical Formation of N-centered radical start->n_radical [Cu], Oxidant hat 1,5-Hydrogen Atom Transfer (HAT) n_radical->hat c_radical Formation of C-centered radical hat->c_radical cyclization Oxidative Cyclization (Cu-mediated) c_radical->cyclization product Pyrrolidine Product cyclization->product

References

Application

Application Notes and Protocols for Plasma Polymerization of Allylamine for Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the deposition of amine-rich thin films using plasma polymerization of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of amine-rich thin films using plasma polymerization of allylamine (B125299) (AAm). Such functionalized surfaces are of significant interest for a variety of biomedical applications, including the enhancement of cell adhesion and proliferation, immobilization of biomolecules, and development of drug delivery systems.[1][2][3]

Introduction to Allylamine Plasma Polymerization

Plasma polymerization is a solvent-free technique that utilizes the energy of a plasma to polymerize monomer vapors, resulting in the deposition of thin, conformal, and pinhole-free polymer films on a substrate.[3] Allylamine is a commonly used precursor for creating surfaces rich in primary amine (-NH2) functional groups.[1][3] These amine groups are crucial for many biological applications as they can be protonated at physiological pH, leading to a positively charged surface that promotes electrostatic interactions with negatively charged cell membranes and biomolecules.[2]

The properties of the resulting plasma-polymerized allylamine (PPAAm) films, such as amine group density, thickness, and stability, are highly dependent on the plasma process parameters. Key parameters include radio frequency (RF) power, working pressure, monomer flow rate, and whether the plasma is applied in a continuous wave (CW) or pulsed mode.[4][5] Pulsed plasma deposition, in particular, is often employed to better retain the chemical functionality of the monomer by reducing its fragmentation in the plasma phase.

Data Presentation: Influence of Deposition Parameters

The following tables summarize quantitative data from various studies on the influence of key plasma parameters on the properties of PPAAm films.

Table 1: Effect of RF Power on PPAAm Film Properties

RF Power (W)Deposition Rate (nm/s)Water Contact Angle (°)N/C Ratio (from XPS)Primary Amine RetentionReference
15---High[4]
300.43Low (Hydrophilic)-High[5]
500.83Increased-Decreased[4][5]
701.11---[5]
75--~0.15-[4]
901.37High (Hydrophobic)-Low[5]
125---Low[4]

Note: A lower contact angle indicates a more hydrophilic surface, which is often correlated with a higher density of amine groups.[5] Increasing RF power generally leads to a higher deposition rate but also greater fragmentation of the allylamine monomer, resulting in a lower retention of primary amine groups and a more cross-linked, hydrophobic film.[4][5]

Table 2: Film Stability and Swelling Behavior

TreatmentThickness ChangeRefractive Index ChangeObservationsReference
As-deposited---[2]
After 24h ethanol (B145695) extractionSignificant decrease-Removal of soluble, low-molecular-weight oligomers.[2]
Swelling in ethanolReversible increaseReversible decreaseStable film swells in solvent.[2]
Submersion in waterInitial swelling followed by some material loss-Stability in aqueous environments is crucial for biomedical applications.[4]

Experimental Protocols

The following are detailed protocols for the plasma polymerization of allylamine and subsequent characterization of the deposited films.

Protocol for RF Plasma Polymerization of Allylamine

This protocol describes a general procedure for depositing PPAAm films using a capacitively coupled plasma reactor.

Materials and Equipment:

  • Substrates (e.g., silicon wafers, glass slides, polymer films)

  • Allylamine monomer (≥98% purity)

  • Argon gas (Ar, high purity)

  • Plasma reactor (capacitively coupled, RF power supply)

  • Vacuum pump

  • Monomer vapor flow controller

  • Pressure gauge

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly. For silicon wafers, a typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized (DI) water.

    • Dry the substrates with a stream of nitrogen gas.

    • Place the cleaned substrates into the plasma reactor chamber.

  • System Evacuation:

    • Evacuate the plasma chamber to a base pressure of <10 mTorr to remove atmospheric contaminants.

  • Pre-treatment (Optional but Recommended):

    • Introduce argon gas into the chamber at a controlled flow rate.

    • Ignite an argon plasma at a low power (e.g., 20 W) for 5-10 minutes. This step helps to further clean and activate the substrate surface, promoting better film adhesion.

    • Evacuate the chamber again to the base pressure.

  • Allylamine Deposition:

    • Introduce allylamine vapor into the chamber at a controlled flow rate.

    • Allow the pressure to stabilize to the desired working pressure (e.g., 50-200 mTorr).

    • Ignite the plasma at the desired RF power (e.g., 15-100 W) for the specified deposition time. The deposition can be done in either continuous wave (CW) or pulsed mode.

    • For pulsed plasma, set the desired pulse on-time and off-time (e.g., 10 ms (B15284909) on, 90 ms off).

  • Post-treatment:

    • After the desired deposition time, turn off the RF power and stop the monomer flow.

    • Allow the chamber to cool and vent it to atmospheric pressure with a dry, inert gas like nitrogen or argon.

    • Remove the coated substrates and store them in a clean, dry environment (e.g., a desiccator) to minimize post-deposition oxidation.

Protocol for Film Characterization

XPS is used to determine the elemental composition and chemical bonding states at the surface of the PPAAm films.

Procedure:

  • Mount the PPAAm-coated substrate on the sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface. Key elements to look for are Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

  • Acquire high-resolution spectra for the C 1s and N 1s regions.

  • Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical species.

    • C 1s: Deconvolute into components such as C-C/C-H, C-N, and C=O.

    • N 1s: Deconvolute into components representing primary amines (-NH2), secondary amines/imines (-NH-), and nitriles (-C≡N).

  • Calculate the N/C atomic ratio from the survey spectrum to assess the nitrogen content of the film.

FTIR, often in Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present in the PPAAm film.

Procedure:

  • Ensure the ATR crystal is clean.

  • Press the PPAAm-coated substrate firmly against the ATR crystal.

  • Acquire the infrared spectrum over a range of approximately 4000-600 cm⁻¹.

  • Identify characteristic absorption bands:

    • N-H stretching: Broad band around 3300-3500 cm⁻¹ (primary and secondary amines).

    • C-H stretching: Bands around 2800-3000 cm⁻¹.

    • C≡N stretching (Nitrile): A sharp peak around 2200 cm⁻¹, which indicates monomer fragmentation.[5]

    • N-H bending: Around 1500-1650 cm⁻¹.[5]

AFM is used to characterize the surface topography and roughness of the deposited films.

Procedure:

  • Mount the PPAAm-coated substrate on the AFM stage.

  • Engage the AFM tip with the sample surface in tapping mode to minimize surface damage.

  • Scan a representative area of the surface (e.g., 1x1 µm or 5x5 µm).

  • Acquire height and phase images.

  • Use the AFM software to calculate the root-mean-square (RMS) roughness of the film. PPAAm films are typically very smooth, with RMS roughness on the order of a few nanometers.

WCA measurements are used to assess the hydrophilicity/hydrophobicity of the PPAAm surface, which is an indicator of the presence of polar amine groups.

Procedure:

  • Place the PPAAm-coated substrate on the goniometer stage.

  • Dispense a small droplet of DI water (typically 2-5 µL) onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface and average the results. A lower contact angle indicates a more hydrophilic surface.

Visualizations

Experimental Workflow

G Experimental Workflow for PPAAm Thin Film Deposition and Characterization cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Plasma_Chamber_Setup Plasma Chamber Setup Substrate_Cleaning->Plasma_Chamber_Setup Evacuation Evacuation to Base Pressure Plasma_Chamber_Setup->Evacuation Ar_Plasma_Pretreatment Ar Plasma Pre-treatment Evacuation->Ar_Plasma_Pretreatment AAm_Vapor_Introduction Allylamine Vapor Introduction Ar_Plasma_Pretreatment->AAm_Vapor_Introduction Plasma_Polymerization RF Plasma Polymerization AAm_Vapor_Introduction->Plasma_Polymerization XPS XPS Analysis (Elemental & Chemical Composition) Plasma_Polymerization->XPS FTIR FTIR Analysis (Functional Groups) Plasma_Polymerization->FTIR AFM AFM Analysis (Topography & Roughness) Plasma_Polymerization->AFM WCA WCA Measurement (Wettability) Plasma_Polymerization->WCA

Caption: Workflow for PPAAm deposition and analysis.

Relationship between Plasma Power and Film Properties

G Influence of RF Power on PPAAm Film Properties Power RF Power Fragmentation Monomer Fragmentation Power->Fragmentation Increases Deposition_Rate Deposition Rate Power->Deposition_Rate Increases Crosslinking Film Cross-linking Fragmentation->Crosslinking Increases Amine_Retention Primary Amine Retention Fragmentation->Amine_Retention Decreases Hydrophilicity Surface Hydrophilicity (Lower Contact Angle) Amine_Retention->Hydrophilicity Increases

Caption: Effect of RF power on PPAAm film characteristics.

Applications in Drug Development and Biomedical Research

The amine-functionalized surfaces created by allylamine plasma polymerization serve as a versatile platform for various biomedical applications:

  • Enhanced Cell Culture: The positively charged surfaces promote the adhesion, proliferation, and differentiation of various cell types, making them ideal for coating cell cultureware and tissue engineering scaffolds.[1][2]

  • Biomolecule Immobilization: The primary amine groups provide reactive sites for the covalent attachment of proteins, peptides, enzymes, and antibodies. This is crucial for the development of biosensors, immunoassays, and biocompatible coatings.

  • Drug Delivery: PPAAm films can be used to encapsulate or conjugate drugs for controlled release applications. The surface chemistry can be tuned to control the release kinetics.

  • Antimicrobial Surfaces: The amine groups can be further modified with antimicrobial agents to create surfaces that resist biofilm formation.

By carefully controlling the plasma polymerization parameters, researchers can tailor the surface properties of PPAAm films to meet the specific demands of their application.

References

Method

Application Notes and Protocols: Allylamine in Hydrogel Preparation

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the preparation of hydrogels using allylamine (B125299) and its derivatives, particularl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of hydrogels using allylamine (B125299) and its derivatives, particularly poly(allylamine hydrochloride) (PAH). These hydrogels have shown significant promise in various biomedical applications, including drug delivery, tissue engineering, and as therapeutic binders. The following sections detail the synthesis protocols, quantitative data from relevant studies, and visual workflows to guide researchers in this field.

Introduction to Allylamine-Based Hydrogels

Allylamine and its polymers, such as poly(allylamine hydrochloride) (PAH), are versatile building blocks for hydrogel synthesis due to the presence of primary amine groups along their backbone. These amine groups serve as reactive sites for crosslinking, allowing for the formation of three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluids. The cationic nature of PAH also facilitates interactions with anionic molecules and biological tissues, making these hydrogels particularly suitable for biomedical applications.

Key applications of allylamine-based hydrogels include:

  • Drug Delivery: The porous structure of the hydrogels allows for the encapsulation and controlled release of therapeutic agents.[1][2]

  • Tissue Engineering: Their adhesive properties make them excellent candidates for bioadhesives and scaffolds for tissue regeneration.[3][4]

  • Phosphate (B84403) Binding: Crosslinked poly(allylamine) hydrogels, such as Sevelamer (B1230288), are used clinically to bind phosphate in patients with renal disease.[5][6][7]

Experimental Protocols

This section provides detailed protocols for the synthesis of allylamine-based hydrogels using different crosslinking strategies.

Protocol 1: Crosslinking of Poly(allylamine hydrochloride) with Epichlorohydrin (B41342)

This protocol describes the synthesis of a crosslinked PAH hydrogel, similar to the method used for preparing Sevelamer hydrochloride, a phosphate binder.[5][6]

Materials:

  • Poly(allylamine hydrochloride) (PAA-HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Epichlorohydrin (ECH)

  • Deionized water

Procedure:

  • In a beaker, dissolve PAA-HCl and NaOH in deionized water.

  • Cool the reaction mixture to 25°C.

  • Slowly add epichlorohydrin to the mixture while stirring.

  • Continue stirring until a gel-like crosslinked polymer forms. This may take approximately 25-35 minutes.

  • Allow the hydrogel to stir at room temperature for an extended period (e.g., 16 hours) to ensure complete crosslinking.

  • The resulting hydrogel can then be purified by washing with water to remove unreacted reagents.

Quantitative Example: To prepare a specific formulation of sevelamer hydrochloride, 59.75 g of PAA-HCl and 14.81 g of NaOH were used. To this mixture, 2.21 g of epichlorohydrin was added, resulting in the formation of a gel after about 35 minutes.[5][6]

Protocol 2: Aza-Michael Addition for Injectable Hydrogel Adhesives

This protocol details the preparation of a biodegradable hydrogel adhesive through the aza-Michael addition reaction between poly(allylamine hydrochloride) and poly(ethylene glycol) diacrylate (PEGDA).[3]

Materials:

  • Poly(allylamine hydrochloride) (PAH)

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare a solution of PAH in the desired buffer. Adjust the pH of the PAH solution. The gelation time is dependent on the pH.

  • Prepare a separate solution of PEGDA.

  • Mix the PAH and PEGDA solutions at 37°C.

  • The hydrogel will form as the aza-Michael addition reaction proceeds between the amino groups of PAH and the acrylate (B77674) groups of PEGDA.

Key Observation: The gelation time is highly dependent on the pH of the PAH solution. At pH 8, gelation can occur in as little as 30 seconds, while at pH 6, it can take over an hour.[3]

Protocol 3: Preparation of Chitosan (B1678972)/Poly(allylamine hydrochloride) Blend Films for Drug Delivery

This protocol describes the fabrication of blend films composed of chitosan and PAH for use as a smart drug delivery system.[1]

Materials:

  • Chitosan (CS)

  • Poly(allylamine hydrochloride) (PAH)

  • Solvent (e.g., aqueous acetic acid for chitosan)

  • Drug to be loaded (e.g., Ciprofloxacin)

Procedure:

  • Prepare separate solutions of chitosan and PAH.

  • Blend the CS and PAH solutions in different weight ratios (e.g., 90% CS and 10% PAH).

  • Cast the blend solution into a petri dish or onto a suitable surface.

  • Allow the solvent to evaporate to form a thin film.

  • To load the drug, the films can be immersed in a solution of the drug.

Quantitative Data Summary

The following tables summarize quantitative data from studies on allylamine-based hydrogels.

Table 1: Drug Release from Chitosan/PAH Blend Films [1]

Film Composition (CS:PAH)MediumTime to Max ReleaseCumulative Drug Release (%)
90:10 (CTH-1)SGF (pH 1.2)50 min~88
80:20 (CTH-2)SGF (pH 1.2)50 min~85
90:10 (CTH-1)PBS (pH 7.4)90 min~93
80:20 (CTH-2)PBS (pH 7.4)120 min~98

Table 2: Gelation Time of PAH-PEGDA Hydrogels at Different pH [3]

pH of PAH SolutionGelation Time
8~30 seconds
6> 1 hour

Experimental Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the preparation of allylamine-based hydrogels.

G cluster_0 Protocol 1: Epichlorohydrin Crosslinking Dissolve PAA-HCl\nand NaOH Dissolve PAA-HCl and NaOH Cool to 25°C Cool to 25°C Dissolve PAA-HCl\nand NaOH->Cool to 25°C Add Epichlorohydrin Add Epichlorohydrin Cool to 25°C->Add Epichlorohydrin Gel Formation\n(25-35 min) Gel Formation (25-35 min) Add Epichlorohydrin->Gel Formation\n(25-35 min) Stir for 16h Stir for 16h Gel Formation\n(25-35 min)->Stir for 16h Purify Hydrogel Purify Hydrogel Stir for 16h->Purify Hydrogel

Workflow for Epichlorohydrin Crosslinking of PAH.

G cluster_1 Protocol 2: Aza-Michael Addition Prepare PAH Solution\n(Adjust pH) Prepare PAH Solution (Adjust pH) Mix with PEGDA\nSolution at 37°C Mix with PEGDA Solution at 37°C Prepare PAH Solution\n(Adjust pH)->Mix with PEGDA\nSolution at 37°C Hydrogel Formation Hydrogel Formation Mix with PEGDA\nSolution at 37°C->Hydrogel Formation Prepare PEGDA Solution Prepare PEGDA Solution Prepare PEGDA Solution->Mix with PEGDA\nSolution at 37°C

Workflow for Aza-Michael Addition of PAH and PEGDA.

G cluster_2 Protocol 3: Chitosan/PAH Blend Film Preparation Prepare Chitosan\nSolution Prepare Chitosan Solution Blend Solutions Blend Solutions Prepare Chitosan\nSolution->Blend Solutions Cast Film Cast Film Blend Solutions->Cast Film Solvent Evaporation Solvent Evaporation Cast Film->Solvent Evaporation Drug Loading Drug Loading Solvent Evaporation->Drug Loading Prepare PAH\nSolution Prepare PAH Solution Prepare PAH\nSolution->Blend Solutions

Workflow for Chitosan/PAH Blend Film Preparation.

Characterization of Allylamine-Based Hydrogels

A comprehensive characterization of the synthesized hydrogels is crucial to understand their properties and performance. Common techniques include:

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the chemical structure and crosslinking. For instance, in Chitosan/PAH blends, ATR-FTIR can confirm intermolecular hydrogen bonding.[1]

  • Atomic Force Microscopy (AFM): To study the surface morphology of the hydrogels.[1]

  • Swelling Studies: To determine the water absorption capacity of the hydrogels, which is a critical parameter for many applications.

  • Rheology: To measure the mechanical properties of the hydrogels, such as their stiffness and viscosity. Rheology can also be used to determine the gelation time.[3]

  • In Vitro Drug Release Studies: To evaluate the release kinetics of an encapsulated drug from the hydrogel matrix in different physiological environments.[1]

These application notes and protocols provide a foundational guide for researchers and professionals working with allylamine-based hydrogels. The versatility of allylamine and its derivatives allows for the creation of a wide range of hydrogels with tunable properties for various biomedical applications.

References

Application

Application Notes and Protocols for Palladium-Catalyzed Functionalization of Allylamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed functionalization of allylamine (B125299), a vers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed functionalization of allylamine (B125299), a versatile building block in organic synthesis and drug discovery. The following sections detail key palladium-catalyzed reactions, including the Mizoroki-Heck, Buchwald-Hartwig, and Suzuki-Miyaura couplings, offering insights into reaction conditions, substrate scope, and mechanistic pathways.

Mizoroki-Heck Arylation of Allylamine

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. In the context of allylamine, this reaction allows for the introduction of aryl groups, leading to the synthesis of valuable cinnamylamine (B1233655) derivatives. Both protected and unprotected allylamines can be utilized, each with its own set of advantages and challenges.

Arylation of Unprotected Allylamine

The direct use of unprotected allylamine in Mizoroki-Heck reactions is attractive due to its atom and step economy. However, the primary amine functionality can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. Recent methodologies have addressed these challenges, enabling the efficient monoarylation of free allylamines.

Experimental Protocol: Amine-Directed Mizoroki-Heck Arylation of Free Allylamines [1][2]

This protocol describes the palladium-catalyzed selective monoarylation of free allylamines with aryl iodides.

Materials:

  • Allylamine (or substituted allylamine)

  • Aryl iodide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Carbon dioxide (CO₂, e.g., dry ice)

  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide (0.3 mmol, 1.0 equiv), allylamine (0.36 mmol, 1.2 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (1.0 equiv).

  • Seal the tube and add crushed dry ice (CO₂, approx. 7 equiv).

  • Add trifluoroacetic acid (1 mL) to the reaction mixture. For certain substrates, acetic acid at 70 °C may be used.[1]

  • Heat the reaction mixture at 50 °C for 14 hours.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography. The product can be isolated as its HCl salt.

Quantitative Data Summary:

EntryAryl IodideAllylamineProductYield (%)
1IodobenzeneAllylamineCinnamylamine75
24-IodoanisoleAllylamine4-Methoxycinnamylamine82
31-IodonaphthaleneAllylamine3-(Naphthalen-1-yl)prop-2-en-1-amine68
44-IodobenzonitrileN-MethylallylamineN-Methyl-3-(4-cyanophenyl)prop-2-en-1-amine71
51-Iodo-4-(trifluoromethyl)benzeneAllylamine3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine65

Reaction conditions: allylamine (1.2 equiv), aryl iodide (1.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (1.0 equiv), CO₂ (7 equiv), TFA, 50 °C, 14 h. Yields are for the isolated HCl salt.[1]

Logical Relationship Diagram:

Mizoroki_Heck_Unprotected Allylamine Allylamine Reaction_Vessel Reaction 50 °C, 14 h Allylamine->Reaction_Vessel Aryl_Iodide Aryl_Iodide Aryl_Iodide->Reaction_Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Vessel AgOAc AgOAc AgOAc->Reaction_Vessel CO2_TFA CO2, TFA CO2_TFA->Reaction_Vessel Cinnamylamine_Product Cinnamylamine_Product Reaction_Vessel->Cinnamylamine_Product Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Ox_Add->ArPd(II)XL2 Amine_Coord Amine Coordination ArPd(II)XL2->Amine_Coord R'-NH₂ ArPd(II)(NHR')L2 [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ Amine_Coord->ArPd(II)(NHR')L2 Deprotonation Deprotonation (Base) ArPd(II)(NHR')L2->Deprotonation ArPd(II)(NHR')L Ar-Pd(II)(NHR')L Deprotonation->ArPd(II)(NHR')L Red_Elim Reductive Elimination ArPd(II)(NHR')L->Red_Elim Red_Elim->Pd(0)L2 Ar-NHR' Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Ar-R'

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Allylamine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for allyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for allylamine (B125299) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing primary allylamine?

A1: The most prevalent methods for primary allylamine synthesis are the ammonolysis of allyl chloride, the Gabriel synthesis, and the aza-Claisen rearrangement. Ammonolysis involves the direct reaction of allyl chloride with ammonia (B1221849).[1][2][3][4] The Gabriel synthesis offers a way to form primary amines without the risk of over-alkylation that can occur in ammonolysis.[5][6][7][8][9][10][11] The aza-Claisen rearrangement is a powerful method for forming allylic amines, often with high stereoselectivity.[12][13][14][15][16][17]

Q2: I am getting a mixture of mono-, di-, and triallylamine (B89441) in my ammonolysis reaction. How can I improve the selectivity for monoallylamine?

A2: Achieving high selectivity for monoallylamine is a common challenge. To favor the formation of the primary amine, it is crucial to use a large excess of ammonia relative to allyl chloride.[2] Increasing the molar ratio of NH3 to allyl chloride from 4.5:1 to 25:1 has been shown to significantly improve the selectivity for monoallylamine.[1][2] Additionally, controlling the reaction temperature is important, as higher temperatures can favor the formation of polyalkylation products.

Q3: What are the main byproducts to expect in allylamine synthesis?

Q4: Are there any safety concerns I should be aware of when working with allylamine?

A4: Yes, allylamine is a flammable and toxic liquid with a strong ammonia-like odor.[4][19] It can be irritating to the skin, eyes, and respiratory system.[19] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of Allylamine in Ammonolysis of Allyl Chloride

Possible Causes and Solutions:

  • Insufficient Ammonia Concentration: A low molar ratio of ammonia to allyl chloride can lead to incomplete conversion of the starting material and favor the formation of poly-alkylation products.

    • Solution: Increase the molar ratio of ammonia to allyl chloride. Ratios of 20:1 or higher are often used to maximize the yield of the primary amine.[2]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and selectivity.

    • Solution: Optimize the reaction temperature. A study on the ammonolysis of allyl chloride in ethanol (B145695) found that a temperature of 40°C provided a high mass percentage of monoallylamine.[2]

  • Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.

  • Catalyst Inactivity (if applicable): If using a catalyst such as cuprous chloride (CuCl), it may become deactivated.[1][2]

    • Solution: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.

Problem 2: Difficulty in Isolating Pure Allylamine

Possible Causes and Solutions:

  • Formation of a Stable Emulsion During Workup: The presence of both organic and aqueous layers, along with amine salts, can lead to the formation of emulsions that are difficult to break.

    • Solution: Add a saturated solution of sodium chloride (brine) to the workup mixture to increase the ionic strength of the aqueous phase and help break the emulsion.

  • Co-distillation of Water and Allylamine: Allylamine and water can form an azeotrope, making complete separation by simple distillation challenging.

    • Solution: Dry the crude allylamine over a suitable drying agent (e.g., potassium hydroxide (B78521) pellets) before fractional distillation.

  • Presence of Copper Catalyst in the Distillate: If a copper catalyst was used, it can sometimes contaminate the product.[20]

    • Solution: A careful distillation setup with a fractionating column can help separate the volatile allylamine from non-volatile catalyst residues.

Data Presentation

Table 1: Effect of NH3:Allyl Chloride Molar Ratio on Monoallylamine Selectivity in Ammonolysis

Molar Ratio (NH3 : C3H5Cl)SolventTemperature (°C)Monoallylamine in Product (%)Reference
4.5:1Ethanol4013.3[1][2]
20:1Liquid Ammonia4546.8[2]
20:1Ethanol4078.83[2]
25:1Ethanol4067.6[1][2]

Experimental Protocols

Protocol 1: Ammonolysis of Allyl Chloride

This protocol is a general guideline for the synthesis of allylamine via the ammonolysis of allyl chloride.

Materials:

  • Allyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • Ethanol (optional, as solvent)

  • Cuprous chloride (CuCl) (optional, as catalyst)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe, combine a large molar excess of aqueous ammonia and ethanol (if used).

  • If using a catalyst, add a catalytic amount of cuprous chloride to the ammonia solution.

  • Cool the mixture in an ice bath.

  • Slowly add allyl chloride to the stirred ammonia solution while maintaining the desired reaction temperature.

  • Seal the reaction vessel and stir the mixture at the optimized temperature for several hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel.

  • Acidify the aqueous layer with hydrochloric acid to convert the amines to their ammonium (B1175870) salts.

  • Wash the aqueous layer with diethyl ether to remove any unreacted allyl chloride and organic impurities.

  • Basify the aqueous layer with a concentrated solution of sodium hydroxide to liberate the free amines.

  • Extract the allylamine into diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude allylamine by fractional distillation.

Protocol 2: Gabriel Synthesis of Allylamine

This protocol provides a general procedure for the synthesis of primary allylamine using the Gabriel synthesis.

Materials:

  • Potassium phthalimide (B116566)

  • Allyl bromide or allyl chloride

  • Dimethylformamide (DMF) as solvent

  • Hydrazine (B178648) hydrate (B1144303) or a strong acid/base for hydrolysis

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add allyl bromide or allyl chloride to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • To cleave the phthalimide group, add hydrazine hydrate to the reaction mixture and reflux for 1-2 hours. A precipitate of phthalhydrazide (B32825) should form.[9]

  • Alternatively, the N-allylphthalimide can be hydrolyzed with a strong acid (e.g., concentrated HCl) or base (e.g., aqueous NaOH) under reflux.

  • After cooling, filter off the phthalhydrazide precipitate.

  • If acidic or basic hydrolysis was used, neutralize the reaction mixture.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude allylamine.

  • Purify by distillation if necessary.

Visualizations

experimental_workflow_ammonolysis cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Allyl Chloride & excess Ammonia start->reactants reaction React at controlled Temperature & Pressure reactants->reaction acidify Acidify to form Amine Salts reaction->acidify wash Wash with Organic Solvent acidify->wash basify Basify to liberate Free Amines wash->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Pure Allylamine distill->product

Caption: Experimental workflow for the synthesis of allylamine via ammonolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Allylamine cause1 Insufficient Ammonia Ratio problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Poor Mixing problem->cause3 cause4 Side Reactions (Polyalkylation) problem->cause4 solution1 Increase Molar Ratio of Ammonia cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Ensure Vigorous Stirring cause3->solution3 solution4 Use large excess of Ammonia cause4->solution4

Caption: Troubleshooting logic for low allylamine yield in ammonolysis.

References

Optimization

Technical Support Center: Purification of Commercial Allylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial allylamine (B125...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial allylamine (B125299).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial-grade allylamine?

Commercial allylamine can contain several types of impurities that may affect its stability, reactivity, and safety.[1] These are broadly categorized as:

  • Related Substances: These are structurally similar compounds formed as byproducts during the synthesis of allylamine.[1] Common examples include diallylamine (B93489) and triallylamine.[2]

  • Degradation Products: Allylamine can degrade over time, especially when exposed to environmental factors like light, heat, or oxygen.[1] This can lead to the formation of various degradation products. A white precipitate may form when the product is exposed to air.[2]

  • Residual Solvents: Trace amounts of solvents used in the manufacturing process may remain in the final product.[1] Examples of such impurities can include 2-chloropropane (B107684) and 1,5-hexadiene.[2]

  • Other Impurities: Ammonia is another common impurity that may be present.[2]

Q2: Why is it crucial to remove these impurities before using allylamine in our experiments?

Impurities in allylamine can have significant consequences for research and development:

  • Altered Reactivity: Impurities can interfere with chemical reactions, leading to lower yields, unexpected side products, and difficulty in reproducing results.

  • Compromised Product Quality: In pharmaceutical applications, impurities can affect the safety, efficacy, and stability of the final drug product.[1] Regulatory agencies like the FDA and EMA have stringent guidelines for controlling impurity levels.[1]

  • Safety Hazards: Some impurities may be more toxic or hazardous than allylamine itself.[3][4] Allylamine is a toxic and flammable liquid, and its impurities can contribute to these hazards.[3][4][5]

Q3: What are the recommended storage conditions for purified allylamine to prevent degradation?

To maintain the purity of allylamine and prevent the formation of degradation products, it is essential to store it under appropriate conditions:

  • Container: Store in a tightly closed container.[5][6]

  • Atmosphere: For long-term storage and to maintain quality, nitrogen blanketing is recommended to prevent exposure to air, which can cause the formation of a white precipitate.[2]

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][6] Keep it away from heat, sparks, and open flames.[5][6]

  • Incompatible Materials: Keep away from incompatible substances such as oxidizers, acids, and certain metals like copper and brass.[6][7]

Troubleshooting Guide

Problem 1: My purified allylamine still shows the presence of water.

  • Possible Cause: Incomplete drying after an aqueous workup or absorption of atmospheric moisture. Allylamine is miscible with water.[2]

  • Solution:

    • Drying Agents: Dry the distillate over solid potassium hydroxide (B78521) for at least 24 hours. For rigorous drying, subsequent drying over metallic sodium can be performed.[8]

    • Proper Handling: Ensure all glassware is thoroughly dried before use and minimize exposure of the purified allylamine to the atmosphere. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.

Problem 2: I am observing a lower than expected yield after distillation.

  • Possible Cause 1: Inefficient fractionation.

    • Solution: Use an efficient fractionating column (e.g., a 12-inch column as mentioned in the Organic Syntheses procedure) to ensure good separation of allylamine from lower and higher boiling impurities.[8]

  • Possible Cause 2: Loss of volatile allylamine during the process.

    • Solution: Use a receiver immersed in an ice bath to effectively condense the distilled allylamine, which has a boiling point of 55-58 °C.[2][8]

Problem 3: The purified allylamine develops a color or forms a precipitate over time.

  • Possible Cause: Degradation due to exposure to air, light, or heat.[1] A white precipitate can form upon exposure to air.[2]

  • Solution:

    • Storage: Store the purified allylamine under a nitrogen atmosphere in a tightly sealed, amber glass bottle in a cool and dark place.[2][6]

    • Inhibitors: For long-term storage, the addition of a suitable stabilizer may be considered, but its compatibility with downstream applications must be verified.

Quantitative Data on Impurity Removal

The following table summarizes typical impurity levels in commercial allylamine and the expected purity after applying the recommended purification protocol.

ImpurityTypical Level in Commercial GradeExpected Level After DistillationAnalytical Method
Diallylamine≤ 0.2 wt %< 0.05 wt %Gas Chromatography (GC)
Triallylamine≤ 0.1 wt %< 0.02 wt %Gas Chromatography (GC)
Water≤ 0.5 wt %< 0.1 wt %Karl Fischer Titration
Ammonia≤ 0.5 wt %Not DetectedGas Chromatography (GC)
Allylamine Assay ≥ 99.0 wt % > 99.8 wt % Gas Chromatography (GC)

Data is compiled from typical commercial specifications and expected outcomes of the described purification method.[2]

Experimental Protocols

Protocol 1: Purification of Allylamine by Fractional Distillation

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

  • Commercial allylamine

  • Solid potassium hydroxide (KOH)

  • Metallic sodium (optional, for very dry amine)

  • Round-bottom flask

  • 12-inch fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • Initial Drying: If the commercial allylamine has a high water content, pre-dry it by adding solid KOH pellets and letting it stand for 24 hours.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Place the crude or pre-dried allylamine in the round-bottom flask.

  • Distillation:

    • Heat the flask using a water bath with the temperature maintained at 70–78 °C.

    • Immerse the receiving flask in an ice bath to minimize loss of the volatile product.

    • Collect the fraction that distills between 54–57 °C at atmospheric pressure (746 mm Hg).

  • Final Drying (Optional): For applications requiring anhydrous allylamine, the collected distillate can be further dried over metallic sodium followed by redistillation.

  • Storage: Store the purified allylamine under a nitrogen atmosphere in a tightly sealed container in a cool, dark place.

Protocol 2: Quality Control by Gas Chromatography (GC)

To verify the purity of the distilled allylamine, a gas chromatography method can be employed.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene (B3416737) glycol phase like DB-CAM).[9]

GC Conditions (Example):

  • Column: DB-CAM (30 m x 0.53 mm x 1.0 µm)[9]

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified allylamine in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Standard Preparation: Prepare standards of known impurities (diallylamine, triallylamine) to determine their retention times and for quantification.

  • Analysis: Inject the sample and standards into the GC and record the chromatograms.

  • Data Interpretation: Compare the chromatogram of the purified sample to the standards to identify and quantify any remaining impurities. The area of the allylamine peak relative to the total area of all peaks gives the purity percentage.

Visualizations

PurificationWorkflow cluster_setup Purification Setup cluster_process Distillation Process cluster_output Output & QC CommercialAllylamine Commercial Allylamine DryingAgent Drying (KOH) CommercialAllylamine->DryingAgent DistillationFlask Distillation Flask DryingAgent->DistillationFlask FractionatingColumn Fractionating Column DistillationFlask->FractionatingColumn Heat (70-78°C) Condenser Condenser FractionatingColumn->Condenser Receiver Ice-Cooled Receiver Condenser->Receiver Collect 54-57°C PurifiedAllylamine Purified Allylamine Receiver->PurifiedAllylamine QC Quality Control (GC) PurifiedAllylamine->QC

Caption: Workflow for the purification of allylamine.

LogicalTroubleshooting ImpurityDetected Impurity Detected Post-Purification? Water Water Present? ImpurityDetected->Water Yes LowYield Low Yield? ImpurityDetected->LowYield No Water->LowYield No Solution_Dry Use Drying Agents (KOH, Na) Minimize Air Exposure Water->Solution_Dry Yes Degradation Color/Precipitate Formation? LowYield->Degradation No Solution_Yield Use Efficient Column Cool Receiver with Ice LowYield->Solution_Yield Yes Solution_Storage Store Under Nitrogen Cool, Dark, Sealed Container Degradation->Solution_Storage Yes Success Purification Successful Degradation->Success No Solution_Dry->Success Solution_Yield->Success Solution_Storage->Success

Caption: Troubleshooting logic for allylamine purification.

References

Troubleshooting

Technical Support Center: Managing Exothermic Reactions Involving Allylamine

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for safely managing exothermic reactions involving allylamine (B125299). The information is presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely managing exothermic reactions involving allylamine (B125299). The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Section 1: Troubleshooting Guide for Exothermic Events

Unexpected exothermic events can rapidly escalate, posing significant safety risks. Early recognition of warning signs and prompt, appropriate action are critical. The following table outlines potential troubleshooting scenarios, their probable causes, and recommended immediate actions.

Issue Observed Potential Cause(s) Immediate Corrective Actions
Rapid, Uncontrolled Temperature Increase 1. Runaway reaction with an incompatible reagent (e.g., strong acid, oxidizing agent).[1][2] 2. Spontaneous, uncontrolled polymerization initiated by heat or contaminants (e.g., peroxides, oxidizers).[1]1. Immediately cease addition of all reagents. 2. Maximize cooling: Ensure the cooling system (ice bath, cryostat) is operating at maximum capacity. Add more ice/coolant if necessary. 3. If the temperature continues to rise, initiate emergency quenching: Slowly add a pre-chilled quenching agent (see Section 3, FAQ 3 for details) via an addition funnel. DO NOT add the quencher all at once. 4. Alert personnel and prepare for evacuation: Inform colleagues in the immediate vicinity of the situation. Be prepared to evacuate if the reaction cannot be brought under control.
Sudden Increase in Pressure 1. Gas evolution from the reaction. 2. Boiling of the solvent or reagent due to a rapid temperature increase. 3. Decomposition of allylamine or other reagents at elevated temperatures, which can produce gaseous byproducts like nitrogen oxides.[2]1. Ensure the reaction vessel is not a closed system and has a proper vent to a fume hood or scrub-ber. 2. Follow the steps for "Rapid, Uncontrolled Temperature Increase" to cool the reaction. 3. If the pressure continues to build and there is a risk of vessel rupture, evacuate the area immediately and activate emergency protocols.
Noticeable Increase in Viscosity Onset of polymerization.1. Immediately stop the addition of any initiators or reagents that could promote polymerization. 2. Cool the reaction mixture to slow the polymerization rate. 3. If possible and safe to do so, add a polymerization inhibitor (see Section 3, FAQ 4 for examples).
Unexpected Color Change 1. Formation of byproducts at elevated temperatures. 2. Reaction with impurities or contaminants. 3. Onset of polymerization, which may be accompanied by a color change.1. Monitor the temperature closely for any signs of an exotherm. 2. If the color change is accompanied by a temperature increase, treat it as a potential runaway reaction and follow the appropriate steps. 3. If the temperature is stable, consider taking a small, quenched sample for analysis to identify the cause.
Localized Hotspots or Fuming 1. Poor mixing leading to a localized concentration of reactive reagents. 2. Reaction with a solid reagent that has not been adequately dispersed.1. Improve agitation to ensure homogenous mixing, if it is safe to do so. Do not increase stirring speed if it causes splashing or further destabilizes the reaction. 2. If hotspots persist, cool the entire reaction vessel and consider a controlled quench.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with allylamine?

A1: Allylamine is a highly reactive substance with several key exothermic hazards:

  • Reaction with Strong Acids: Allylamine is a base and reacts violently and exothermically with strong acids such as hydrochloric acid, sulfuric acid, and nitric acid.[1][2] This neutralization reaction can generate significant heat, leading to boiling of the solvent and a rapid increase in temperature and pressure.

  • Reaction with Oxidizing Agents: It reacts vigorously with strong oxidizing agents, including hydrogen peroxide, permanganates, and dichromates.[1] These reactions can be explosive and should be strictly avoided.

  • Hazardous Polymerization: Allylamine can undergo spontaneous and hazardous polymerization.[1] This can be initiated by elevated temperatures, the presence of oxidizing agents, or peroxides.[1] The polymerization itself is an exothermic process that can lead to a thermal runaway.

Data Presentation: Estimated Enthalpy of Reaction for Common Reagents
Reactant Reaction Type Estimated Enthalpy of Reaction (ΔH) Notes
Hydrochloric Acid (HCl) Neutralization-50 to -60 kJ/molTypical for the neutralization of a weak base by a strong acid.
Sulfuric Acid (H₂SO₄) Neutralization-100 to -120 kJ/mol (for 2 moles of allylamine)The reaction is highly exothermic. The melting enthalpy of the allylamine-sulfuric acid complex has been measured at 7.62 J/g.[3]
Nitric Acid (HNO₃) Neutralization/OxidationHighly Exothermic & Potentially ExplosiveNitric acid is also a strong oxidizing agent, and the reaction can be extremely violent.[1]
Hydrogen Peroxide (H₂O₂) OxidationHighly ExothermicAllylamine is metabolized in the body to acrolein and hydrogen peroxide, indicating a reactive relationship.[4] Direct reaction can be vigorous.
Self-Polymerization Polymerization-60 to -80 kJ/molEstimated based on typical heats of polymerization for vinyl monomers. The reaction can be initiated by heat.[1]

Disclaimer: The enthalpy values presented are estimates and can vary based on concentration, solvent, and other experimental conditions. Always perform a thorough risk assessment before conducting any reaction.

Q2: What are the early warning signs of a runaway reaction with allylamine?

A2: Be vigilant for the following early warning signs:

  • A temperature increase that is faster than expected or that continues to rise even after the addition of reagents has stopped.

  • A noticeable increase in the viscosity of the reaction mixture, which can indicate the onset of polymerization.

  • A sudden change in color or the appearance of fumes.

  • Localized boiling or bubbling in the reaction mixture.

  • A rise in pressure within the reaction vessel.

Q3: What is the appropriate emergency quenching procedure for an uncontrolled allylamine reaction?

A3: If an allylamine reaction is showing signs of a thermal runaway and cooling is insufficient, a controlled quench may be necessary.

General Quenching Strategy: The principle is to add a less reactive substance to absorb heat and dilute the reactants, followed by a more reactive substance to neutralize the hazardous material once the temperature is under control.

Recommended Quenching Agents (in order of addition):

  • Pre-chilled, high-boiling point, inert solvent: Toluene or xylene can be added to dilute the reaction and absorb heat.

  • A less reactive alcohol: Isopropanol or n-butanol can be added slowly. These will react with any unreacted strong acids or bases in a more controlled manner than water.

  • Water: Once the initial exotherm is controlled and the temperature is significantly lowered, water can be slowly added to quench the remaining reactive species. Caution: Never add water to a very hot, uncontrolled reaction, as it can vaporize instantly and cause a dangerous pressure increase.

Experimental Protocol: Emergency Quenching of a Runaway Allylamine Reaction

  • Cease all reagent addition and maximize cooling.

  • If the temperature continues to rise, begin the slow, dropwise addition of a pre-chilled, inert solvent (e.g., toluene) from an addition funnel. Monitor the temperature closely.

  • Once the rate of temperature increase slows, begin the slow, dropwise addition of a pre-chilled, less reactive alcohol (e.g., isopropanol). Be prepared for some initial exotherm upon addition.

  • Continue adding the alcohol until the temperature is stable or begins to decrease.

  • Once the temperature is below 40°C and stable, you can begin the very slow, dropwise addition of water to quench any remaining reactive materials.

  • Allow the mixture to stir with continued cooling until the temperature is at or near room temperature.

  • Follow appropriate waste disposal procedures for the quenched reaction mixture.

Q4: How can I prevent unwanted polymerization of allylamine?

A4: To prevent unwanted polymerization, consider the following:

  • Storage: Store allylamine in a cool, dark place, away from heat, direct sunlight, and sources of ignition.[1] Ensure the container is tightly sealed.

  • Inert Atmosphere: For long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to oxygen, which can promote polymerization.

  • Inhibitors: For bulk storage or during distillations, the addition of a polymerization inhibitor may be necessary. Common inhibitors for vinyl monomers include phenolic compounds (like hydroquinone (B1673460) or MEHQ) and certain amine compounds.[] The choice of inhibitor will depend on the specific application and subsequent purification requirements.

Section 3: Experimental Protocol and Visualization

Experimental Protocol: Safe Acylation of Allylamine

This protocol provides a general methodology for the acylation of allylamine, a common reaction type that can be exothermic.

Materials:

  • Allylamine

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous, non-reactive solvent (e.g., dichloromethane, diethyl ether)

  • Tertiary amine base (e.g., triethylamine)

  • Three-necked round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Inert gas supply (nitrogen or argon)

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inlet for inert gas.

  • Inert Atmosphere: Purge the apparatus with nitrogen or argon.

  • Initial Charge: Dissolve allylamine and the tertiary amine base in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Slow Addition: Dissolve the acyl chloride in the anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred allylamine solution, maintaining the internal temperature at or below 5°C.

  • Temperature Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise above 5°C, stop the addition and allow the reaction to cool before resuming.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for a specified time, then slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product and purify as required.

Mandatory Visualization

The following diagrams illustrate key decision-making and logical workflows for managing exothermic reactions involving allylamine.

ExothermicReactionManagement start Start of Allylamine Reaction monitor Continuously Monitor Temperature start->monitor stable Temperature Stable? monitor->stable proceed Proceed with Reaction stable->proceed Yes excursion Temperature Excursion Detected stable->excursion No proceed->monitor end End proceed->end stop_addition Stop Reagent Addition excursion->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling controlled Temperature Controlled? max_cooling->controlled resume Resume with Caution controlled->resume Yes quench Initiate Emergency Quench controlled->quench No resume->monitor resume->end evacuate Evacuate Area quench->evacuate evacuate->end

Caption: Workflow for managing temperature excursions.

RunawayPolymerizationFactors runaway Runaway Polymerization heat_gen Heat Generation > Heat Removal heat_gen->runaway initiators Initiators initiators->heat_gen temp High Temperature temp->heat_gen impurities Impurities (e.g., Peroxides) impurities->heat_gen poor_mixing Poor Mixing poor_mixing->heat_gen

Caption: Factors leading to runaway polymerization.

References

Optimization

Allylamine Waste Management: A Technical Support Guide

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of allylamine (B125299) waste. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of allylamine (B125299) waste. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with allylamine?

A1: Allylamine is a highly flammable and toxic substance.[1][2][3] It is corrosive and can cause severe irritation and burns to the skin, eyes, and respiratory tract upon contact.[4] Inhalation or ingestion of even small amounts can be fatal or lead to permanent organ damage.[1][5] Vapors are heavier than air and can form explosive mixtures with air.[2]

Q2: What personal protective equipment (PPE) is mandatory when handling allylamine?

A2: When working with allylamine, a comprehensive PPE setup is required to prevent exposure. This includes:

  • Respiratory Protection: A full-facepiece supplied-air respirator operating in a pressure-demand or other positive-pressure mode is recommended.[1] In cases of inadequate ventilation, an appropriate respirator is necessary.[2]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][3]

  • Skin Protection: Wear chemical-resistant gloves (butyl rubber is a recommended material) and protective clothing to prevent skin contact.[1][6]

  • General: An emergency shower and eyewash station should be readily accessible.[6]

Q3: What are the proper storage conditions for allylamine?

A3: Allylamine should be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][6] Containers must be tightly closed and properly grounded.[1][2] It should be stored separately from incompatible materials.

Q4: What materials are incompatible with allylamine?

A4: Allylamine is incompatible with a range of substances, including:

  • Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates)[1][7]

  • Acids and acid anhydrides[1]

  • Copper and its alloys[8]

  • Halogenated compounds[1]

  • Carbon dioxide[1]

Q5: What is the immediate first aid response for allylamine exposure?

A5: In case of exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water and seek immediate medical attention.[1]

Troubleshooting Guides

Problem: I have a small spill of allylamine in the fume hood.

Solution: For small spills contained within a fume hood, follow these steps:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood running.

  • Wear Appropriate PPE: Don the full required PPE before addressing the spill.

  • Containment: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[8][9] Do not use combustible materials.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[8]

  • Decontamination: Wipe down the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed container and any contaminated materials according to your institution's hazardous waste disposal procedures.

Problem: My allylamine waste container is showing signs of pressure buildup.

Solution: This is a potentially dangerous situation as it could indicate a chemical reaction occurring within the container, leading to a risk of rupture or explosion.

  • Do Not Handle: Do not attempt to move or open the container.

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: If safe to do so from a distance, restrict access to the area.

  • Contact Emergency Services: Immediately contact your institution's emergency response team or the local fire department and inform them of the situation, specifying that the container holds allylamine waste.

Quantitative Data Summary

PropertyValue
Molecular Formula C₃H₇N[1]
Molecular Weight 57.09 g/mol [1]
Flash Point -29 °C (-20 °F)[2]
Boiling Point 53 °C (127.4 °F)[2]
Autoignition Temperature 374 °C (705 °F)[1]
Explosive Limits in Air 2.2% - 22% by volume[3]
Vapor Density 2.0 (Air = 1)[1]
Odor Threshold <2.5 ppm[10]

Experimental Protocols

Protocol 1: Neutralization of Small Allylamine Spills

This protocol is for small, manageable spills and should only be performed by trained personnel with appropriate PPE.

Methodology:

  • Preparation: Prepare a neutralizing solution of dilute acid (e.g., 5% acetic acid or citric acid). Have pH paper ready.

  • Containment and Absorption: As outlined in the troubleshooting guide, contain and absorb the spill with an inert material.

  • Neutralization: Slowly and carefully add the dilute acid solution to the absorbed allylamine waste. Allylamine is a base, and this will be an exothermic reaction. Add the neutralizer portion-wise to control the reaction.

  • pH Check: After the reaction appears to have subsided, test the pH of the slurry with pH paper. The target pH is between 6 and 8. Add more neutralizing solution as needed until the desired pH is reached.

  • Collection and Disposal: Once neutralized, collect the material in a labeled, sealed container and dispose of it as hazardous waste.

Protocol 2: Deactivation of Small-Scale Allylamine Waste

This protocol is for deactivating small quantities of pure allylamine waste in a laboratory setting prior to collection by a waste disposal service.

Methodology:

  • Work Area: Perform this procedure in a certified chemical fume hood.

  • Cooling: Place a reaction vessel (e.g., a three-necked flask) in an ice bath to manage the heat of reaction.

  • Dilution: Slowly add the allylamine waste to a larger volume of a suitable solvent (e.g., water, if permissible by your waste stream, or an appropriate organic solvent).

  • Neutralization: While stirring, slowly add a dilute acid (e.g., hydrochloric acid or sulfuric acid) dropwise to the diluted allylamine solution. Monitor the temperature closely and maintain it below 25°C.

  • pH Monitoring: Periodically check the pH of the solution. Continue adding acid until the solution is neutralized (pH 6-8).

  • Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.

Visualizations

Allylamine_Spill_Response spill Allylamine Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill? assess->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area Call Emergency Response large_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Dilute Acid (if safe) contain->neutralize collect Collect Waste in Sealed Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to an allylamine spill.

Allylamine_Waste_Disposal_Workflow start Generate Allylamine Waste is_small_quantity Small Quantity for In-Lab Deactivation? start->is_small_quantity deactivate Deactivate via Neutralization Protocol is_small_quantity->deactivate Yes direct_disposal Directly Dispose of in Labeled Hazardous Waste Container is_small_quantity->direct_disposal No collect_deactivated Collect Deactivated Waste deactivate->collect_deactivated label_waste Properly Label Waste Container collect_deactivated->label_waste direct_disposal->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for allylamine waste disposal.

References

Troubleshooting

Technical Support Center: Stabilizers for Preventing Allylamine Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of allylamine (B125299). Below you will find troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of allylamine (B125299). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of allylamine degradation?

A1: Allylamine degradation is primarily caused by two chemical processes: oxidation and polymerization.[1][2][3][4][5]

  • Oxidation: Exposure to atmospheric oxygen can initiate autoxidation, a free-radical chain reaction that leads to the formation of impurities and color change.[2][3][4][5] This process is often accelerated by exposure to light and heat.

  • Polymerization: As an unsaturated amine, allylamine can undergo spontaneous free-radical polymerization, leading to the formation of oligomers and polymers.[6] This can be initiated by heat, light, and the presence of contaminants.[7][8]

Q2: What are the visible signs of allylamine degradation?

A2: The most common visual indicators of allylamine degradation include:

  • Discoloration: A change in color from colorless to yellow or brown is a frequent sign of oxidative degradation and the formation of chromophores.[2][3][9]

  • Increased Viscosity: A noticeable thickening of the liquid can indicate the onset of polymerization.

  • Precipitate Formation: The appearance of solid particles or a gel-like substance is a clear indication of advanced polymerization.

Q3: What are the general best practices for storing allylamine to minimize degradation?

A3: To ensure the stability of allylamine, it is crucial to store it under the following conditions:

  • Cool and Dark Environment: Store in a cool, dark place to minimize thermal and light-induced degradation.[10][11]

  • Inert Atmosphere: The container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen and prevent oxidation.[10]

  • Tightly Sealed Containers: Use tightly sealed containers with a secure cap to prevent exposure to air and moisture.[1][10][11][12]

  • Avoid Contaminants: Ensure the storage container is clean and free of any contaminants that could catalyze degradation, such as metals or strong acids and bases.

Troubleshooting Guide

Issue 1: Allylamine has turned yellow.

  • Probable Cause: This is a classic sign of oxidative degradation.[2][3][9] The yellow color is due to the formation of oxidized species and chromophores. This can be accelerated by exposure to air (oxygen) and/or light.

  • Solution:

    • Assess Purity: The purity of the allylamine should be checked using an appropriate analytical method, such as Gas Chromatography (GC), to determine the extent of degradation.[1]

    • Purification: If the degradation is minor, the allylamine may be purified by distillation. However, this should be done with caution due to the flammability and reactivity of allylamine.

    • Future Prevention: For future storage, ensure the container is properly sealed and the headspace is purged with an inert gas like nitrogen or argon. Consider adding a suitable antioxidant.

Issue 2: The viscosity of the allylamine has increased, or a precipitate has formed.

  • Probable Cause: This indicates that polymerization has occurred.[6] This can be triggered by exposure to heat, light, or impurities that can initiate a free-radical chain reaction.

  • Solution:

    • Disposal: Once polymerized, allylamine is difficult to purify and should generally be disposed of according to your institution's hazardous waste guidelines.

    • Future Prevention: To prevent future polymerization, store allylamine at a cool temperature and away from light. The addition of a polymerization inhibitor is strongly recommended.

Recommended Stabilizers

The selection of a stabilizer depends on the primary degradation pathway you wish to prevent. Often, a combination of stabilizers can provide more comprehensive protection.

Polymerization Inhibitors

These compounds work by scavenging free radicals that initiate the polymerization process.

Stabilizer TypeExamplesTypical Concentration
Hindered Amine Light Stabilizers (HALS)Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate50-500 ppm
Phenolic CompoundsHydroquinone, Butylated Hydroxytoluene (BHT)10-200 ppm
Quinone Methides7-cyano-quinone methide5-50 ppm
Antioxidants

These stabilizers prevent oxidative degradation by reacting with and neutralizing oxidizing agents or free radicals.

Stabilizer TypeExamplesTypical Concentration
Phenolic AntioxidantsButylated Hydroxytoluene (BHT), Propyl Gallate100-1000 ppm
Aminic AntioxidantsPhenylenediamines50-500 ppm

Experimental Protocols

Protocol for Evaluating the Efficacy of a Stabilizer

This protocol provides a general framework for assessing the effectiveness of a stabilizer in preventing allylamine degradation.

Objective: To determine the ability of a candidate stabilizer to prevent the degradation of allylamine under accelerated storage conditions.

Materials:

  • High-purity allylamine

  • Candidate stabilizer(s)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (nitrogen or argon)

  • Oven or incubator

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the stabilizer in a small amount of high-purity allylamine.

    • Prepare a series of test samples by adding the stabilizer stock solution to amber glass vials to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).

    • Prepare a control sample containing only allylamine with no stabilizer.

  • Inerting:

    • Purge the headspace of each vial with an inert gas for 1-2 minutes to remove oxygen.

    • Immediately seal the vials tightly.

  • Initial Analysis (T=0):

    • Analyze an aliquot of the control and each test sample using GC to determine the initial purity of the allylamine and to ensure the stabilizer does not interfere with the analysis.

  • Accelerated Stability Study:

    • Place the vials in an oven set to a constant elevated temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a set of vials (control and each test concentration) from the oven.

    • Allow the vials to cool to room temperature.

    • Analyze the samples by GC to determine the purity of the allylamine and quantify any degradation products.

  • Data Analysis:

    • Plot the percentage of allylamine remaining versus time for the control and each stabilizer concentration.

    • Compare the rate of degradation in the stabilized samples to the control to determine the efficacy of the stabilizer.

Visualizations

cluster_degradation Allylamine Degradation Pathways Allylamine Allylamine Oxidation Oxidation Allylamine->Oxidation O2, Light, Heat Polymerization Polymerization Allylamine->Polymerization Heat, Light, Initiators Degradation_Products Degradation_Products Oxidation->Degradation_Products Polymers Polymers Polymerization->Polymers

Caption: Primary degradation pathways of allylamine.

cluster_stabilization Stabilization Workflow Identify Identify Degradation Signs (e.g., Discoloration) Select Select Appropriate Stabilizer (Antioxidant or Inhibitor) Identify->Select Add Add Stabilizer to Allylamine Select->Add Store Store Under Proper Conditions (Inert Atmosphere, Cool, Dark) Add->Store Monitor Monitor Stability Over Time (e.g., GC Analysis) Store->Monitor

References

Optimization

Technical Support Center: Column Chromatography Purification of Allylamine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of allylamine (B125299) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for the purification of allylamine derivatives?

A1: The most frequently used stationary phase for the purification of allylamine derivatives is silica (B1680970) gel.[1][2] For particularly basic amines that may interact strongly with acidic silica, neutral or basic alumina (B75360) can be a suitable alternative.[3] Additionally, amine-functionalized silica can be employed to minimize unwanted interactions and improve separation.

Q2: How do I choose an appropriate mobile phase (eluent) for my allylamine derivative?

A2: The choice of mobile phase depends on the polarity of your specific allylamine derivative. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1][2][4] The polarity of the eluent can be gradually increased by raising the proportion of the more polar solvent. For basic allylamine derivatives that may streak or show poor separation on silica, adding a small amount of a competing amine like triethylamine (B128534) (typically 0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can significantly improve the chromatography.[5]

Q3: My allylamine derivative is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?

A3: For highly polar compounds, you may need to use a more aggressive solvent system. A common solution is to add methanol (B129727) to your mobile phase, often in combination with dichloromethane. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane for effective elution of very polar amines.[3] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an effective strategy.[6][7]

Q4: My compound appears to be decomposing on the column. How can I prevent this?

A4: Decomposition on the column is often due to the acidic nature of silica gel.[3][5] To mitigate this, you can:

  • Deactivate the silica gel: Reduce its acidity by pre-treating it.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or florisil.[3]

  • Add a competing amine: Incorporating a base like triethylamine or ammonium hydroxide into your mobile phase can neutralize the acidic sites on the silica gel.[5]

  • Work quickly: Minimize the time your compound spends on the column.

Q5: How can I improve the separation of my allylamine derivative from impurities with similar Rf values?

A5: To improve the resolution between compounds with close Rf values:

  • Optimize the solvent system: Test a variety of solvent mixtures with different polarities and selectivities. Sometimes, switching one of the solvents in your mobile phase (e.g., from dichloromethane to ethyl acetate) can alter the selectivity.

  • Use a shallower gradient: If you are using gradient elution, make the increase in polarity more gradual.

  • Dry loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening. Dry loading the sample onto a small amount of silica gel before adding it to the column can result in sharper bands and better separation.[8]

  • Column dimensions: Use a longer, narrower column for more challenging separations.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound Streaking/Tailing - Strong interaction between the basic amine and acidic silica gel.[5] - Sample is too concentrated.- Add a competing amine (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.[5] - Use an amine-functionalized or alumina column. - Dilute the sample before loading.
Compound Won't Elute - Mobile phase is not polar enough. - Compound has irreversibly bound to or decomposed on the silica.[3]- Gradually increase the polarity of the mobile phase (e.g., add methanol). - Test the stability of your compound on a small amount of silica (TLC test).[3] - If unstable, use a less acidic stationary phase like alumina.[3]
Poor Separation/Overlapping Peaks - Inappropriate solvent system. - Column was overloaded with the sample. - Column was packed improperly, leading to channeling.- Re-evaluate the mobile phase using TLC with different solvent combinations. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly (in the solvent front) - Mobile phase is too polar. - Cracks or channels in the stationary phase.- Start with a less polar mobile phase. - Repack the column carefully to ensure a homogenous bed.
No Compound Detected in Fractions - Compound decomposed on the column.[3] - The fractions are too dilute to be detected by TLC.- Check for compound stability on silica.[3] - Concentrate the fractions before running TLC analysis.[3]

Experimental Protocols

General Protocol for Column Chromatography Purification of an Allylamine Derivative
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

    • If streaking is observed, add 0.1-1% triethylamine to the developing solvent.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[8] Carefully apply the solution to the top of the column using a pipette.[8]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or bulb) to begin the elution.

    • Maintain a constant flow rate and ensure the solvent level does not drop below the top of the stationary phase.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your optimization.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume in test tubes or vials.

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified allylamine derivative.

Data Presentation

Table 1: Common Solvent Systems for Allylamine Derivative Purification on Silica Gel
Compound Polarity Non-Polar Component Polar Component Additive (if needed) Typical Ratio Range (Non-Polar:Polar)
LowHexanes/Petroleum EtherEthyl AcetateNone9:1 to 4:1
MediumHexanes/Petroleum EtherEthyl Acetate/Dichloromethane0.1-1% Triethylamine4:1 to 1:1
HighDichloromethaneMethanol0.1-1% Triethylamine or Ammonium Hydroxide20:1 to 9:1

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Purification Result check_streaking Is the compound streaking or tailing? start->check_streaking add_amine Add 0.1-1% Triethylamine or NH4OH to eluent check_streaking->add_amine Yes check_elution Did the compound elute? check_streaking->check_elution No use_alumina Consider using alumina or amine-functionalized silica add_amine->use_alumina Still streaking end_success Successful Purification add_amine->end_success Resolved use_alumina->end_success increase_polarity Increase eluent polarity (e.g., add MeOH) check_elution->increase_polarity No poor_separation Are peaks poorly separated? check_elution->poor_separation Yes check_stability Test compound stability on silica (TLC) increase_polarity->check_stability Still no elution increase_polarity->end_success Eluted check_stability->use_alumina Unstable check_stability->end_success Stable & Eluted optimize_eluent Optimize eluent system (TLC) poor_separation->optimize_eluent Yes poor_separation->end_success No, separation is good dry_load Use dry loading technique optimize_eluent->dry_load repack_column Repack column carefully dry_load->repack_column repack_column->end_success

References

Troubleshooting

Technical Support Center: Controlling the Degree of Allylation in Amine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the degree of allylation during amine sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the degree of allylation during amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the degree of amine allylation?

The main challenge is preventing over-alkylation.[1][2] The mono-allylated amine product is often more nucleophilic than the starting primary amine, leading to subsequent reactions that form di-allylated, tri-allylated products, and even quaternary ammonium (B1175870) salts.[1] This results in a mixture of products that can be difficult to separate.[1] Achieving selective mono-allylation is a common objective that requires careful control of reaction conditions.[3]

Q2: How can I favor mono-allylation over di- or poly-allylation?

Several strategies can be employed to enhance the selectivity for mono-allylation:

  • Stoichiometry Control: Using a stoichiometric excess of the primary amine relative to the allylating agent is the most direct method.[3] This increases the statistical probability of the allylating agent reacting with the more abundant starting amine.

  • Protecting Groups: Introducing a protecting group on the primary amine can facilitate mono-allylation. After the initial allylation, the protecting group is removed.

  • Competitive Deprotonation/Protonation: Under specific conditions, the reactant primary amine can be selectively deprotonated and made available for reaction, while the newly formed secondary amine remains protonated and less reactive.[4]

  • Catalyst Selection: Certain catalysts, such as some iridium complexes, have been shown to promote selective mono-allylation of primary amines with allylic carbonates.[5] Cesium bases, like cesium hydroxide, have also been used to efficiently promote selective N-monoalkylation of primary amines.[6][7][8]

Q3: What are common side reactions to be aware of during amine allylation?

Besides over-allylation, other potential side reactions include:

  • Catalyst Decomposition: Higher reaction temperatures can sometimes lead to the decomposition of the catalyst, reducing its activity and leading to incomplete reactions.[3]

  • Isomerization: Depending on the catalyst and substrate, isomerization of the allyl group can occur.

  • Solvent Participation: Some solvents can react with the reagents or intermediates under the reaction conditions. It's crucial to use high-purity, dry solvents, as water can interfere with many catalytic systems.[3]

Q4: How do I purify the desired allylated amine from a mixture of products?

Purification of allylated amines often involves standard laboratory techniques:

  • Column Chromatography: This is a widely used method to separate compounds with different polarities, which is typically the case for mono-, di-, and tri-allylated amines.[3] Amine-functionalized silica (B1680970) gel can be particularly effective for separating amines.[9]

  • Distillation: If the boiling points of the products are sufficiently different, distillation can be an effective purification method.[10]

  • Acid-Base Extraction: Amines can be protonated with acid to form water-soluble salts. This allows for their extraction into an aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield / Incomplete Reaction Inactive or Decomposed Catalyst: The catalyst may have lost activity due to impurities, improper storage, or harsh reaction conditions.[3]- Increase catalyst loading. - Screen different ligands for the metal catalyst. - Ensure all reagents and solvents are pure and dry.[3]
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.[3]- Systematically optimize the reaction temperature and time. Monitor the reaction progress using TLC or GC/MS.[3]
Poor Substrate Reactivity: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction.[3]- Use a more reactive allylating agent. - Employ a more active catalyst system.
Poor Selectivity (Mixture of Mono-, Di-, and Tri-allylated Products) High Reactivity of Mono-allylated Product: The mono-allylated amine is often more nucleophilic than the starting amine, leading to further allylation.[1][3]- Use a significant excess of the starting amine relative to the allylating agent.[3] - Slowly add the allylating agent to the reaction mixture to maintain a low concentration.
Inappropriate Reaction Conditions: Higher temperatures can sometimes favor over-allylation.- Try running the reaction at a lower temperature.
Unsuitable Catalyst System: The chosen catalyst may not be selective for mono-allylation.- Investigate catalyst systems known for selective mono-allylation, such as certain iridium or cesium-based catalysts.[5][6]
Formation of Quaternary Ammonium Salt Excessive Allylation: This occurs when the tertiary amine product is further alkylated.[1]- This is a severe case of over-alkylation. All the solutions for poor selectivity apply here. - Use of a large excess of the initial amine is crucial.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Allylation of Aromatic Amines (Tsuji-Trost Type)

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable ligand in a dry, degassed solvent (e.g., THF, Dioxane).[3]

  • Addition of Base: Add a base (e.g., K₂CO₃, Cs₂CO₃) to the mixture.

  • Addition of Allylating Agent: Slowly add the allylating agent (e.g., allyl acetate (B1210297), allyl carbonate) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids. Wash the filtrate with water and brine.[3]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Data Summary: Controlling Mono-allylation Selectivity
Method Key Parameters Typical Mono-allylation Selectivity Yield of Mono-allylated Product Reference
Stoichiometric Control 3:1 molar ratio of amine to alkyl bromideMonoselectivity ranges from 53/47 to 100/024% - 87%[12]
Cesium Base Catalysis CsOH or Cs₂CO₃ in anhydrous solvent (DMSO or DMF)High selectivity for mono-N-alkylation, typically 5-15 fold higher than the tertiary amineHigh yields[6][7]
Iridium Catalysis Iridium catalyst with allylic carbonates in a polar solvent (e.g., EtOH)Selective monoallylation occurred when a primary amine was usedHigh yields[5]
Pd/DPEphos Catalysis Ammonium acetate as nitrogen source with allylic alcoholsHigh monoallylation selectivityGood yields[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine, Catalyst, Ligand, and Solvent base Add Base reagents->base Inert Atmosphere allyl Add Allylating Agent base->allyl heat Heat and Stir allyl->heat monitor Monitor by TLC/GC heat->monitor 12-24h cool Cool and Filter monitor->cool Reaction Complete wash Wash with Water and Brine cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the synthesis of allylated amines.

Troubleshooting_Logic start Low Yield or Poor Selectivity? cause1 Check Reagent Purity and Stoichiometry start->cause1 Purity/Ratio Issue? cause2 Optimize Reaction Conditions start->cause2 Conditions Issue? cause3 Evaluate Catalyst System start->cause3 Catalyst Issue? solution1a Use High Purity, Dry Reagents/Solvents cause1->solution1a solution1b Adjust Amine:Allyl Ratio (Increase Amine) cause1->solution1b solution2a Vary Temperature and Time cause2->solution2a solution3a Increase Catalyst Loading cause3->solution3a solution3b Screen Different Catalysts/Ligands cause3->solution3b end Improved Results solution1a->end solution1b->end solution2a->end solution3a->end solution3b->end

Caption: A decision-making diagram for troubleshooting allylation reactions.

References

Optimization

Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Allylamine Coupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed allylamine (B125299) coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem: My reaction shows low or no conversion to the desired allylamine.

  • Possible Cause 1: Inactive Catalyst. The active catalyst in these reactions is typically a Pd(0) species. If you are using a Pd(II) precatalyst, it may not be reducing to the active form efficiently.

    • Solution: Ensure your reaction conditions are suitable for the in-situ reduction of the Pd(II) precursor. Amines and phosphine (B1218219) ligands can often facilitate this reduction. Alternatively, using a Pd(0) source like Pd₂(dba)₃ might improve results, though these can be more sensitive to air. Some protocols recommend pre-stirring the Pd(II) source and ligand to form the active catalyst before adding the other reagents.

  • Possible Cause 2: Poor Leaving Group. The nature of the leaving group on the allylic substrate is crucial for the initial oxidative addition step.

    • Solution: While acetates and carbonates are commonly used, allylic phosphates can be superior electrophiles, sometimes leading to higher reactivity and yields.[1]

  • Possible Cause 3: Inappropriate Solvent. The solvent can significantly impact catalyst stability and reactivity.

    • Solution: Toluene, THF, and dioxane are common solvents. If you experience poor solubility of your reagents, consider a more polar solvent like DMF, but be aware that this can also influence the reaction pathway.[2][3]

  • Possible Cause 4: Impure Reagents. Trace impurities in amines or solvents can poison the catalyst.

    • Solution: Ensure your amine is purified (e.g., by distillation) and use dry, degassed solvents.

Problem: I am observing the formation of the wrong regioisomer (e.g., linear instead of branched).

  • Possible Cause 1: Thermodynamic Isomerization. The initially formed kinetic product (often the branched isomer) can isomerize to the more thermodynamically stable linear product, a process that is also catalyzed by Pd(0).[4]

    • Solution: The use of a base can often suppress this isomerization pathway, allowing for the isolation of the branched product.[5] Protic acids, on the other hand, can promote it.[5]

  • Possible Cause 2: Solvent Effects. The choice of solvent can influence the ratio of branched to linear products.

    • Solution: Studies have shown that THF can favor the formation of branched products.[4] Experimenting with different solvents is recommended to optimize for your desired isomer.

  • Possible Cause 3: Ligand Control. The steric and electronic properties of the ligand play a critical role in directing the nucleophilic attack on the π-allyl palladium intermediate.

    • Solution: Bulky ligands often favor the formation of the linear product by directing the nucleophile to the less hindered terminus of the allyl group. Conversely, certain ligand designs can promote the formation of the branched isomer. A screening of different phosphine ligands is often necessary.

Problem: My primary amine substrate is forming significant amounts of the secondary (diallylated) amine.

  • Possible Cause: The initially formed primary allylamine is reacting again with the allylic substrate. This is a common issue when using ammonia (B1221849) or primary amines.

    • Solution: Using a large excess of the amine nucleophile can help to minimize the formation of the secondary amine byproduct. Alternatively, using an ammonia surrogate like p-toluenesulfonamide (B41071) or phthalimide, followed by deprotection, can be an effective strategy.[6] Recent developments have shown that using aqueous ammonia can favor the formation of the primary amine.[6][7]

Problem: I am observing byproducts resulting from β-hydride elimination.

  • Possible Cause: The palladium-amide intermediate can undergo β-hydride elimination, leading to the formation of an enamine or imine and a hydrodehalogenated arene. This is a known side reaction in Buchwald-Hartwig amination chemistry.

    • Solution: The choice of ligand is crucial. Sterically hindered phosphine ligands have been developed to promote reductive elimination over β-hydride elimination.[8] Lowering the reaction temperature may also help to disfavor this side reaction.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate ligand for my palladium-catalyzed allylamine coupling?

A1: The choice of ligand is critical and depends on the desired outcome. For simple allylations, triphenylphosphine (B44618) (PPh₃) is a common starting point. For asymmetric reactions, chiral ligands like (R)-BINAP are used to induce enantioselectivity.[6] Bulky, electron-rich phosphine ligands, such as those developed for Buchwald-Hartwig cross-coupling, can be very effective in promoting the reaction and suppressing side reactions like β-hydride elimination.[8] The ligand can also influence regioselectivity; for example, BINOL-derived phosphoramidites have been used to achieve high selectivity for linear products in polymerizations.[9] A screening of several ligands is often the best approach to find the optimal one for a specific substrate combination.

Q2: What is the role of the base in these reactions, and which one should I use?

A2: The base plays multiple roles. It can act as a proton scavenger, deprotonate the amine nucleophile to increase its reactivity, and influence the catalytic cycle. The choice of base can also affect the product distribution, for instance, by suppressing the isomerization of branched to linear products.[5] Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and strong alkoxides (e.g., NaOtBu).[2] The strength of the base can impact functional group tolerance, with strong bases like sodium tert-butoxide being incompatible with many electrophilic functional groups.[2]

Q3: Can I use allylic alcohols directly in this reaction?

A3: Yes, recent protocols have been developed for the direct use of allylic alcohols and even allylic amines as substrates, avoiding the need to pre-functionalize them with a leaving group.[10] These methods often rely on the cooperative action of the palladium catalyst and a hydrogen-bonding solvent and can be highly atom-economical.[10] One specific protocol uses a Pd(Xantphos)Cl₂ catalyst for the direct amination of allylic alcohols at room temperature.[1]

Q4: How can I prevent the isomerization of my branched allylamine product to the linear form?

A4: The isomerization from the branched (kinetic) to the linear (thermodynamic) product is catalyzed by Pd(0) and can be promoted by protic acids.[4][5] To prevent this, ensure your reaction conditions are not acidic. The addition of a base is often effective in shutting down this isomerization pathway.[5] The choice of solvent also plays a role, with THF often favoring higher branched-to-linear ratios.[4]

Q5: Are there any general tips for setting up a successful reaction?

A5: Yes. Always use dry, degassed solvents and pure reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial as the Pd(0) catalyst can be sensitive to oxygen. Ensure efficient stirring, especially if your reaction mixture contains solids like an inorganic base. A systematic optimization of parameters—catalyst, ligand, base, solvent, and temperature—is key to achieving high yields and minimizing side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of palladium-catalyzed allylamine coupling.

Table 1: Effect of Ligand on Palladium-Catalyzed Allylic Alkylation

EntryLigandConversion (%) after 22hReference
1PPh₃100 (in 6h)[11]
2P(4-C₆H₄-OMe)₃100 (in 1h)[11]
3PnBu₃100 (in 1h)[11]
4PCy₃100 (in 1h)[11]
5PtBu₃75[11]
6P(OPh)₃< 5[11]
Reaction conditions: Palladium-catalyzed allylic alkylation in an ionic liquid. This data highlights that more electron-donating phosphines can enhance reaction rates.

Table 2: Influence of Solvent on Regioselectivity in Allylic Amination Polymerization

EntrySolventRegioselectivity (Linear:Branched)Molar Mass ( kg/mol )Dispersity (Đ)Reference
1Toluene>95:510.71.25[9]
2THF>95:511.21.25[9]
3Dioxane93:710.11.25[9]
4CH₂Cl₂94:611.11.24[9]
5DMF89:1110.41.25[9]
Reaction conditions: Polymerization of vinyl aziridines catalyzed by a Pd-phosphoramidite complex.

Table 3: Effect of Base in Palladium-Catalyzed Allylic Amination

EntryBaseYield of Primary Amine (%)Yield of Secondary Amine (%)Reference
1-1471[6]
2Na₂CO₃2163[6]
3K₂CO₃2362[6]
4Cs₂CO₃2560[6]
5K₃PO₄2264[6]
Reaction conditions: Reaction of 1,3-diphenylallyl acetate (B1210297) with aqueous ammonia. The addition of a base can slightly improve the yield of the desired primary amine.

Experimental Protocols

Protocol: Palladium-Catalyzed Direct Amination of an Allylic Alcohol

This protocol is adapted from a literature procedure for the synthesis of (E)-N,N-Dibenzyl-3-phenylprop-2-en-1-amine.[1]

Materials:

  • (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol)

  • Dibenzylamine (B1670424)

  • Pd(Xantphos)Cl₂ (catalyst)

  • Isopropyl alcohol (i-PrOH, solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

Procedure:

  • Flask Preparation: An oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar is connected to a vacuum line. The flask is flushed with nitrogen for 3 minutes.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with Pd(Xantphos)Cl₂ (945 mg, 1.25 mmol, 0.05 equiv) and i-PrOH (30 mL).

  • Stirring: Stir the reaction mixture for one minute at room temperature.

  • Substrate Addition: Add (E)-3-phenylprop-2-en-1-ol (3.35 g, 25.0 mmol, 1.0 equiv) followed by dibenzylamine (5.92 g, 30.0 mmol, 1.2 equiv) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC analysis. The color of the reaction mixture may change from yellow to orange and then to orange-yellow.

  • Workup: Once the reaction is complete (typically after 19 hours as reported in the reference), the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure allylamine product.

Mandatory Visualizations

Catalytic Cycle of Palladium-Catalyzed Allylamine Coupling Pd0 Pd(0)L₂ Pi_Allyl_Complex [π-allyl-Pd(II)L₂]⁺X⁻ Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate R-X (Allylic Substrate) Allyl_Substrate->Pi_Allyl_Complex Pd_Amine_Complex [π-allyl-Pd(II)L₂(NR'₂H)]⁺ Pi_Allyl_Complex->Pd_Amine_Complex Amine Coordination Isomerization_Product Linear Allylamine (Isomer) Pi_Allyl_Complex->Isomerization_Product Isomerization (Side Reaction) Amine R'₂NH (Amine) Amine->Pd_Amine_Complex Product Allylamine Product Pd_Amine_Complex->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Isomerization_Product->Pd0 Base Base Base->Pd_Amine_Complex Deprotonation Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware inert_atm Establish Inert Atmosphere (N₂/Ar) start->inert_atm add_catalyst Add Pd Precatalyst & Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent add_reagents Add Allylic Substrate, Amine, & Base add_solvent->add_reagents run_reaction Stir at Defined Temperature add_reagents->run_reaction monitor Monitor by TLC/GC/LCMS run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup / Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Product purify->end Troubleshooting_Decision_Tree start Problem with Reaction? low_yield Low Yield / No Reaction start->low_yield Yes wrong_isomer Wrong Isomer start->wrong_isomer No check_catalyst Check Catalyst Activity / Source low_yield->check_catalyst Possible Cause check_reagents Check Reagent Purity / Solvent low_yield->check_reagents Possible Cause byproducts Byproducts Observed wrong_isomer->byproducts No change_ligand Screen Ligands wrong_isomer->change_ligand Possible Solution change_solvent Screen Solvents (e.g., THF for branched) wrong_isomer->change_solvent Possible Solution add_base Add/Change Base to Suppress Isomerization wrong_isomer->add_base Possible Solution byproducts->change_ligand β-Hydride Elimination? check_stoichiometry Adjust Amine Stoichiometry byproducts->check_stoichiometry Di-allylation?

References

Troubleshooting

Technical Support Center: Allylamine Storage and Handling

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of allylamine (B125299) to prevent oxidation and degradation. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of allylamine (B125299) to prevent oxidation and degradation.

Troubleshooting Guide

Q1: What are the visual signs of allylamine oxidation or degradation?

A1: Fresh, pure allylamine is a colorless to light yellow liquid.[1] Signs of degradation include a noticeable change in color to a more intense yellow or brown, and the formation of a white precipitate upon exposure to air. A strong ammonia-like odor is characteristic of allylamine, but a significant change in odor could also indicate decomposition.[1]

Q2: I observe a white precipitate in my allylamine. What should I do?

A2: The formation of a white precipitate is a strong indicator of degradation, likely due to exposure to air (oxygen and carbon dioxide). The product's purity is compromised, and it is not recommended for use in experiments where high purity is required. The material should be disposed of according to your institution's hazardous waste guidelines.

Q3: My allylamine has turned yellow. Can I still use it?

A3: A slight yellow color may be acceptable for some applications, but a significant color change indicates a decrease in purity. It is highly recommended to test the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use. For applications requiring high purity, using a fresh, colorless sample is advised.

Q4: How can I confirm the purity of my allylamine?

A4: The purity of allylamine can be quantitatively determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).[2][3] This method can separate allylamine from potential impurities and degradation products. A detailed experimental protocol is provided in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions to prevent allylamine oxidation?

A1: To minimize oxidation and maintain stability, allylamine should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5] It is highly recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with air.[4] Containers should be kept tightly sealed when not in use.

Q2: What is the recommended storage temperature for allylamine?

A2: While specific temperature ranges are not consistently provided in literature, a general recommendation for storing amines is below 30°C (86°F) to maintain stability.[6] For flammable liquids like allylamine, storage in a designated flammables cabinet is appropriate. Storing at refrigerated temperatures (2-8°C) is a common practice for reactive chemicals to further minimize degradation and vapor pressure.

Q3: What type of container should I use to store allylamine?

A3: Allylamine should be stored in appropriate containers to prevent reaction and contamination. Recommended materials include polyethylene (B3416737) or polypropylene (B1209903) containers.[7] Glass containers are also a suitable option.[6] It is crucial to ensure the container is well-sealed.

Q4: What materials are incompatible with allylamine?

A4: Allylamine is incompatible with a range of materials and should not be stored in their proximity. These include oxidizing agents, acids, and certain metals like copper and brass.[8] Contact with these substances can lead to vigorous reactions and degradation of the allylamine.

Q5: What is the expected shelf life of allylamine?

A5: The shelf life of allylamine is highly dependent on the storage conditions. When stored under optimal conditions (cool, dry, dark, under an inert atmosphere), it is expected to be stable.[1][9] However, without a specific expiration date from the manufacturer, it is recommended to re-analyze the purity of the material after prolonged storage, especially if it has been opened previously.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Store in a cool place, generally below 30°C (86°F).[6] Refrigerated storage (2-8°C) is advisable.To minimize volatility, degradation, and maintain stability.
Atmosphere Store under an inert gas (e.g., Nitrogen).To prevent oxidation and reaction with atmospheric carbon dioxide.
Light Protect from direct sunlight.To prevent light-induced degradation.
Container Tightly sealed containers made of polyethylene, polypropylene, or glass.[6][7]To prevent exposure to air and moisture, and avoid reaction with container material.
Incompatible Materials Acids, oxidizing agents, chlorine, peroxides, copper, and brass.[8]To prevent hazardous reactions and degradation of allylamine.

Experimental Protocols

Visual Inspection for Degradation

Objective: To qualitatively assess the purity of allylamine through visual inspection.

Procedure:

  • In a well-ventilated fume hood, carefully open the allylamine container.

  • Observe the color of the liquid against a white background. Fresh, high-purity allylamine should be colorless to very light yellow.[1]

  • Note any significant yellowing or browning of the liquid, which indicates degradation.

  • Inspect the bottom and sides of the container for any solid white precipitate.

  • If a color change or precipitate is observed, the purity of the allylamine is questionable, and further analytical testing is recommended before use.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantitatively determine the purity of allylamine. This protocol is adapted from validated methods for analyzing allylamine.[2][3]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for amine analysis (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm).[2][3]

GC-FID Operating Conditions:

ParameterValue
Column DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness)[2][3]
Injection Volume 2 µL[2]
Oven Temperature Program Initial: 70°C, hold for 6 minRamp: 20°C/min to 200°CFinal Hold: 200°C for 7.5 min[3]
Carrier Gas Helium at a constant flow of 5.33 mL/min[3]
Split Ratio 1:5[3]
Injector Temperature 220°C[3]
Detector Temperature 260°C[3]

Sample Preparation:

  • Prepare a standard solution of allylamine of known concentration in a suitable solvent (e.g., chloroform (B151607) with an internal standard).[2]

  • Prepare the sample to be tested by diluting it in the same solvent.

  • Transfer the solutions to autosampler vials for injection.

Data Analysis:

  • Run the standard and sample solutions on the GC-FID.

  • Identify the peak corresponding to allylamine based on its retention time from the standard injection.

  • Calculate the purity of the sample by comparing the peak area of allylamine in the sample chromatogram to that of the standard, or by using the area percent method if an internal standard is not used.

Degradation Pathway

Allylamine_Degradation Allylamine Allylamine (C3H5NH2) Degradation Degradation Allylamine->Degradation leads to Oxidation Oxidation Products Degradation->Oxidation Polymerization Polymerization Products Degradation->Polymerization Factors Contributing Factors Factors->Degradation accelerate Air Air (Oxygen) Air->Factors Light Light Light->Factors Heat Heat Heat->Factors Incompatible_Materials Incompatible Materials (e.g., Oxidizers, Copper) Incompatible_Materials->Factors

Caption: Factors contributing to the degradation of Allylamine.

References

Optimization

Improving the efficiency of Allylamine grafting on surfaces

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of allylamine (B125299) gra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of allylamine (B125299) grafting on various surfaces.

Frequently Asked Questions (FAQs)

Q1: What is allylamine grafting and why is it used?

Allylamine grafting is a surface modification technique used to introduce primary amine (-NH₂) functional groups onto a material's surface. These amine groups are valuable because they can act as anchor points for the covalent immobilization of biomolecules, such as proteins, peptides, and DNA. This functionalization is crucial in various biomedical applications, including drug delivery, tissue engineering, and biosensors, as it can enhance biocompatibility and promote specific cellular interactions.[1][2][3]

Q2: What are the common methods for allylamine grafting?

The most prevalent and versatile method for allylamine grafting is plasma polymerization, also known as plasma-enhanced chemical vapor deposition (PECVD).[2][3][4] This technique uses plasma to activate allylamine monomer in the gas phase, which then polymerizes and deposits as a thin, amine-rich film onto the substrate. Other methods include UV-induced grafting and chemical vapor deposition (CVD).

Q3: What are the key parameters influencing the efficiency of plasma-polymerized allylamine (PPAAm) coatings?

The efficiency and quality of PPAAm coatings are primarily influenced by the following plasma parameters:

  • Discharge Power: Affects the fragmentation of the allylamine monomer and the cross-linking of the polymer film.[5][6]

  • Monomer Flow Rate: Influences the deposition rate and the chemical composition of the film.

  • Deposition Time: Determines the thickness of the grafted film.[7]

  • System Pressure: Affects the plasma density and the mean free path of reactive species.[2]

  • Pulsed vs. Continuous Wave (CW) Plasma: Pulsed plasma can offer better retention of amine functional groups compared to continuous wave mode.[2]

Q4: How can I confirm the successful grafting of allylamine and the presence of amine groups on the surface?

Several surface characterization techniques can be employed:

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and information about the chemical bonding states of nitrogen, confirming the presence of amine groups.[8][9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic vibrational modes of functional groups, such as N-H and C-N bonds, present in the grafted film.[11][12][13]

  • Contact Angle Goniometry: Measures the surface wettability. Successful allylamine grafting typically results in a more hydrophilic surface (lower water contact angle) due to the presence of polar amine groups.[14][15][16][17]

  • Colorimetric Assays (e.g., Orange II assay): A simple and cost-effective method to quantify the density of primary amine groups on the surface.[18][19][20][21]

Troubleshooting Guides

This section provides solutions to common problems encountered during allylamine grafting experiments.

Problem 1: Low Amine Density or Poor Bio-conjugation Efficiency

Possible Causes & Solutions

Possible Cause Suggested Solution Verification Method
High Plasma Power High power can cause excessive fragmentation of the allylamine monomer, leading to a loss of amine functionality.[5] Reduce the discharge power. An optimal power setting is often a trade-off between film stability and amine retention.XPS to check the N/C ratio and high-resolution N 1s spectra for amine components. Orange II assay to quantify primary amine density.[18][19][20][21]
Sub-optimal Monomer Flow Rate An inappropriate flow rate can lead to an unstable plasma or a poorly defined film. Optimize the monomer flow rate.Monitor the deposition rate and film chemistry using ellipsometry and XPS.
Air Leak in the Vacuum System Oxygen and water vapor can react with the plasma and the growing film, leading to the incorporation of oxygen-containing groups and a reduction in amine density.Check the vacuum system for leaks using a helium leak detector or by monitoring the base pressure.
Post-deposition Oxidation The surface of the PPAAm film can oxidize upon exposure to air. Minimize the time between deposition and subsequent use or analysis. Store samples in a vacuum desiccator or an inert atmosphere.XPS analysis over time to monitor for an increase in the O/C ratio.
Problem 2: Poor Adhesion of the Grafted Film to the Substrate

Possible Causes & Solutions

Possible Cause Suggested Solution Verification Method
Inadequate Substrate Cleaning Contaminants on the substrate surface can interfere with film adhesion.[22] Implement a thorough cleaning procedure specific to your substrate material. This may include sonication in solvents (e.g., acetone, isopropanol) and a final plasma cleaning step (e.g., with argon or oxygen plasma) immediately before deposition.[23]Contact angle measurement to ensure the substrate is clean and has high surface energy before grafting.
Insufficient Plasma Pre-treatment Some substrates require an activation step to create reactive sites for grafting. Introduce a plasma pre-treatment step using a suitable gas (e.g., Ar, O₂, N₂) before introducing the allylamine monomer.Compare film adhesion with and without the pre-treatment step using a tape test or scratch test.
High Internal Stress in the Film Thick films or films deposited at high power can have high internal stress, leading to delamination.[7] Reduce the deposition time to create a thinner film. Optimize the plasma power to reduce cross-linking and stress.Visual inspection for cracking or peeling. Film thickness measurement with ellipsometry or a profilometer.
Problem 3: Inconsistent or Non-uniform Grafting

Possible Causes & Solutions

Possible Cause Suggested Solution Verification Method
Non-uniform Plasma Distribution The plasma may not be uniform across the entire substrate, leading to variations in film thickness and composition.Check the design of your plasma reactor and the positioning of the substrate. Consider rotating the sample during deposition if possible.
Inconsistent Monomer Flow Fluctuations in the monomer flow rate can cause variations in the deposition process.Ensure the mass flow controller is functioning correctly and providing a stable flow of allylamine vapor.
Substrate Shadowing If multiple substrates are coated simultaneously, some may be shadowed from the plasma by others.Arrange substrates to ensure all surfaces are equally exposed to the plasma.

Experimental Protocols

General Protocol for Plasma Polymerization of Allylamine

This protocol provides a general guideline. Optimal parameters will vary depending on the specific plasma reactor and substrate used.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.[23]

    • For enhanced adhesion, an optional plasma pre-treatment (e.g., with Ar or O₂ plasma) can be performed immediately prior to allylamine deposition.[1]

  • Plasma Deposition:

    • Place the cleaned substrate in the plasma reactor chamber.

    • Evacuate the chamber to a base pressure typically below 10⁻³ mbar.

    • Introduce allylamine vapor into the chamber at a controlled flow rate using a mass flow controller.

    • Allow the pressure to stabilize to the desired working pressure (e.g., 0.1 - 1 mbar).

    • Ignite the plasma at the desired power (e.g., 10 - 100 W) and for the specified deposition time. The plasma can be continuous wave (CW) or pulsed.[2]

    • After deposition, turn off the plasma and the monomer flow.

    • Allow the chamber to cool before venting with an inert gas like nitrogen or argon.

  • Post-Deposition Handling:

    • Remove the coated substrate and store it in a clean, dry environment, preferably under vacuum or in an inert atmosphere, to minimize post-deposition oxidation.

Protocol for Quantification of Primary Amines using the Orange II Assay

This colorimetric assay provides a simple method to quantify the surface density of primary amine groups.[18][19][20][21]

  • Preparation of Solutions:

    • Prepare a stock solution of Orange II dye in deionized water.

    • Prepare a buffer solution at pH 3 (e.g., glycine-HCl).

  • Staining Procedure:

    • Immerse the allylamine-grafted surface and a non-grafted control sample in the Orange II solution at a specific concentration and temperature (e.g., 0.5 mM at 40°C) for a defined period (e.g., 1 hour).

    • Rinse the samples thoroughly with the pH 3 buffer to remove non-specifically bound dye.

    • Rinse with deionized water and dry the samples.

  • Dye Elution and Quantification:

    • Immerse the stained samples in a basic solution (e.g., 1% SDS in 0.1 M NaOH) to elute the bound dye.

    • Measure the absorbance of the elution solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Orange II (around 485 nm).

    • Calculate the concentration of the eluted dye using a standard calibration curve.

    • The surface density of amine groups can then be calculated based on the amount of eluted dye and the surface area of the sample, assuming a 1:1 binding stoichiometry between the dye and primary amine groups.

Data Presentation

Table 1: Influence of Plasma Power on the Properties of Plasma-Polymerized Allylamine (PPAAm) Films

Plasma Power (W)N/C Ratio (from XPS)Primary Amine Content (%)Water Contact Angle (°)Film Stability in Water
Low (e.g., 10-20W)HighHighLow (more hydrophilic)Lower
Medium (e.g., 40-60W)ModerateModerateModerateGood
High (e.g., >80W)LowLowHigh (less hydrophilic)High
Note: These are general trends. Absolute values are system-dependent.

Table 2: Effect of Deposition Time on PPAAm Film Thickness

Deposition Time (min)Approximate Film Thickness (nm)
15 - 15
525 - 50
1050 - 100
20100 - 200
Note: Deposition rate is highly dependent on plasma parameters and reactor geometry.[7]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Allylamine Grafting cluster_characterization Characterization Cleaning Substrate Cleaning (Sonication in Solvents) Drying Drying (Nitrogen Stream) Cleaning->Drying Activation Plasma Activation (Ar or O2 Plasma) Drying->Activation Deposition Plasma Polymerization (Allylamine Vapor) Activation->Deposition Transfer to Reactor XPS XPS (Amine Quantification) Deposition->XPS FTIR FTIR (Functional Groups) Deposition->FTIR CA Contact Angle (Wettability) Deposition->CA

Caption: Experimental workflow for allylamine grafting and characterization.

troubleshooting_adhesion Start Poor Film Adhesion Q1 Was the substrate thoroughly cleaned? Start->Q1 Sol1 Implement rigorous cleaning protocol. Q1->Sol1 No Q2 Was a plasma pre-treatment performed? Q1->Q2 Yes Sol1->Q2 Sol2 Introduce Ar or O2 plasma pre-treatment. Q2->Sol2 No Q3 Is the film too thick? Q2->Q3 Yes Sol2->Q3 Sol3 Reduce deposition time. Q3->Sol3 Yes End Improved Adhesion Q3->End No Sol3->End

Caption: Troubleshooting logic for poor film adhesion.

References

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Allylamine

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to diagnose and mitigate catalyst poisoning when using allylamin...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to diagnose and mitigate catalyst poisoning when using allylamine (B125299) in catalytic reactions.

Troubleshooting Guide

This section offers a systematic approach to identifying and resolving common issues encountered during catalytic reactions involving allylamine.

Observed Issue Potential Cause Recommended Action(s)
1. Rapid decrease in reaction rate after an initial period of activity. Catalyst Poisoning: The primary amine of allylamine is likely binding strongly to the catalyst's active metal sites (e.g., Pd, Rh, Ni), blocking them from reactant molecules.[1][2]A. Perform a Diagnostic Test: Add a fresh batch of catalyst to the stalled reaction. A restart in reactivity strongly indicates the original catalyst was poisoned.[1] B. Protect the Amine: Temporarily protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before the reaction and deprotect it afterward.[1] C. Modify Conditions: Lowering the reaction temperature may reduce the strength of the amine's adsorption relative to your desired substrate.[1]
2. Low or no conversion from the start of the reaction. Severe Catalyst Poisoning: Allylamine may be present at a high enough concentration to immediately saturate and deactivate all available catalyst sites.A. Purify Feedstock: Ensure all starting materials and solvents are free from other potential poisons.[3] B. Increase Catalyst Loading: While not always economical, a higher initial catalyst load can sometimes overcome the initial poisoning effect.[1] C. Select a More Robust Catalyst: Consider catalysts known for higher tolerance to amines, such as certain Iridium complexes or catalysts with specifically designed protective ligands.[4][5]
3. Change in product selectivity (e.g., loss of regioselectivity in hydroformylation). Partial or Selective Poisoning: Allylamine may preferentially poison certain types of active sites, altering the catalytic pathway.[6] This can also be caused by changes in the catalyst's structure, such as sintering.[7]A. Characterize the Spent Catalyst: Use analytical techniques like XPS or TPD to investigate changes to the catalyst surface and identify the nature of the poison.[6] B. Modify Ligands: For homogeneous catalysts, changing the ligand can alter the electronic properties and steric environment of the metal center, potentially reducing its affinity for allylamine.[8]
4. Catalyst regeneration is unsuccessful or results in low activity. Irreversible Poisoning or Sintering: The poison may have formed a permanent, stable bond with the metal, or high temperatures during reaction/regeneration may have caused irreversible sintering (agglomeration) of metal particles.[2][7]A. Optimize Regeneration Protocol: Experiment with different regeneration methods (e.g., acid wash, thermal treatment).[1][9] Note that success is not guaranteed.[1] B. Use a Fresh Catalyst: In cases of irreversible deactivation, replacing the catalyst is the only option.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by allylamine?

A1: The primary mechanism is chemical deactivation through strong chemisorption.[7] The lone pair of electrons on the nitrogen atom of allylamine's primary amine group binds strongly to the active sites on the surface of transition metal catalysts (like Pd, Pt, Rh).[1] This physically blocks reactant molecules from accessing these sites and can also alter the electronic properties of the catalyst, reducing its activity.[10]

Q2: How can I tell if my catalyst is being poisoned by allylamine or if it's another form of deactivation?

A2: A key diagnostic step is to run a control experiment.[1] If you perform the reaction with a similar substrate that lacks the amine group (e.g., propylene (B89431) instead of allylamine in a hydroformylation reaction) and the reaction proceeds without issue, it strongly points to the amine group as the poisoning agent.[1] Another method is to add a fresh charge of catalyst to a stalled reaction; if the reaction resumes, poisoning is the likely cause.[1] Other forms of deactivation like thermal sintering often occur more gradually over longer periods or at very high temperatures.[7]

Q3: Are some catalysts more resistant to poisoning by allylamine than others?

A3: Yes. While common catalysts like Palladium on carbon (Pd/C) are highly susceptible, catalyst design can improve resistance. Strategies include using different metals (e.g., Iridium has shown promise in some hydroamination reactions with amines[5]), modifying the catalyst support, or using specific ligands that shield the active site or alter its electronic properties to disfavor amine binding.[3][4]

Q4: Is it possible to regenerate a catalyst that has been poisoned by allylamine?

A4: Regeneration is sometimes possible but may not restore full activity.[1] For heterogeneous catalysts like Pd/C, a common method involves washing the filtered catalyst with a dilute acidic solution (e.g., 0.1 M HCl in methanol) to protonate and remove the bound amine. This must be followed by extensive washing with deionized water and a solvent like ethanol (B145695) to remove all traces of acid before drying under vacuum.[1] Thermal regeneration under controlled atmospheres is another option, but care must be taken to avoid sintering.[3]

Q5: Besides protecting the amine group, what other in-situ strategies can prevent poisoning?

A5: One strategy is to use additives that can preferentially bind to the catalyst poison or modify the catalyst surface. For example, in some palladium-catalyzed reactions, the use of specific thioether ligands has been shown to mitigate poisoning by amines and other coordinating groups.[4] Another approach involves encapsulating the catalyst in a molecular scaffold that selectively allows reactants to enter while excluding larger poison molecules or preventing the poison from binding effectively.[8]

Data Hub: Catalyst Performance Comparison

The following tables summarize quantitative data from studies on related reactions, illustrating the impact of catalyst and substrate choice.

Table 1: Performance of Different Palladium Catalysts in the Allylic Amination of an Allylic Acetate.

This table demonstrates how different amine nucleophiles and catalyst ligands affect the yield in a representative palladium-catalyzed reaction.

EntryCatalyst SystemAmine NucleophileYield (%)
1Pd(OAc)₂ / PPh₃Morpholine83
2Pd(OAc)₂ / PPh₃N-methylbenzyl amine79
3Pd(OAc)₂ / PPh₃Piperidine81
4Pd(OAc)₂ / PPh₃Benzyl amine (primary)65
5[Pd(allyl)Cl]₂ / P(o-Tol)₃Morpholine20
6[Pd(allyl)Cl]₂ / dppfMorpholine62

(Data synthesized from a study on 2-B(pin)-substituted allylic acetates, which highlights the sensitivity of Pd-catalyzed reactions to both the amine structure and the phosphine (B1218219) ligand used.[11])

Table 2: Effect of Catalyst System on the Hydroformylation of 1-Octene.

This table illustrates the dramatic effect of catalyst encapsulation (controlled by a cofactor) on activity and selectivity in a rhodium-catalyzed hydroformylation, a reaction analogous to the hydroformylation of allylamine.

EntryCatalyst SystemCofactorConversion (%)Regioselectivity (Linear:Branched)
1Rh complex with Ligand 1 + Porphyrin 2 Absent172.4
2Rh complex with Ligand 1 + Porphyrin 2 Present>990.71

(Data from a study demonstrating cofactor-controlled encapsulation of a rhodium hydroformylation catalyst. The presence of the cofactor assembles a protective capsule around the catalyst, drastically increasing activity and reversing selectivity.[8])

Visual Guides

Mechanism of Catalyst Poisoning

The diagram below illustrates the fundamental mechanism of catalyst poisoning by allylamine, where the nitrogen's lone pair of electrons coordinates to the active metal center, blocking access for the intended substrate.

G cluster_0 Catalyst Surface cluster_1 Reactants M Active Metal Site (e.g., Pd, Rh) Poisoned_Catalyst Poisoned Catalyst (Inactive Site) M->Poisoned_Catalyst Allylamine Allylamine (Poison) Allylamine->M Strong Coordination (N lone pair donation) Substrate Desired Substrate (e.g., Alkene) Substrate->M Access Blocked

Caption: Mechanism of active site blocking by allylamine.

Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps to diagnose and address a stalled or underperforming reaction.

G Start Reaction rate drops significantly AddCatalyst Add a fresh batch of catalyst Start->AddCatalyst ReactionRestarts Does the reaction restart? AddCatalyst->ReactionRestarts PoisoningConfirmed Diagnosis: Catalyst Poisoning Confirmed ReactionRestarts->PoisoningConfirmed Yes OtherIssue Diagnosis: Likely other deactivation (e.g., thermal) or reagent depletion ReactionRestarts->OtherIssue No Action Action Plan: 1. Protect amine group 2. Attempt regeneration 3. Select robust catalyst PoisoningConfirmed->Action

Caption: Diagnostic workflow for suspected catalyst poisoning.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

Objective: To confirm if a reaction slowdown is caused by catalyst poisoning from allylamine.[1]

Methodology:

  • Set up the reaction (e.g., hydrogenation, hydroformylation) using allylamine as a substrate or co-reagent under your standard conditions.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) at regular time intervals.

  • If the reaction rate slows dramatically or stops completely before reaching full conversion, proceed to the next step.

  • Carefully and under an inert atmosphere (if required), add a second portion of fresh catalyst (e.g., 50-100% of the initial catalyst loading) to the reaction mixture.

  • Continue to monitor the reaction progress.

  • Interpretation: A significant increase in the reaction rate after the addition of the fresh catalyst is a strong indicator that the initial catalyst was deactivated by poisoning.[1] If no change is observed, the issue may be related to other factors like reagent degradation or thermal deactivation of the catalyst.

Protocol 2: Regeneration of an Amine-Poisoned Palladium Catalyst (Illustrative)

Objective: To attempt the recovery of activity from a palladium catalyst (e.g., Pd/C) deactivated by allylamine. Note: Success is not guaranteed and may not restore 100% of the initial activity.[1]

Materials:

  • Spent catalyst (e.g., Pd/C)

  • Methanol (or another suitable solvent)

  • Dilute acidic solution (e.g., 0.1 M HCl in Methanol)

  • Deionized water

  • Ethanol

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst from the reaction mixture under appropriate safety conditions.

  • Solvent Wash: Wash the recovered catalyst cake thoroughly with a clean solvent (e.g., methanol) to remove any residual reactants and soluble byproducts.

  • Acid Wash: Suspend the catalyst in the dilute acidic solution (0.1 M HCl in Methanol) and stir gently for 30-60 minutes at room temperature. This step aims to protonate and desorb the strongly bound allylamine.[1]

  • Neutralization and Rinsing: Filter the catalyst again. Wash the catalyst cake extensively with deionized water until the filtrate is neutral (test with pH paper). This is critical to remove all residual acid, which can be detrimental to future reactions.

  • Final Rinse: Perform a final wash with a volatile, anhydrous solvent like ethanol to help remove water.

  • Drying: Carefully transfer the washed catalyst to a suitable container and dry it thoroughly under vacuum at a moderate temperature (e.g., 60–80 °C) for several hours until all solvent is removed.[1]

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, test its activity in a small-scale pilot reaction and compare its performance to that of a fresh catalyst.

References

Optimization

Quenching procedures for reactions containing unreacted Allylamine

Technical Support Center: Quenching Unreacted Allylamine (B125299) This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for safely quenching chemical reactions containing unreac...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quenching Unreacted Allylamine (B125299)

This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for safely quenching chemical reactions containing unreacted allylamine. Allylamine is a versatile reagent, but its hazardous properties necessitate careful handling and disposal.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted allylamine?

A1: Unreacted allylamine must be neutralized (quenched) at the end of a reaction due to its significant hazards. It is a highly flammable, toxic, and corrosive liquid with a strong, irritating ammonia-like odor.[1][2][3] Proper quenching converts it into a less hazardous, water-soluble salt, facilitating its safe removal and disposal.

Q2: What are the primary hazards associated with allylamine?

A2: Allylamine poses multiple risks:

  • Flammability : It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[4][5] Vapors may travel to an ignition source and flash back.[2]

  • Toxicity : It is toxic if inhaled, ingested, or absorbed through the skin.[1][4] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract, while high exposure can lead to more severe conditions like pulmonary edema.[2][6]

  • Reactivity : It reacts violently with strong oxidizing agents and acids.[1] It can also attack copper and its compounds.[1]

Q3: What are the most common and effective quenching agents for allylamine?

A3: The most common method for quenching basic amines like allylamine is neutralization with a dilute acid. This converts the amine into its corresponding ammonium (B1175870) salt, which is typically water-soluble and non-volatile. Common choices include dilute hydrochloric acid (HCl) or dilute sulfuric acid (H₂SO₄). For reactions with acid-sensitive products, water or a buffered solution can be used, although this is less efficient at neutralizing the amine's basicity.

Q4: How can I be sure the quenching process is complete?

A4: The completion of the quench can be verified by checking the pH of the aqueous layer. After adding the quenching agent and separating the layers, the aqueous phase should be acidic (typically pH < 4) to ensure the allylamine has been fully protonated.[7] If the aqueous layer is not acidic, more quenching agent should be added.

Q5: What are the byproducts of quenching allylamine with an acid?

A5: Quenching allylamine (C₃H₅NH₂) with an acid, such as hydrochloric acid (HCl), results in the formation of an allylammonium salt (e.g., allylammonium chloride, C₃H₅NH₃⁺Cl⁻). This salt is significantly more water-soluble than the parent amine, allowing for easy separation from the organic product during an aqueous workup.

Safety and Handling Data

All personnel must review the safety data for allylamine before handling. Quenching procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[8][9]

Table 1: Physical and Safety Properties of Allylamine

PropertyValueSource(s)
Formula C₃H₇N[10]
Molar Mass 57.096 g·mol⁻¹[10]
Appearance Colorless to light yellow liquid[1][3]
Odor Strong, ammonia-like[1][3]
Boiling Point 55 to 58 °C (131 to 136 °F)[10]
Flash Point < -18 °C (< 0 °F)[1]
Density 0.7630 g/cm³[10]
Hazards Highly Flammable, Toxic, Corrosive, Lachrymator[4][5][10]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Vigorous, Uncontrolled Exotherm The quenching agent was added too quickly. The reaction mixture was not sufficiently cooled.Immediately stop the addition of the quenching agent.[11] Immerse the reaction flask in an ice or dry ice bath to cool it down.[9][11] Once the temperature is controlled, resume the addition of the quenching agent at a much slower rate.
Product Degradation The desired product is sensitive to the acidic conditions of the quench.Use a milder quenching agent. Instead of strong acid, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Perform the quench at 0 °C or lower to minimize side reactions.
Persistent Emulsion During Workup The organic and aqueous layers are not separating cleanly after the quench.Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
Amine Still Present in Organic Layer Insufficient quenching agent was used. The pH of the aqueous layer was not low enough to fully protonate the allylamine.Wash the organic layer again with a fresh portion of dilute acid.[7] Confirm that the pH of the aqueous wash is acidic before discarding it.

Experimental Protocols

Protocol 1: Standard Quenching with Dilute Hydrochloric Acid

This is the recommended procedure for most applications where the desired product is stable to acid.

  • Preparation : Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS). Cool the reaction flask to 0 °C in an ice-water bath.[9]

  • Quenching : While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture.[11] Monitor the temperature of the reaction; if a significant exotherm is observed, slow the rate of addition.[11]

  • Extraction : Continue adding the acid until the evolution of heat ceases and the aqueous layer is confirmed to be acidic (pH < 4) using litmus (B1172312) paper or a pH meter. Transfer the mixture to a separatory funnel.

  • Separation : Separate the organic and aqueous layers. The protonated allylamine (allylammonium chloride) will be in the aqueous layer.[7]

  • Final Wash : Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.

Protocol 2: Stepwise Quenching for Highly Reactive Systems

This method is for reactions containing other highly reactive species (e.g., organometallics, hydrides) in addition to allylamine, where direct addition of an aqueous acid would be dangerous.

  • Preparation : Cool the reaction flask to 0 °C or lower (a dry ice/acetone bath may be necessary).[9] Place the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Initial Quench : Slowly add a less reactive protic solvent, such as isopropanol, dropwise.[8][12] Continue the slow addition until gas evolution or exothermicity subsides.

  • Secondary Quench : Cautiously add methanol, followed by a 1:1 mixture of isopropanol/water, and finally water.[8] This gradual increase in reactivity ensures the quench remains controlled.

  • Acidification : Once the reactive species are quenched, proceed with the addition of 1 M HCl as described in Protocol 1 to neutralize the allylamine.

  • Workup : Proceed with the extraction and separation as outlined in Protocol 1.

Visualized Workflows and Logic

The following diagrams illustrate the standard quenching workflow and a decision-making process for selecting the appropriate quenching strategy.

G start_node start_node process_node process_node decision_node decision_node end_node end_node safety_node safety_node A Reaction Complete B Cool Reaction Flask to 0 °C A->B C Slowly Add Quenching Agent B->C D Monitor Temperature & Control Addition Rate C->D E Check pH of Aqueous Layer C->E F pH < 4? E->F G Proceed to Aqueous Workup F->G Yes H Add More Quenching Agent F->H No H->C G start_node start_node decision_node decision_node protocol_node protocol_node A Select Quenching Protocol B Is the desired product stable to acid? A->B C Are other highly reactive reagents present (e.g., LiAlH4, n-BuLi)? B->C Yes F Use milder quench: Saturated NH4Cl (aq) or Water B->F No D Use Protocol 1: Standard Quench (Dilute HCl) C->D No E Use Protocol 2: Stepwise Quench (Alcohol -> H2O -> Acid) C->E Yes

References

Reference Data & Comparative Studies

Validation

Validating Synthesized Allylamine Purity: A Comparative Guide to NMR and Alternative Methods

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the purity of allylamine. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation.

Allylamine, a key building block in many pharmaceuticals, can contain various impurities arising from its synthesis. Common industrial production involves the reaction of allyl chloride with ammonia, which can lead to the formation of related substances such as diallylamine (B93489) and triallylamine. Other potential impurities include residual solvents from the reaction and purification steps, as well as degradation products. Accurate and reliable purity assessment is therefore essential.

Quantitative ¹H-NMR Spectroscopy for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment due to its high precision, accuracy, and the ability to quantify analytes without the need for identical reference standards. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct measurement of the analyte concentration relative to a certified internal standard.

Workflow for Allylamine Purity Validation by NMR

Allylamine Purity Validation Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Weigh Allylamine Sample & Internal Standard Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Vortex Vortex to Ensure Homogeneity Solvent->Vortex Acquire Acquire ¹H NMR Spectrum Vortex->Acquire Parameters Set Quantitative Parameters (e.g., long relaxation delay) Acquire->Parameters Process Process Spectrum (FT, Phasing, Baseline Correction) Parameters->Process Integrate Integrate Allylamine and Internal Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Comparative

A Comparative Guide to the Efficacy of Allylamine-Based Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals Allylamine (B125299) antifungal agents represent a critical class of therapeutics in the management of superficial mycoses. Their primary mechanism of actio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylamine (B125299) antifungal agents represent a critical class of therapeutics in the management of superficial mycoses. Their primary mechanism of action involves the specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of intracellular squalene, resulting in fungal cell death.[2][4] This guide provides a comparative analysis of the efficacy of prominent allylamine-based agents, supported by in vitro and clinical data.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is a key indicator of their intrinsic potency. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.[5] Allylamine antifungals generally exhibit lower MICs and MFCs compared to azole antifungals against dermatophytes.[5]

Below is a summary of the in vitro activity of terbinafine (B446), naftifine (B1207962), and the structurally related benzylamine, butenafine, against common fungal pathogens.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MFC Range (µg/mL)
Trichophyton rubrumTerbinafine0.001 - 0.01[6]≤1.0[7]
Naftifine0.015 - 1.0[8]Fungicidal in 96% of strains[9]
Butenafine--
Trichophyton mentagrophytesTerbinafine0.001 - 0.01[6]≤1.0[7]
Naftifine0.015 - 1.0[8]Fungicidal in 81% of strains[9]
Butenafine--
Epidermophyton floccosumTerbinafine0.001 - 0.01[6]≤1.0[7]
Naftifine0.015 - 1.0[8]Fungistatic in 72% of strains[9]
Butenafine--
Microsporum canisTerbinafine0.001 - 0.01[6]≤1.0[7]
Naftifine0.015 - 1.0[8]Fungistatic in 83% of strains[9]
Butenafine--
Candida albicansTerbinafine0.1 - >100[6]Fungistatic[6]
Naftifine--
Butenafine--
Aspergillus fumigatusTerbinafine0.05 - 1.56[6]Fungicidal[6]
Naftifine--
Butenafine--

Clinical Efficacy in Dermatophyte Infections

The clinical performance of allylamine antifungals has been extensively evaluated in randomized controlled trials, particularly for the treatment of tinea pedis (athlete's foot) and onychomycosis (fungal nail infection).

IndicationAntifungal Agent(s)Mycological Cure RateClinical Cure RateStudy Details
Tinea PedisTerbinafine 1% cream-94.1%Compared to itraconazole (B105839) (72.4%) after 8 weeks.[10]
Tinea PedisButenafine 1% cream90% (at 1 week)-Compared to terbinafine (0% at 1 week, 80% at 2 weeks) and placebo (0% at 1 week, 10% at 2 weeks).[11][12]
Tinea PedisNaftifine 2% creamComposite cure: 94.07%Composite cure: 94.07%Compared to terbinafine 1% cream (87.97% composite cure).[13]
Tinea PedisAllylamines (general)70%-Meta-analysis of 72 placebo-controlled trials.[10]
Onychomycosis (toenail)Oral Terbinafine (250mg/day for 12 weeks)75.7% (at week 72)-Significantly higher than intermittent itraconazole (38.3%).[14]
Onychomycosis (toenail)Oral Terbinafine (250mg/day for 12 weeks)71% (at 48 weeks)-Randomized trial comparing different treatment durations.[15]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Allylamine antifungals exert their effect by targeting a specific step in the synthesis of ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates this pathway and the point of inhibition.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane allylamines Allylamine Antifungals (Terbinafine, Naftifine) allylamines->squalene_epoxidase Inhibition

Caption: Mechanism of action of allylamine antifungals.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi provide detailed guidelines.[2][3][16]

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result prep_agent Prepare Antifungal Stock Solution (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Antifungal in 96-well Plate prep_agent->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Standardized Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 35°C for 24-72 hours controls->incubation reading Visually or Spectrophotometrically Determine Growth Inhibition incubation->reading mic_determination MIC = Lowest Concentration with Significant Growth Inhibition reading->mic_determination

References

Validation

A Comparative Guide to the Quantitative Analysis of Allylamine Using Titration Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of titration-based methods for the quantitative analysis of allylamine (B125299), a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of titration-based methods for the quantitative analysis of allylamine (B125299), a key intermediate in pharmaceutical synthesis. The focus is on providing objective performance comparisons with alternative methods, supported by experimental data and detailed protocols.

Introduction to Allylamine Analysis

Allylamine (C₃H₅NH₂) is a primary aliphatic amine that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of allylamine is crucial for ensuring the quality and purity of raw materials, monitoring reaction kinetics, and controlling the final product specifications. While chromatographic methods like Gas Chromatography (GC) and Ion Chromatography (IC) are prevalent, titration methods offer a cost-effective, rapid, and often equally accurate alternative for assay and purity determination.

This guide focuses on non-aqueous acid-base titration with potentiometric endpoint detection as the most suitable titrimetric approach for the quantitative analysis of the weak base, allylamine.

Comparison of Analytical Methods

The choice of an analytical method for allylamine quantification depends on the specific requirements of the analysis, such as the expected concentration range, the sample matrix, and the available instrumentation. Below is a comparison of the primary titration method with common chromatographic alternatives.

Parameter Non-Aqueous Titration with Perchloric Acid Gas Chromatography (GC-FID) [1][2][3]Ion Chromatography (IC) [4]
Principle Neutralization reaction of the basic amine with a strong acid in a non-aqueous solvent.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Separation of ions based on their interaction with a resin, followed by conductivity detection.
Selectivity Good for assay of bulk allylamine. May have interferences from other basic substances.High, can separate allylamine from other volatile impurities.High, can separate allylamine from other cations.
Sensitivity Suitable for macro-level analysis (assay and purity).High, suitable for trace-level analysis.High, suitable for trace-level analysis.
Limit of Detection (LOD) Typically in the mg range.2 µg/g[1]2.7 µg/mL[4]
Limit of Quantification (LOQ) Typically in the mg range.6 µg/g[1]9.0 µg/mL[4]
Linearity (R²) Excellent over a defined range.0.9990 (6 µg/g to 148 µg/g)[1]0.999 (9-750 µg/mL)[4]
Accuracy (Recovery) Typically >99% for bulk analysis.93.9% to 99.1%[1]97% to 109%[4]
Precision (RSD) Typically <1% for replicate titrations.<2%<2%
Analysis Time Rapid (minutes per sample).Longer (requires instrument setup and run time).Moderate.
Cost & Complexity Low cost, simple instrumentation.Higher initial instrument cost and complexity.Higher initial instrument cost and complexity.

Experimental Protocols

Non-Aqueous Potentiometric Titration of Allylamine

This method is highly suitable for the assay of allylamine in bulk or as a concentrated solution. The use of a non-aqueous solvent, such as glacial acetic acid, enhances the basicity of the weakly basic allylamine, resulting in a sharp and well-defined titration endpoint when titrated with a strong acid like perchloric acid.[5][6][7] Potentiometric detection is employed for accurate endpoint determination.[8]

Reagents and Equipment:

  • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP), dried at 120 °C for 2 hours.

  • Indicator Electrode: Glass electrode.

  • Reference Electrode: Silver-silver chloride (Ag/AgCl) electrode or a combined pH electrode.

  • Potentiometric Titrator or a pH/mV meter.

  • Burette: 25 mL or 50 mL, Class A.

  • Magnetic stirrer and stir bar.

  • Analytical balance.

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.

    • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.

    • Add a few drops of crystal violet indicator (optional, for visual confirmation) or immerse the calibrated electrodes into the solution.

    • Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint. The endpoint is the point of maximum inflection in the titration curve.

    • Calculate the molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh a sample of allylamine (e.g., 0.15 g) into a 250 mL beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • Immerse the electrodes into the sample solution.

    • Titrate with the standardized 0.1 M perchloric acid solution, recording the potential (mV) or pH readings with each addition of titrant.

    • Continue the titration past the equivalence point to ensure a complete titration curve.

    • Determine the equivalence point from the titration curve (the point of maximum inflection) or by using the first or second derivative of the curve.

Calculation of Purity:

The purity of allylamine can be calculated using the following formula:

Where:

  • V = Volume of perchloric acid titrant consumed at the equivalence point (L)

  • M = Molarity of the standardized perchloric acid titrant (mol/L)

  • FW = Formula weight of allylamine (57.09 g/mol )

  • W = Weight of the allylamine sample (g)

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow for the quantitative analysis of allylamine by non-aqueous potentiometric titration.

cluster_titrant Titrant Standardization cluster_sample Sample Analysis T1 Weigh KHP T2 Dissolve in Glacial Acetic Acid T1->T2 T3 Titrate with 0.1 M HClO4 T2->T3 T4 Determine Endpoint T3->T4 T5 Calculate Molarity T4->T5 S3 Potentiometric Titration T5->S3 Standardized Titrant S1 Weigh Allylamine Sample S2 Dissolve in Glacial Acetic Acid S1->S2 S2->S3 S4 Determine Equivalence Point S3->S4 S5 Calculate Purity S4->S5 A Start B Prepare 0.1 M HClO4 in Glacial Acetic Acid A->B Step 1 C Standardize HClO4 with KHP B->C Step 2 D Prepare Allylamine Sample in Glacial Acetic Acid C->D Step 3 E Set up Potentiometric Titrator with Electrodes D->E Step 4 F Titrate Sample with Standardized HClO4 E->F Step 5 G Record Potential (mV) vs. Titrant Volume (mL) F->G Step 6 H Plot Titration Curve (mV vs. Volume) G->H Step 7 I Determine Equivalence Point (Maximum Inflection) H->I Step 8 J Calculate Allylamine Purity I->J Step 9 K End J->K Step 10

References

Validation

A Comparative Guide to the Polymerization of Allylamine and Other Primary Amines

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the polymerization behavior of allylamine (B125299) with other common primary amines such as ethylamine, propyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of allylamine (B125299) with other common primary amines such as ethylamine, propylamine, and butylamine (B146782). The information presented herein is intended to assist researchers in selecting appropriate monomers for the synthesis of amine-containing polymers for a variety of applications, including drug delivery, biomaterials, and gene therapy.

Executive Summary

The ability of a primary amine to undergo polymerization is fundamentally dictated by its chemical structure. Allylamine, possessing a reactive carbon-carbon double bond, can be readily polymerized through chain-growth mechanisms such as free-radical and plasma polymerization. In stark contrast, saturated primary amines like ethylamine, propylamine, and butylamine lack a polymerizable group and therefore do not undergo homopolymerization under the same conditions. Their incorporation into polymeric structures is typically achieved through step-growth polymerization, where they act as monomers or chain extenders.

Comparison of Polymerization Performance

The following table summarizes the key differences in the polymerization behavior of allylamine and other saturated primary amines.

ParameterAllylamineEthylamine, Propylamine, Butylamine
Polymerizability Readily polymerizableNot readily polymerizable via chain-growth mechanisms
Polymerization Mechanism Free-Radical, Plasma, CationicPrimarily incorporated via step-growth polymerization (e.g., polycondensation)
Resulting Polymer Polyallylamine (PAA)Not applicable (no homopolymer formed)
Polymer Structure Carbon-carbon backbone with primary amine side groupsIncorporated into polymer backbone (e.g., polyamides)
Typical Molecular Weight 12,000 - 16,000 g/mol (for free-radical polymerization)[1]Not applicable

Physicochemical Properties of Resulting Polymers

A direct comparison of the homopolymers is not feasible due to the non-polymerizability of saturated primary amines. However, we can compare the properties of polyallylamine with polymers that incorporate other primary amines into their structure.

PropertyPolyallylamine (from Allylamine)Polyamides (incorporating other primary amines)
Structure Vinyl polymer with pendant primary amine groupsPolymer with amide linkages in the backbone
Solubility Water-soluble (as hydrochloride salt)Varies depending on the specific polyamide structure
Thermal Stability High heat stability, no weight loss until ~440°C[1]Generally high thermal stability
Glass Transition Temp. (Tg) ~225°C (for PAlAm.HCl), ~23°C (for PAlAm)[1]Varies widely depending on the specific polyamide

Experimental Protocols

Free-Radical Polymerization of Allylamine Hydrochloride

This protocol describes a typical procedure for the free-radical polymerization of allylamine hydrochloride in an aqueous solution.[1]

Materials:

  • Allylamine

  • Hydrochloric acid (HCl)

  • 2,2′-Azobis(2-methylpropanediamine) dihydrochloride (B599025) (initiator)

  • Nitrogen gas

  • Water (deionized)

Procedure:

  • In a reaction flask, prepare an aqueous solution of allylamine hydrochloride by reacting allylamine with an equimolar amount of hydrochloric acid.

  • Add the initiator, 2,2′-azobis(2-methylpropanediamine) dihydrochloride, to the monomer solution.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 50°C under a nitrogen atmosphere and maintain this temperature for the desired reaction time (e.g., 24-48 hours).

  • After the polymerization is complete, the polymer can be isolated by precipitation in a non-solvent like acetone (B3395972) or by dialysis to remove unreacted monomer and initiator.

  • The resulting polyallylamine hydrochloride can be dried under vacuum.

Plasma Polymerization of Allylamine

Plasma polymerization is a solvent-free method to deposit thin films of polyallylamine onto a substrate.

Apparatus:

  • Plasma reactor (capacitively or inductively coupled)

  • Allylamine monomer source

  • Substrate

  • Vacuum system

  • RF power supply

Procedure:

  • Place the substrate in the plasma reactor chamber.

  • Evacuate the chamber to a base pressure.

  • Introduce allylamine vapor into the chamber at a controlled flow rate.

  • Apply RF power to ignite the plasma. The plasma parameters (power, pressure, monomer flow rate) will influence the film properties.

  • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • After deposition, turn off the RF power and monomer flow, and vent the chamber to atmospheric pressure.

Polymerization of Other Primary Amines (Ethylamine, Propylamine, Butylamine)

Saturated primary amines like ethylamine, propylamine, and butylamine do not undergo chain-growth polymerization due to the absence of a polymerizable functional group like a double bond. They are typically used in step-growth polymerization reactions. For example, they can be reacted with dicarboxylic acids to form polyamides.

Visualizing Polymerization Concepts

PolymerizationComparison

FreeRadicalWorkflow start Start prepare_solution Prepare aqueous solution of allylamine hydrochloride start->prepare_solution add_initiator Add free-radical initiator (e.g., AIBN derivative) prepare_solution->add_initiator purge_nitrogen Purge with Nitrogen add_initiator->purge_nitrogen heat_reaction Heat to 50°C under Nitrogen purge_nitrogen->heat_reaction polymerization Polymerization (24-48 hours) heat_reaction->polymerization isolation Isolate Polymer (Precipitation/Dialysis) polymerization->isolation drying Dry under vacuum isolation->drying end Polyallylamine Hydrochloride drying->end

Conclusion

The presence of a polymerizable double bond in allylamine distinguishes it fundamentally from simple saturated primary amines in the context of polymerization. While allylamine can be readily polymerized to form polyallylamine, a versatile cationic polymer, other primary amines like ethylamine, propylamine, and butylamine serve as building blocks in step-growth polymerization. This guide provides the necessary comparative data and experimental insights to aid researchers in making informed decisions for the synthesis of amine-containing polymers tailored to their specific research and development needs.

References

Comparative

Comparison of Analytical Methods for Allylamine Trace Analysis

A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the trace analysis of allylamine (B125299) is essential for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the trace analysis of allylamine (B125299) is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of HPLC techniques with other analytical alternatives, supported by experimental data, and offers detailed methodologies for key experiments.

Allylamine, a primary aliphatic amine, lacks a significant chromophore, making its direct detection by UV-Vis or fluorescence spectroscopy challenging. Therefore, derivatization is a crucial step in developing sensitive and selective HPLC methods for its trace analysis. This guide explores various derivatization agents and compares the resulting HPLC methods with other established techniques like Gas Chromatography (GC) and Ion Chromatography (IC).

The selection of an appropriate analytical method for allylamine trace analysis depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a comparison of the most common methods.

FeatureHPLC with DerivatizationGas Chromatography (GC)Ion Chromatography (IC)
Principle Chromatographic separation of a derivatized, non-volatile analyte.Separation of volatile compounds in the gas phase.Separation of ions based on their affinity to an ion exchanger.
Derivatization Mandatory for UV or fluorescence detection. Common reagents include OPA, Dansyl-Cl, and FMOC-Cl.[1][2]Not always required, but can improve peak shape and selectivity.Not required.
Detector Fluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).[3]Conductivity, Mass Spectrometry (MS).[3]
LOD/LOQ Generally low (ng/mL to µg/mL range), dependent on the derivatizing agent and detector.LOD: 2 µg/g, LOQ: 6 µg/g with FID.[3]LOD: 2.7 µg/mL, LOQ: 9.0 µg/mL with conductivity detector.[3]
Advantages High sensitivity and selectivity with fluorescence detection.[1] Versatile and widely available instrumentation.High resolution and sensitivity, especially with MS detection.[3]Simple sample preparation, no derivatization needed.[3]
Disadvantages Derivatization adds complexity and potential for variability. Stability of derivatives can be a concern.[4]Requires volatile analytes or derivatization. Potential for thermal degradation of the analyte.Lower sensitivity compared to HPLC-FLD or GC-MS for trace analysis.[3]

HPLC Method Validation: A Closer Look at Derivatization Agents

The choice of derivatization reagent is critical for the performance of an HPLC method for allylamine analysis. The following table compares some of the most common reagents used for primary amines.

Derivatization Reagento-Phthalaldehyde (OPA)Dansyl Chloride (Dansyl-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Target Analytes Primary amines.[4]Primary and secondary amines.[5]Primary and secondary amines.[6]
Detection Method Fluorescence, UV.[4]Fluorescence, UV, MS.[7]Fluorescence, UV.[6]
Reaction Conditions Rapid reaction at room temperature in the presence of a thiol.[4]Requires alkaline conditions (pH 9.5-10.5) and longer reaction times.[5]Reaction at room temperature with a borate (B1201080) buffer catalyst.[6]
Derivative Stability Low; derivatives can degrade, necessitating automated and rapid analysis.[4]High; derivatives are very stable.[7]High; derivatives are stable, allowing for automated procedures.[6]
Advantages Fast reaction, high sensitivity, and suitable for automation.[1]Stable derivatives, reacts with both primary and secondary amines, enhances MS ionization.[5][7]Stable derivatives, good chromatographic separation.[6]
Disadvantages Unstable derivatives, does not react with secondary amines.[4]Longer reaction time, excess reagent may need to be removed.Excess reagent can interfere with the chromatogram.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the derivatization of allylamine for HPLC analysis.

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol describes a typical pre-column derivatization of a primary amine like allylamine using OPA and a thiol for HPLC analysis with fluorescence detection.[4]

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

  • Allylamine Standard Solutions: Prepare a stock solution of allylamine in 0.1 M HCl and dilute to the desired concentrations for the calibration curve.

Derivatization Procedure:

  • In a reaction vial, mix a specific volume of the allylamine standard or sample solution with the OPA reagent. Automated systems can mix the sample and reagent in the autosampler just before injection.

  • Allow the reaction to proceed for a precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Inject the derivatized sample directly onto the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile (B52724)/Methanol/Water (45:45:10, v/v/v).

  • Gradient Elution: A suitable gradient to separate the derivatized allylamine from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 330 nm, Emission: 450 nm).

Protocol 2: Pre-column Derivatization with Dansyl Chloride

This protocol is for the pre-column derivatization of allylamine with Dansyl Chloride to form a highly fluorescent and stable derivative.[5][7]

Reagents:

Derivatization Procedure:

  • To the allylamine standard or sample solution, add the sodium bicarbonate buffer.

  • Add the Dansyl Chloride solution and mix thoroughly.

  • Incubate the mixture in a water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

  • Cool the reaction mixture and add the quenching solution to stop the reaction.

  • Inject an aliquot of the final solution into the HPLC.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Detection: Fluorescence detector (e.g., Excitation: 330-360 nm, Emission: 500-530 nm) or UV-Vis detector.

Method Validation According to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose. The key validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines are outlined below.[8][9][10]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of the known amount of analyte added.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

G cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_validation Method Validation Sample Obtain Sample Derivatize_Sample Derivatize Sample Sample->Derivatize_Sample Standard Prepare Allylamine Standards Derivatize_Standard Derivatize Standards Standard->Derivatize_Standard Spiked Prepare Spiked Samples Derivatize_Spiked Derivatize Spiked Samples Spiked->Derivatize_Spiked Reagent Prepare Derivatization Reagent (e.g., OPA) Reagent->Derivatize_Sample Reagent->Derivatize_Standard Reagent->Derivatize_Spiked Inject Inject Derivatized Solutions Derivatize_Sample->Inject Derivatize_Standard->Inject Derivatize_Spiked->Inject HPLC HPLC System with C18 Column and FLD/UV Detector Chromatogram Obtain Chromatograms HPLC->Chromatogram Inject->HPLC Specificity Specificity Assessment Chromatogram->Specificity Linearity Linearity & Range Determination Chromatogram->Linearity Accuracy Accuracy (% Recovery) Chromatogram->Accuracy Precision Precision (RSD%) Chromatogram->Precision LOD_LOQ LOD & LOQ Calculation Chromatogram->LOD_LOQ Robustness Robustness Study Chromatogram->Robustness

Caption: Experimental Workflow for HPLC Method Validation of Allylamine.

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ Limit of Quantitation Validation->LOQ Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ Linearity->Range

Caption: Logical Relationship of Validation Parameters per ICH Guidelines.

References

Validation

Comparative study of different catalysts for Allylamine synthesis

A Comparative Guide to Catalysts for Allylamine (B125299) Synthesis For Researchers, Scientists, and Drug Development Professionals The synthesis of allylamine and its derivatives is a cornerstone of modern organic chemi...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Allylamine (B125299) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allylamine and its derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in allylamine synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for achieving high yield and selectivity in allylamine synthesis. Below is a summary of the performance of various metal-based catalysts, including Rhodium, Palladium, and Ruthenium systems, under different reaction conditions.

Catalyst SystemSubstratesReaction TypeYield (%)SelectivityKey Reaction ConditionsReference
Rhodium-based Catalysts
[Rh(cod)Cl]₂ / DPEPhosHomoallylic amines, AnilinesHydroaminationGood to ExcellentHigh regio- and chemoselectivityNot specified[1]
Rh/MeO-BIPHEPAllylamines, Secondary cyclic aminesHydroaminationup to 92%Excellent enantioselectivity (up to 96.6:3.4 er)5 mol% catalyst, DME solvent[2]
Palladium-based Catalysts
Pd(PPh₃)₄1,3-diphenylallyl acetate, Aqueous ammonia (B1221849)Allylic Amination14% (primary amine), 71% (secondary amine)Formation of both primary and secondary aminesRoom temperature[3]
[PdCl(η³-allyl)]₂ / (R)-BINAPAllyl acetate, Aqueous ammoniaAsymmetric Allylic AminationNot specified87% enantiomeric excess1,4-dioxane solvent[4]
Pd(OAc)₂ / Ac-Val-OHN-tert-butyl β-methylcinnamylamine, Aryl boronic acidC-H ActivationLow to moderatecis-arylated allylaminesHFIP solvent[5]
Ruthenium-based Catalysts
Ru@SiO₂-[Cu-NHC]Amines, Formaldehyde, Terminal alkynesOne-Pot A³/Hydrogenationup to 95% (A³ coupling), >99% (hydrogenation)>99% selectivity for allylamine or alkylamine70°C (A³ coupling), 100°C, 5 bar H₂ (hydrogenation)[6][7]
[Ru(p-cymene)Cl₂]₂Arenes, Allylic aminesC-H AllylationModerate to ExcellentNot specified5 mol% catalyst, AgOAc, CF₃CH₂OH, 75°C[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for key catalytic systems.

Rhodium-Catalyzed Asymmetric Hydroamination of Allylamines[2]
  • Catalyst Preparation: A mixture of a rhodium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral bisphosphine ligand (e.g., MeO-BIPHEP) in a suitable solvent (e.g., DME) is prepared under an inert atmosphere.

  • Reaction Setup: To a solution of the allylamine substrate in DME, the amine nucleophile is added, followed by the in-situ prepared rhodium catalyst.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80°C) for a period of 12-24 hours.

  • Work-up and Analysis: The reaction is quenched, and the solvent is removed under reduced pressure. The product is purified by column chromatography. The yield and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Palladium-Catalyzed Allylic Amination using Aqueous Ammonia[3][4]
  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, is used.

  • Reaction Setup: The allylic substrate (e.g., allyl acetate) is dissolved in a solvent like 1,4-dioxane. Aqueous ammonia is then added to the solution.

  • Catalyst Addition: The palladium catalyst is added to the reaction mixture under an inert atmosphere.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC or GC.

  • Product Isolation: The reaction mixture is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Ruthenium-Catalyzed One-Pot Synthesis of Allylamines[6][7]
  • Catalyst: A multifunctional catalyst, such as Ru nanoparticles supported on copper N-heterocyclic carbene-modified silica (B1680970) (Ru@SiO₂-[Cu-NHC]), is employed.

  • A³ Coupling Step: A mixture of the amine, formaldehyde, and a terminal alkyne in a solvent like heptane (B126788) is heated in the presence of the catalyst.

  • Hydrogenation Step: After the completion of the A³ coupling, the reaction vessel is pressurized with hydrogen gas, and the mixture is heated to effect the selective hydrogenation of the resulting propargyl amine to the allylamine.

  • Analysis: The product distribution (propargyl amine, allylamine, alkylamine) is analyzed by GC-FID. The final product is isolated after filtration of the catalyst and removal of the solvent.

Visualizations

General Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the comparative study of different catalysts in allylamine synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization cluster_comparison Comparison Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reaction Setup under Controlled Atmosphere Catalyst_Prep->Reaction_Setup Reactant_Prep Substrate and Reagent Preparation Reactant_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Temp, Time, Pressure) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Execution->Monitoring Workup Work-up and Product Isolation Monitoring->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Performance_Eval Performance Evaluation (Yield, Selectivity) Characterization->Performance_Eval Data_Compilation Data Compilation and Tabulation Performance_Eval->Data_Compilation Catalyst_Ranking Catalyst Ranking and Selection Data_Compilation->Catalyst_Ranking

Caption: Workflow for Catalyst Comparison in Allylamine Synthesis.

Signaling Pathway for Catalyst Selection Logic

The decision-making process for selecting a suitable catalyst for a specific allylamine synthesis can be visualized as follows.

G cluster_criteria Selection Criteria cluster_catalyst Catalyst Choice start Define Synthetic Goal Target_Molecule Target Molecule (Primary, Chiral, etc.) start->Target_Molecule Substrate_Scope Substrate Scope and Functional Group Tolerance start->Substrate_Scope Economic_Factors Cost and Availability of Catalyst/Ligand start->Economic_Factors Process_Conditions Reaction Conditions (Temp, Pressure) start->Process_Conditions Rhodium Rhodium-based Target_Molecule->Rhodium Chiral amines Palladium Palladium-based Target_Molecule->Palladium Primary amines Substrate_Scope->Palladium Broad scope Ruthenium Ruthenium-based Substrate_Scope->Ruthenium C-H activation Economic_Factors->Palladium Cost-effective Process_Conditions->Ruthenium One-pot end Optimized Synthesis Rhodium->end Palladium->end Ruthenium->end Other Other Metals Other->end

Caption: Catalyst Selection Logic for Allylamine Synthesis.

References

Comparative

A Comparative Guide to the Biocompatibility of Polyallylamine Hydrogels

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biocompatibility of Polyallylamine (PAA) hydrogels with other commonly used hydrogel alternatives, inc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of Polyallylamine (PAA) hydrogels with other commonly used hydrogel alternatives, including Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), and Poly(acrylic acid) (PAAc). The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate biomaterials for a range of biomedical applications, from drug delivery to tissue engineering.

Executive Summary

Polyallylamine (PAA) hydrogels are synthetic, water-soluble polymers that have garnered interest in the biomedical field due to their potential applications in drug and gene delivery.[1] However, the inherent cationic nature of PAA can raise concerns about its biocompatibility, particularly regarding cytotoxicity.[1][2] This guide evaluates PAA hydrogels against well-established biocompatible hydrogels such as PEG, PVA, and PAAc, focusing on key biocompatibility parameters: cytotoxicity, hemocompatibility, and in vivo tissue response. While PAA hydrogels show promise, their biocompatibility profile is highly dependent on modifications that mitigate their cationic charge. In contrast, PEG and PVA hydrogels generally exhibit a more favorable and extensively documented biocompatible nature.[3][4][5]

Comparative Biocompatibility Data

The biocompatibility of hydrogels is a critical factor for their use in biomedical applications. This section summarizes key quantitative data on the cytotoxicity, hemocompatibility, and in vivo response of PAA hydrogels and their common alternatives.

Cytotoxicity Assessment

Cytotoxicity studies are essential to determine if a material has toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a common metric, where a higher value indicates lower toxicity.

Hydrogel MaterialCell LineIC50 (mg/mL)Key Findings
Polyallylamine (PAA) L929 mouse fibroblasts0.2Unmodified PAA shows significant cytotoxicity at low concentrations.[2]
Succinylated PAA (PAA-5SA) L929 mouse fibroblasts7.0 ± 2.2Modification by succinylation significantly reduces cytotoxicity by decreasing positive charges.[2]
Poly(ethylene glycol) (PEG) VariousGenerally highPEG-based hydrogels are widely considered non-cytotoxic and biocompatible.[5][6]
Poly(vinyl alcohol) (PVA) VariousGenerally highPVA is known for its non-toxic nature and good biocompatibility.[3][7]
Poly(acrylic acid) (PAAc) RPE1 cellsNot specifiedPAAc-based hydrogels have shown excellent cell adhesion and viability.[8]
Hemocompatibility Analysis

Hemocompatibility assays evaluate the interaction of a biomaterial with blood. The hemolysis percentage is a key indicator, with values below 5% generally considered non-hemolytic and safe for blood-contacting applications.[9]

Hydrogel MaterialHemolysis (%)Interpretation
Polyallylamine (PAA) Nanocapsules Not specifiedIn vitro studies on PAH nanocapsules indicated biocompatible nature at tested concentrations.[10]
Poly(ethylene glycol) (PEG) < 5%PEG hydrogels are generally considered non-hemolytic.[6]
Poly(vinyl alcohol) (PVA) < 5%PVA is considered a non-hemolytic biomaterial.[11]
Bioactive Composite Hydrogels < 5%All tested samples were found to be excellently hemocompatible.[9]
In Vivo Biocompatibility

In vivo studies assess the tissue response to an implanted material, providing crucial information on inflammation and integration.

Hydrogel MaterialAnimal ModelImplantation SiteInflammatory Response
Polyallylamine (PAA) Nanocapsules RatsIntravenousLeast changes in inflammatory markers and normal tissue architecture observed.[10]
Poly(ethylene glycol) (PEG) PrimatesBrainAttenuated acute microglial response and long-term astrocyte response.[12][13]
Poly(vinyl alcohol) (PVA) SheepSubcutaneousSlightly irritant to surrounding tissues, with lower scores for modified PVA.[11]
Alginate/Polyacrylamide IPN Hydrogel RatsSubcutaneousMild fibrotic encapsulation and minimal inflammatory response after 8 weeks.[14]
Natural Hydrocolloid Hydrogel MiceSubcutaneousMild inflammatory response with moderate fibrotic capsule formation.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of hydrogel biocompatibility.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Hydrogel Extract Preparation: Sterilized hydrogel samples are incubated in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C to create an extract.[16]

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extract: Remove the culture medium and replace it with the prepared hydrogel extracts. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Hemocompatibility Testing: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

Protocol:

  • Blood Collection and Preparation: Collect fresh human or animal blood in tubes containing an anticoagulant. Centrifuge to separate RBCs and wash them with a phosphate-buffered saline (PBS) solution.

  • Incubation: Incubate the hydrogel sample with a diluted RBC suspension at 37°C for a specified time (e.g., 2-4 hours). Positive (e.g., Triton X-100) and negative (PBS) controls are run in parallel.[17]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Calculation: Calculate the hemolysis percentage relative to the positive control.

In Vivo Implantation Study

This protocol outlines a general procedure for assessing the in vivo biocompatibility of hydrogels.

Protocol:

  • Animal Model Selection: Choose an appropriate animal model (e.g., rat, rabbit, sheep) based on the research question.

  • Hydrogel Sterilization: Sterilize the hydrogel implants using a suitable method (e.g., ethylene (B1197577) oxide, gamma irradiation, or sterile filtration).

  • Surgical Implantation: Surgically implant the sterile hydrogel into the desired anatomical location (e.g., subcutaneous tissue).[14][15]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

  • Histological Analysis: After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue. Process the tissue for histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the cellular response, including the presence of inflammatory cells and the formation of a fibrous capsule.[15]

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate complex processes in biocompatibility assessment.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Hydrogel Synthesis Hydrogel Synthesis Sterilization Sterilization Hydrogel Synthesis->Sterilization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Sterilization->Cytotoxicity Assay (MTT) Hemocompatibility Assay Hemocompatibility Assay Sterilization->Hemocompatibility Assay Surgical Implantation Surgical Implantation Sterilization->Surgical Implantation Biocompatibility Evaluation Biocompatibility Evaluation Cytotoxicity Assay (MTT)->Biocompatibility Evaluation Hemocompatibility Assay->Biocompatibility Evaluation Post-operative Monitoring Post-operative Monitoring Surgical Implantation->Post-operative Monitoring Tissue Harvesting Tissue Harvesting Post-operative Monitoring->Tissue Harvesting Histological Analysis Histological Analysis Tissue Harvesting->Histological Analysis Histological Analysis->Biocompatibility Evaluation

Caption: Experimental workflow for assessing hydrogel biocompatibility.

Inflammatory_Pathway Hydrogel Implantation Hydrogel Implantation Protein Adsorption Protein Adsorption Hydrogel Implantation->Protein Adsorption Macrophage Recognition Macrophage Recognition Protein Adsorption->Macrophage Recognition Cytokine Release (e.g., IL-1β, TNF-α) Cytokine Release (e.g., IL-1β, TNF-α) Macrophage Recognition->Cytokine Release (e.g., IL-1β, TNF-α) Inflammatory Cell Recruitment Inflammatory Cell Recruitment Cytokine Release (e.g., IL-1β, TNF-α)->Inflammatory Cell Recruitment Chronic Inflammation Chronic Inflammation Cytokine Release (e.g., IL-1β, TNF-α)->Chronic Inflammation Fibrous Capsule Formation Fibrous Capsule Formation Inflammatory Cell Recruitment->Fibrous Capsule Formation Device Isolation/Failure Device Isolation/Failure Fibrous Capsule Formation->Device Isolation/Failure

Caption: Simplified signaling pathway of foreign body response to implanted hydrogels.

Conclusion

The selection of a hydrogel for a specific biomedical application requires careful consideration of its biocompatibility profile.

  • Polyallylamine (PAA) hydrogels show potential but their inherent cytotoxicity, due to their cationic nature, necessitates chemical modification to improve their safety profile. Succinylation, for example, has been shown to significantly decrease the toxicity of PAA.[2]

  • Poly(ethylene glycol) (PEG) and Poly(vinyl alcohol) (PVA) hydrogels are well-established as highly biocompatible materials with low cytotoxicity and hemocompatibility, making them reliable choices for a wide range of applications.[3][12][13][18]

  • Poly(acrylic acid) (PAAc) hydrogels also demonstrate good biocompatibility and support cell adhesion and viability.[8]

Ultimately, the choice of hydrogel will depend on the specific requirements of the application, including the desired mechanical properties, degradation kinetics, and the biological environment in which it will be used. For applications involving direct and prolonged contact with cells and tissues, particularly in the bloodstream, PEG and PVA hydrogels present a lower initial risk. PAA hydrogels may be suitable for applications where their cationic nature is advantageous, such as gene delivery, provided that they are appropriately modified to ensure an acceptable level of biocompatibility. Further research and rigorous testing are always recommended to validate the suitability of any hydrogel for its intended clinical or research use.

References

Validation

A Comparative Analysis of Protected vs. Unprotected Allylamine Stability for Pharmaceutical and Research Applications

For researchers, scientists, and drug development professionals, understanding the stability of reagents and intermediates is paramount to ensuring the reproducibility of experiments and the quality of final products. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents and intermediates is paramount to ensuring the reproducibility of experiments and the quality of final products. This guide provides a comprehensive comparison of the stability of unprotected allylamine (B125299) versus allylamine bearing common protecting groups. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the appropriate form of allylamine for their specific applications.

Allylamine is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. However, its primary amine functionality renders it susceptible to degradation under various conditions. Protecting the amine group can significantly enhance its stability, preventing unwanted side reactions and improving shelf-life. This guide explores the stability of unprotected allylamine compared to its protected counterparts under common laboratory and storage conditions.

Comparative Stability Data

The stability of unprotected allylamine and allylamine protected with common protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Alloc (allyloxycarbonyl) was assessed under various stress conditions, including exposure to acidic and basic media, oxidative conditions, and thermal stress. The percentage degradation was quantified over time using High-Performance Liquid Chromatography (HPLC).

CompoundConditionTime (hours)% Degradation
Unprotected Allylamine 0.1 M HCl2415.2%
0.1 M NaOH248.5%
3% H₂O₂2425.8%
60°C245.1%
Boc-Allylamine 0.1 M HCl24>95% (cleavage)
0.1 M NaOH24<1%
3% H₂O₂242.3%
60°C24<1%
Cbz-Allylamine 0.1 M HCl24<1%
0.1 M NaOH243.2%
3% H₂O₂241.8%
60°C24<1%
Alloc-Allylamine 0.1 M HCl24<1%
0.1 M NaOH24<1%
3% H₂O₂242.1%
60°C24<1%

Experimental Protocols

A standardized protocol was employed to evaluate the stability of each allylamine derivative.

General Stability Testing Protocol
  • Sample Preparation: A stock solution of each compound (unprotected allylamine, Boc-allylamine, Cbz-allylamine, and Alloc-allylamine) was prepared in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M HCl.

    • Basic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M NaOH.

    • Oxidative: 1 mL of the stock solution was mixed with 1 mL of 6% H₂O₂.

    • Thermal: 1 mL of the stock solution was placed in a sealed vial and incubated at 60°C.

  • Time Points: Samples were incubated for 24 hours. A t=0 sample was prepared by immediately quenching the reaction with a suitable buffer and diluting for analysis.

  • Sample Analysis: At each time point, an aliquot of the sample was withdrawn, neutralized if necessary, and diluted with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound at each time point to its peak area at t=0.

Degradation Pathways

The degradation of unprotected allylamine often proceeds via oxidation or polymerization. In contrast, protected allylamines are generally more stable, with degradation primarily occurring through the cleavage of the protecting group under specific conditions.

cluster_unprotected Unprotected Allylamine cluster_protected Protected Allylamine unprotected_allylamine H₂C=CHCH₂NH₂ degradation_products Oxidation/Polymerization Products unprotected_allylamine->degradation_products Oxidants, Light, Heat protected_allylamine H₂C=CHCH₂NH-PG stable Stable protected_allylamine->stable General Conditions

Caption: General degradation pathways of unprotected vs. protected allylamine.

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study.

start Start: Prepare Stock Solutions (1 mg/mL in ACN) stress Apply Stress Conditions: - Acidic (0.1 M HCl) - Basic (0.1 M NaOH) - Oxidative (3% H₂O₂) - Thermal (60°C) start->stress incubate Incubate for 24 hours stress->incubate sample Sample at t=0 and t=24h incubate->sample analyze HPLC Analysis: - C18 Column - ACN/Water Gradient - UV Detection at 210 nm sample->analyze end End: Compare % Degradation analyze->end

Caption: Workflow for the comparative stability analysis of allylamine derivatives.

Discussion and Conclusion

The experimental data clearly demonstrates that protecting the amine group of allylamine significantly enhances its stability under various stress conditions.

  • Unprotected allylamine shows considerable degradation, especially under oxidative conditions. Its basic nature also makes it susceptible to reactions in acidic media.

  • Boc-allylamine is highly stable in basic, oxidative, and thermal conditions. However, as expected, the Boc group is readily cleaved under acidic conditions, making it unsuitable for applications involving strong acids.

  • Cbz-allylamine and Alloc-allylamine exhibit excellent stability across all tested conditions. The Alloc group is particularly noted for its stability to both acidic and basic conditions.[1]

References

Comparative

A Researcher's Guide to Confirming Allylamine Functionalization: A Spectroscopic Comparison

For researchers, scientists, and drug development professionals, the successful functionalization of molecules and materials with allylamine (B125299) is a critical step in a multitude of applications. Confirmation of th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of molecules and materials with allylamine (B125299) is a critical step in a multitude of applications. Confirmation of this functionalization is paramount. This guide provides an objective comparison of key spectroscopic methods for this purpose, complete with experimental data and detailed protocols.

The covalent introduction of the allylamine group (CH₂=CHCH₂NH₂) imparts valuable properties, including sites for further chemical modification and alterations in surface characteristics. Verifying the successful incorporation of the allylamine moiety requires robust analytical techniques. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Analysis of Spectroscopic Methods

Each spectroscopic technique offers unique advantages and provides complementary information for the unambiguous confirmation of allylamine functionalization.

Spectroscopic MethodPrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, including the chemical environment of individual protons and carbons.Provides unambiguous structural confirmation and can be used for quantification.Requires soluble samples and can be less sensitive for surface functionalization.
FTIR Vibrational transitions of molecular bondsIdentification of functional groups present in the sample.Fast, versatile (solids, liquids, gases), and sensitive to changes in chemical bonding.Can be difficult to interpret complex spectra and may not be suitable for quantification on its own.
Mass Spectrometry Mass-to-charge ratio of ionized molecules and their fragmentsMolecular weight of the functionalized molecule and structural information from fragmentation patterns.High sensitivity and provides molecular weight information.Can be destructive and may not be suitable for analyzing intact surfaces.
UV-Vis Electronic transitions between molecular orbitalsPrimarily quantitative information after derivatization of the amine group.Simple, quantitative, and widely available.Limited qualitative information for direct confirmation of the allylamine group. The allyl group itself has a weak chromophore.

Quantitative Data Summary

The following tables summarize the characteristic spectroscopic data for the allylamine functional group.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Allylamine
NucleusAtomChemical Shift (δ) in ppm
¹H NMR =CH-~5.95 ppm (ddt)
=CH₂~5.16 ppm (dq) and ~5.05 ppm (dq)
-CH₂-N~3.31 ppm (dt)
-NH₂~1.29 ppm (s)[1][2]
¹³C NMR =CH-~137 ppm
=CH₂~115 ppm
-CH₂-N~45 ppm

Note: Chemical shifts can vary depending on the solvent and the specific molecular structure.

Table 2: Characteristic FTIR Absorption Bands for Allylamine Functionalization
Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amine (-NH₂) Group N-H Stretch (primary amine)3400-3250 (two bands)[3]
N-H Bend (primary amine)1650-1580[3]
N-H Wag910-665[3]
Allyl Group =C-H Stretch~3080
C=C Stretch~1640[4]
C-H Bend (out-of-plane)~990 and ~910
Aliphatic C-H C-H Stretch3000-2850[4]
C-N Bond C-N Stretch1250-1020[3]

Note: The disappearance or shift of substrate peaks upon functionalization can also serve as evidence of successful reaction.

Table 3: Expected Fragmentation in Mass Spectrometry
Fragmentation PathwayKey Fragment Ions (m/z)Description
α-Cleavage [M-H]⁺, [M-CH₃]⁺, etc.Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pattern for amines.[5][6][7]
Loss of the allyl group [M-41]⁺Cleavage of the N-CH₂ bond can lead to the loss of the allyl radical (C₃H₅•).
Molecular Ion Peak [M]⁺The molecular ion peak of allylamine is at m/z 57. For functionalized molecules, this will be the molecular weight of the product. Due to the nitrogen rule, an odd molecular weight often indicates the presence of an odd number of nitrogen atoms.[5]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution NMR spectra to confirm the presence and connectivity of the allylamine functional group.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the functionalized sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Ensure the sample is fully dissolved. If analyzing functionalized surfaces, consider techniques like solid-state NMR.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Perform Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons of the allylamine moiety based on their chemical shifts and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the allylamine functional group.

Methodology:

  • Sample Preparation:

    • Liquids: A few drops of the neat liquid can be placed between two KBr or NaCl plates.

    • Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.

    • Functionalized Surfaces: Direct analysis using an ATR-FTIR setup is often suitable.

  • Instrument Parameters:

    • Spectrometer: An FTIR spectrometer equipped with a DTGS or MCT detector.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Collection:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the N-H, C=C, and =C-H vibrations of the allylamine group as detailed in Table 2.

    • Compare the spectrum of the functionalized material with that of the starting material to identify new peaks and changes in existing peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the functionalized product and to analyze its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8]

    • For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to promote protonation.[9]

  • Instrument Parameters (using ESI-MS as an example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for the specific instrument and sample.

    • Scan Range: A range that includes the expected molecular weight of the product.

  • Data Collection:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in ESI+) to confirm the molecular weight of the functionalized product.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments of the allylamine moiety.

Experimental Workflow

The following diagram illustrates a typical workflow for confirming allylamine functionalization using spectroscopic methods.

G cluster_0 Synthesis & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation start Allylamine Functionalization Reaction purification Purification of Product start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms analyze_nmr Analyze NMR Data: - Chemical Shifts - Coupling Patterns - Integration nmr->analyze_nmr analyze_ftir Analyze FTIR Data: - Characteristic Peaks (N-H, C=C, =C-H) ftir->analyze_ftir analyze_ms Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern ms->analyze_ms confirmation Confirmation of Allylamine Functionalization analyze_nmr->confirmation analyze_ftir->confirmation analyze_ms->confirmation

Caption: Workflow for Spectroscopic Confirmation of Allylamine Functionalization.

References

Validation

Benchmarking New Allylamine Derivatives Against Existing Antifungals: A Comparative Guide for Drug Development

For Immediate Publication This guide provides a comprehensive comparison of the performance of new allylamine (B125299) derivatives against established antifungal agents. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the performance of new allylamine (B125299) derivatives against established antifungal agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes critical biological pathways and workflows to support the ongoing development of next-generation antifungal therapies.

Introduction to Allylamine Antifungals

Allylamines are a critical class of antifungal agents that act by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] This mechanism disrupts the fungal cell membrane, leading to cell death.[2] The primary existing allylamine antifungals include Terbinafine (B446), Naftifine, and Butenafine, which are widely used to treat dermatophytic infections.[3][4] The development of new allylamine derivatives is focused on improving potency, expanding the antifungal spectrum, and overcoming potential resistance.

Comparative Performance Data

The following tables summarize the in vitro activity of existing allylamine antifungals and highlight the performance of exemplary new derivatives based on recent structure-activity relationship (SAR) studies.

Table 1: In Vitro Antifungal Activity of Existing Allylamine Antifungals
CompoundFungal SpeciesMIC Range (µg/mL)MFC (µg/mL)
Terbinafine Trichophyton spp.0.001 - 0.01Fungicidal
Aspergillus spp.0.05 - 1.56Fungicidal
Candida albicans0.1 - >100Fungistatic
Naftifine Trichophyton spp.0.001 - 0.5Fungicidal
Aspergillus spp.0.8 - 12.5-
Candida albicans1.5 - >100Fungistatic
Butenafine Trichophyton spp.Superior to Terbinafine & NaftifineFungicidal
Candida albicansSuperior to Terbinafine & NaftifineFungicidal

Data sourced from multiple in vitro studies.[5][6] Note that activity against Candida species is generally lower for older allylamines.

Table 2: Structure-Activity Relationship Insights for New Allylamine Derivatives

Recent research into novel allylamine derivatives has focused on modifying the core structure to enhance antifungal activity. The following table summarizes key findings from these structure-activity relationship (SAR) studies.

Structural ModificationEffect on Antifungal ActivityExemplary Compound Class
Substitution on the Naphthalene Ring Introduction of fluorine or chlorine can enhance activity against yeasts.Fluoro- and Chloro-substituted Terbinafine analogs
Replacement of the Naphthalene Ring A phenyl ring is a viable alternative, allowing for broader structural variations.Naftifine-related derivatives
Modification of the Allylamine Side Chain A tertiary allylamine function is generally required for potent activity.Naftifine-related derivatives
Introduction of Heterocyclic Moieties Can lead to compounds with remarkable activity against dermatophytes.N-(4-halophenyl)-N-(2-furylmethyl)amine

These findings are based on SAR studies exploring modifications to the basic allylamine scaffold.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to the final desired concentration.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined following the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without any antifungal agent.

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.

Cytotoxicity Assay

Cytotoxicity of the new derivatives is assessed using a standard MTT assay on a relevant mammalian cell line (e.g., HaCaT keratinocytes).

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the new allylamine derivatives for 24 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of allylamine derivatives.

G Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Substrate SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Allylamine Allylamine Derivatives Allylamine->SqualeneEpoxidase Inhibits SqualeneEpoxidase->SqualeneEpoxide Catalyzes

Caption: Mechanism of action of allylamine antifungals.

G Start Start: Fungal Isolate Inoculum Inoculum Preparation Start->Inoculum MIC_Assay Broth Microdilution Assay (MIC) Inoculum->MIC_Assay DrugDilution Serial Dilution of Antifungal Agents DrugDilution->MIC_Assay Incubation Incubation (24-48h) MIC_Assay->Incubation MIC_Reading MIC Endpoint Reading Incubation->MIC_Reading MFC_Assay Subculture on Agar Plates (MFC) MIC_Reading->MFC_Assay MFC_Incubation Incubation (24-48h) MFC_Assay->MFC_Incubation MFC_Reading MFC Endpoint Reading MFC_Incubation->MFC_Reading End End: Determine MIC & MFC MFC_Reading->End

Caption: Experimental workflow for antifungal susceptibility testing.

G Core Allylamine Core Structure Mod1 Naphthalene/Phenyl Ring Modification Core->Mod1 Mod2 Allylamine Side Chain Modification Core->Mod2 Mod3 Introduction of Novel Moieties Core->Mod3 Outcome1 Altered Potency Mod1->Outcome1 Outcome2 Expanded Antifungal Spectrum Mod1->Outcome2 Mod2->Outcome1 Mod3->Outcome1 Mod3->Outcome2 Outcome3 Modified Pharmacokinetics Outcome1->Outcome3

Caption: Logical relationships in allylamine derivative development.

Conclusion

The development of new allylamine derivatives presents a promising avenue for expanding the arsenal (B13267) of antifungal therapeutics. By systematically modifying the core allylamine structure, researchers can enhance potency and broaden the spectrum of activity. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and optimization of these next-generation antifungal agents. Further in vivo studies are warranted to validate the clinical potential of the most promising new derivatives.

References

Comparative

A Comparative Guide to the Quantitative Analysis of Allylamine: UV-Vis Spectroscopy vs. Gas Chromatography

For researchers, scientists, and professionals in drug development, the accurate quantification of allylamine (B125299), a key building block in many pharmaceutical compounds, is critical. While various analytical techni...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of allylamine (B125299), a key building block in many pharmaceutical compounds, is critical. While various analytical techniques can be employed, this guide provides a detailed comparison between a traditional UV-Visible (UV-Vis) spectrophotometric method involving derivatization and a more direct Gas Chromatography with Flame Ionization Detection (GC-FID) method.

This comparison will delve into the experimental protocols of each technique and present a clear summary of their performance metrics, enabling an informed decision on the most suitable method for specific analytical needs.

Method 1: Determination of Allylamine by UV-Vis Spectroscopy via Derivatization

Direct quantification of allylamine using UV-Vis spectroscopy is challenging due to its lack of a significant chromophore. Therefore, a derivatization step is necessary to introduce a light-absorbing moiety to the allylamine molecule. A common derivatizing agent for primary amines is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with the amine group to form a colored product that can be quantified spectrophotometrically.

Experimental Protocol: UV-Vis Spectroscopy with NBD-Cl Derivatization
  • Preparation of Standard Solutions:

    • Prepare a stock solution of allylamine of a known concentration in a suitable solvent (e.g., methanol (B129727) or a buffer solution).

    • Create a series of calibration standards by diluting the stock solution to achieve a range of concentrations.

  • Derivatization Procedure:

    • To a specific volume of each standard solution and the sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

    • Add a buffer solution (e.g., borate (B1201080) buffer, pH 8-9) to facilitate the reaction.

    • Heat the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for a specific duration to ensure complete reaction.

    • After cooling to room temperature, dilute the solutions to a final volume with a suitable solvent.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) of the allylamine-NBD derivative against a reagent blank.

    • The λmax for NBD-amine derivatives is typically in the visible region of the spectrum.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of allylamine in the sample solution by interpolating its absorbance value on the calibration curve.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis Allylamine_Sample Allylamine Sample Add_NBD_Cl Add NBD-Cl & Buffer Allylamine_Sample->Add_NBD_Cl Allylamine_Standards Allylamine Standards Allylamine_Standards->Add_NBD_Cl Heat_Mixture Heat Mixture Add_NBD_Cl->Heat_Mixture Cool_Dilute Cool & Dilute Heat_Mixture->Cool_Dilute Measure_Absorbance Measure Absorbance at λmax Cool_Dilute->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify Allylamine Calibration_Curve->Quantify

Figure 1. Experimental workflow for the UV-Vis determination of allylamine.

Method 2: Determination of Allylamine by Gas Chromatography (GC-FID)

Gas chromatography offers a more direct and highly sensitive method for the quantification of volatile compounds like allylamine. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic molecules.

Experimental Protocol: GC-FID
  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and prepare a stock solution of allylamine in a suitable solvent such as chloroform.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • For sample preparation, dissolve the substance containing allylamine in an appropriate solvent. In some cases, an extraction step may be necessary. For instance, in the analysis of sevelamer (B1230288) hydrochloride, the sample is treated with sodium hydroxide, and the allylamine is extracted into an organic solvent.[1]

  • GC-FID System and Conditions:

    • Column: A capillary column suitable for amine analysis, such as a DB-CAM (30 m × 0.53 mm × 1.0 μm), is recommended.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Injector and Detector Temperatures: Typically set at 220°C and 260°C, respectively.[1]

    • Oven Temperature Program: An initial temperature of 70°C held for a few minutes, followed by a temperature ramp to a higher temperature (e.g., 200°C) to ensure elution of all components.[1]

  • Injection and Analysis:

    • Inject a small, fixed volume of the standard and sample solutions into the gas chromatograph.

    • The allylamine will be separated from other components in the column and detected by the FID.

  • Quantification:

    • Identify the allylamine peak in the chromatogram based on its retention time, confirmed by running a standard.

    • Construct a calibration curve by plotting the peak area of allylamine in the standard solutions against their concentrations.

    • Calculate the concentration of allylamine in the sample by comparing its peak area to the calibration curve.

Performance Comparison

The choice between UV-Vis with derivatization and GC-FID for allylamine quantification will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each method.

ParameterUV-Vis Spectroscopy with DerivatizationGas Chromatography with Flame Ionization Detection (GC-FID)
Principle Colorimetric measurement of a derivatized product.Separation of volatile compounds followed by detection by ionization in a flame.
Sample Preparation Requires a chemical derivatization step which can be time-consuming and may introduce variability.May require extraction, but is generally more direct.[1]
Specificity Can be susceptible to interference from other primary amines that also react with the derivatizing agent.High specificity due to chromatographic separation.[1]
Sensitivity Generally moderate.High sensitivity.[1]
Limit of Detection (LOD) Dependent on the derivatization reaction and the molar absorptivity of the product.As low as 2 µg/g (0.3 µg/ml).[1]
Limit of Quantification (LOQ) Typically in the µg/mL range.As low as 6 µg/g (1.0 µg/ml).[1]
Linearity Range Dependent on Beer's Law adherence for the derivative.6 µg/g to 148 µg/g has been reported.[1]
Instrumentation Requires a UV-Vis spectrophotometer, which is common in most laboratories.Requires a gas chromatograph with an FID, which is more specialized instrumentation.
Throughput Lower, due to the multi-step sample preparation.Higher, especially with an autosampler.

Conclusion

Both UV-Vis spectroscopy with derivatization and GC-FID can be used for the quantification of allylamine.

The UV-Vis method , while utilizing more commonly available instrumentation, requires a more involved sample preparation process through derivatization. This can increase analysis time and introduce potential sources of error. The specificity of this method may also be a concern if other primary amines are present in the sample.

In contrast, the GC-FID method offers a more direct, highly sensitive, and specific approach for allylamine determination.[1] While it requires more specialized equipment, its superior performance in terms of sensitivity, specificity, and throughput makes it a more robust and reliable method for the routine analysis of allylamine in pharmaceutical and drug development settings.[1] For trace-level analysis and in complex matrices, the GC-FID method is the recommended choice.

References

Validation

A Comparative Analysis of Allylamine Production Processes

For Researchers, Scientists, and Drug Development Professionals Allylamine (B125299) and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polymers. The e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylamine (B125299) and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polymers. The efficient and selective production of allylamine is, therefore, a topic of significant interest in both academic and industrial research. This guide provides a comparative analysis of several key production processes for allylamine, offering insights into their respective methodologies, performance metrics, and underlying chemical pathways.

Executive Summary

The industrial production of allylamine predominantly relies on the reaction of allyl chloride with ammonia (B1221849). This method, while cost-effective, typically yields a mixture of mono-, di-, and triallylamine (B89441), necessitating downstream separation processes. For laboratory-scale synthesis requiring high purity, the hydrolysis of allyl isothiocyanate offers a reliable alternative. More contemporary approaches, such as the direct amination of allyl alcohol and biocatalytic methods, present greener and more selective routes, minimizing the formation of byproducts and the use of hazardous reagents. The palladium-catalyzed Tsuji-Trost reaction represents a versatile method for the synthesis of a broad range of allylic amines with high degrees of control over regioselectivity and stereoselectivity.

Comparative Data of Production Processes

The following table summarizes the key performance indicators for the different allylamine production methods discussed in this guide.

Production Process Starting Materials Key Reagents/Catalysts Reaction Conditions Yield of Allylamine(s) Selectivity Key Advantages Key Disadvantages
Ammonolysis of Allyl Chloride Allyl Chloride, AmmoniaCuCl (optional)40-70°C, 0.32-0.95 MPa[1]Monoallylamine: up to 87.8%[2]Variable, influenced by NH₃:allyl chloride ratio and solvent.[3][4]Cost-effective, scalable.Produces a mixture of amines, corrosive byproducts.[5][6]
Hydrolysis of Allyl Isothiocyanate Allyl Isothiocyanate, HClKOHReflux, then distillation at 95-98°C[7]70-73% (pure monoallylamine)[7]High for monoallylamine.High purity product.[7]Higher cost of starting material, waste generation.[1]
Amination of Allyl Alcohol Allyl Alcohol, AmmoniaPhosphorus-containing catalysts (e.g., Boron Phosphate) or Palladium complexes[5][8]110-320°C[5][8]Conversion up to 74.3%, variable amine distribution.[5]Selectivity can be tuned by catalyst and conditions.Avoids chlorinated byproducts.[5]Requires higher temperatures/pressures, catalyst cost.[1][5]
Biocatalytic Reductive Amination Cinnamic Acids, AminesReductive Aminase (RedAm), Carboxylic Acid Reductase (CAR)30°C, pH 7.5-8.0[9][10][11]Up to 99% conversion.[12]High selectivity for the desired amine product.[9]Green, highly selective, mild conditions.[9][11]Scalability and enzyme cost can be challenging.
Tsuji-Trost Reaction Allylic Substrate (e.g., Allyl Acetate), AminePalladium Catalyst (e.g., Pd(PPh₃)₄), LigandsRoom temperature to 60°C[13]Good to excellent yields.High regio- and stereoselectivity.[14][15]Versatile, high degree of control.[14]Catalyst cost, potential for metal contamination.

Experimental Protocols

Ammonolysis of Allyl Chloride

This industrial process involves the reaction of allyl chloride with ammonia, often in a solvent and sometimes with a catalyst to moderate reaction conditions.

Protocol: A stainless steel autoclave is charged with allyl chloride, a solvent (e.g., methanol/water mixture), and a catalyst such as cuprous chloride.[16] An aqueous solution of ammonia is then introduced. The molar ratio of ammonia to allyl chloride is a critical parameter, with higher ratios favoring the formation of monoallylamine.[4] The reaction mixture is stirred at a controlled temperature (e.g., 40-70°C) and pressure for several hours.[1][2] Upon completion, the reaction mixture is cooled, and the pressure is released. The resulting mixture of allylamines (mono-, di-, and triallylamine) and unreacted starting materials is then separated by fractional distillation.[17]

Hydrolysis of Allyl Isothiocyanate for High-Purity Allylamine

This method is suitable for laboratory-scale synthesis where a pure sample of monoallylamine is desired.[7]

Protocol: In a round-bottomed flask equipped with a reflux condenser, allyl isothiocyanate is mixed with 20% hydrochloric acid.[7] The mixture is refluxed for approximately 15 hours, or until the oily layer of allyl isothiocyanate disappears.[7] The resulting solution is then concentrated by heating on a steam bath. The residue is diluted with water and transferred to a distillation apparatus. A solution of potassium hydroxide (B78521) is added dropwise to neutralize the hydrochloric acid and liberate the free amine, which is then distilled.[7] The distillate is collected, dried over solid potassium hydroxide, and then fractionally distilled to yield pure allylamine. A total yield of 70-73% of pure allylamine can be expected.[7]

Direct Amination of Allyl Alcohol

This process offers a more environmentally friendly alternative to the use of allyl chloride, as the only byproduct is water.

Protocol: Allyl alcohol, ammonia, and a catalyst are charged into a high-pressure reactor. Various catalysts can be employed, including phosphorus-containing compounds like boron phosphate (B84403) or palladium complexes with phosphine (B1218219) ligands.[5][8] The reactor is sealed and heated to the desired temperature (e.g., 110-300°C) under pressure.[5][8] The reaction is allowed to proceed for a set time, after which the reactor is cooled and depressurized. The product mixture, containing mono-, di-, and triallylamine, along with unreacted starting materials, is then analyzed and separated, typically by gas chromatography and distillation. The conversion of allyl alcohol and the selectivity towards the different allylamines depend on the catalyst, temperature, and reactant ratios. For instance, using a palladium catalyst with 1,4-bis(diphenylphosphino)butane (B1266417) ligand at 110°C can yield a mixture of mono-, di-, and triallylamine with a total allyl alcohol conversion of 73.5%.[5]

Biocatalytic Reductive Amination

This emerging green chemistry approach utilizes enzymes to catalyze the synthesis of allylic amines with high selectivity under mild conditions.

Protocol: The synthesis is typically performed in a buffered aqueous solution (e.g., Tris or phosphate buffer at pH 7.5-9.0).[10][18] The reaction mixture contains the starting carboxylic acid (e.g., cinnamic acid), the amine, and the enzyme systems. A two-enzyme system is often employed, consisting of a carboxylic acid reductase (CAR) to convert the carboxylic acid to the corresponding aldehyde, and a reductive aminase (RedAm) to catalyze the amination of the aldehyde.[9] A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also included to recycle the NADPH required by the enzymes.[10][18] The reaction is incubated at a mild temperature (e.g., 30°C) with shaking for a specified period (e.g., 18-24 hours).[11][18] The conversion to the desired allylic amine can be monitored by techniques like GC-MS or HPLC. Conversions of up to 94-99% have been reported for this method.[9][12]

Visualizing the Production Pathways

To better understand the chemical transformations involved in these processes, the following diagrams illustrate the core reaction pathways.

Ammonolysis_of_Allyl_Chloride AllylChloride Allyl Chloride Monoallylamine Monoallylamine AllylChloride->Monoallylamine + NH3 Ammonia Ammonia (NH3) Diallylamine Diallylamine Monoallylamine->Diallylamine + Allyl Chloride Triallylamine Triallylamine Diallylamine->Triallylamine + Allyl Chloride Hydrolysis_of_Allyl_Isothiocyanate AllylIsothiocyanate Allyl Isothiocyanate Intermediate Allylaminium Chloride AllylIsothiocyanate->Intermediate + 2H2O, HCl (reflux) Allylamine Allylamine Intermediate->Allylamine + KOH (distillation) Amination_of_Allyl_Alcohol AllylAlcohol Allyl Alcohol Allylamine Allylamine AllylAlcohol->Allylamine + NH3 Catalyst, Heat Ammonia Ammonia (NH3) Biocatalytic_Reductive_Amination CinnamicAcid Cinnamic Acid Aldehyde Cinnamaldehyde CinnamicAcid->Aldehyde CAR, NADPH AllylicAmine Allylic Amine Aldehyde->AllylicAmine + Amine RedAm, NADPH Amine Amine Tsuji_Trost_Reaction AllylicSubstrate Allylic Substrate (e.g., Allyl Acetate) PiAllylPd π-Allyl Pd(II) Complex AllylicSubstrate->PiAllylPd + Pd(0) Pd0 Pd(0) Catalyst AllylicAmine Allylic Amine PiAllylPd->AllylicAmine + Amine Amine Amine

References

Comparative

A Comparative Guide to Validating the Molecular Weight of Polyallylamine using GPC and Other Techniques

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. This is particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. This is particularly true for polyamines like Polyallylamine (PAA), which are widely used in drug delivery systems and biomedical applications. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative methods for validating the molecular weight of PAA, supported by experimental data and detailed protocols.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining a polymer's molecular weight distribution. However, for cationic polymers like Polyallylamine, interactions between the polymer and the GPC column packing material can lead to inaccurate results. Therefore, it is crucial to validate GPC data with alternative, absolute molecular weight determination methods. This guide explores the principles, protocols, and comparative performance of GPC, GPC with Multi-Angle Light Scattering (GPC-MALS), standalone Static Light Scattering (SLS), and Viscometry for the characterization of PAA.

Comparison of Molecular Weight Determination Techniques for Polyallylamine

The following table summarizes the key performance metrics of different techniques for determining the molecular weight of a representative Polyallylamine sample.

TechniqueMn ( g/mol )Mw ( g/mol )Mz ( g/mol )PDI (Mw/Mn)Principle of Measurement
GPC (Conventional Calibration)15,00026,00045,0001.73Relative to Polystyrene Standards
GPC-MALS16,50028,50048,0001.73Absolute (Light Scattering)
Static Light Scattering (SLS)-29,000--Absolute (Light Scattering)
Viscometry--- (Provides Mv)-Relative (Intrinsic Viscosity)

Note: The data presented are representative values for a commercially available Polyallylamine hydrochloride sample and may vary depending on the specific sample and experimental conditions.

Detailed Experimental Protocols

Gel Permeation Chromatography (GPC) with Conventional Calibration

This method provides a relative molecular weight distribution by comparing the elution time of the PAA sample to that of known molecular weight standards (e.g., polystyrene or polyethylene (B3416737) glycol).

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Differential Refractive Index (DRI) detector

  • GPC column suitable for aqueous mobile phases (e.g., Shodex OHpak SB-806M HQ)

Mobile Phase (Eluent): To prevent ionic and hydrophobic interactions between the cationic PAA and the column packing material, a specific eluent composition is crucial.[1][2] An effective eluent is a mixture of:

  • 0.5 M Acetic Acid

  • 0.1 M - 0.2 M Sodium Nitrate in ultrapure water

Sample Preparation:

  • Dissolve the Polyallylamine hydrochloride sample in the mobile phase to a concentration of 1-2 mg/mL.

  • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer chain shearing.

  • Filter the solution through a 0.22 µm syringe filter before injection.

GPC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 100 µL

  • Detector Temperature: 40°C

Data Analysis:

  • Generate a calibration curve by injecting a series of narrow molecular weight standards (e.g., polyethylene glycol).

  • Inject the PAA sample and record the chromatogram.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and Polydispersity Index (PDI) using the calibration curve.[3][4]

GPC_Workflow cluster_prep Sample & Eluent Preparation cluster_analysis GPC Analysis cluster_data Data Processing PAA_Sample PAA Sample Dissolution Dissolution (1-2 mg/mL) PAA_Sample->Dissolution Eluent 0.5M Acetic Acid + 0.1-0.2M NaNO3 Eluent->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injector Injector Filtration->Injector GPC_Column GPC Column (e.g., Shodex OHpak) Injector->GPC_Column Detector DRI Detector GPC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram MW_Calculation Calculate Mn, Mw, PDI Chromatogram->MW_Calculation Calibration Calibration Curve (PEG Standards) Calibration->MW_Calculation SLS_Zimm_Plot cluster_grid xlabel sin²(θ/2) + k*c ylabel Kc/R(θ) origin origin c1_theta1 c1_theta2 c1_theta1->c1_theta2 c2_theta1 c1_theta1->c2_theta1 c1_theta3 c1_theta2->c1_theta3 c2_theta2 c1_theta2->c2_theta2 c2_theta3 c1_theta3->c2_theta3 c2_theta1->c2_theta2 c3_theta1 c2_theta1->c3_theta1 c2_theta2->c2_theta3 c3_theta2 c2_theta2->c3_theta2 c3_theta3 c2_theta3->c3_theta3 c3_theta1->c3_theta2 c3_theta2->c3_theta3 c0_theta1 c0_theta2 c0_theta1->c0_theta2 c0_theta3 c0_theta2->c0_theta3 c1_theta0 c2_theta0 c1_theta0->c2_theta0 c3_theta0 c2_theta0->c3_theta0

References

Safety & Regulatory Compliance

Safety

Sichere Entsorgung von Allylamin: Ein Leitfaden für Laborpersonal

Die ordnungsgemäße Entsorgung von Allylamin ist für die Gewährleistung der Sicherheit im Labor und den Schutz der Umwelt von entscheidender Bedeutung. Als hochentzündliche, giftige und ätzende Chemikalie erfordert Allyla...

Author: BenchChem Technical Support Team. Date: December 2025

Die ordnungsgemäße Entsorgung von Allylamin ist für die Gewährleistung der Sicherheit im Labor und den Schutz der Umwelt von entscheidender Bedeutung. Als hochentzündliche, giftige und ätzende Chemikalie erfordert Allylamin ein strenges Entsorgungsprotokoll. Dieser Leitfaden bietet detaillierte, schrittweise Anweisungen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um den sicheren Umgang und die Entsorgung von Allylaminabfällen zu gewährleisten.

Operativer Plan: Unmittelbare Sicherheits- und Handhabungsverfahren

Vor Beginn eines Entsorgungsvorgangs ist es unerlässlich, die richtigen persönlichen Schutzausrüstungen (PSA) anzulegen und in einem gut belüfteten Bereich, vorzugsweise unter einem Abzug, zu arbeiten.

Erforderliche PSA:

  • Augenschutz: Chemikalienschutzbrille und Gesichtsschutz.

  • Handschutz: Tragen Sie geeignete Schutzhandschuhe (z. B. aus Butylkautschuk oder Viton™).

  • Körperschutz: Laborkittel, Schürze und bei Bedarf zusätzliche Schutzkleidung.

Umgang mit Verschüttungen:

  • Zündquellen beseitigen: Entfernen Sie sofort alle Zündquellen aus dem Bereich, einschließlich offener Flammen, Funken und heißer Oberflächen.[1] Verwenden Sie funkenfreie Werkzeuge und explosionsgeschützte Geräte.[1]

  • Belüftung sicherstellen: Sorgen Sie für maximale Belüftung, um die Dämpfe zu verteilen.

  • Eindämmung: Verschüttetes Material mit einem inerten, absorbierenden Material wie Sand oder Vermiculit eindämmen und aufnehmen.[1][2]

  • Neutralisierung (optional): Zur Verringerung der Brandgefahr kann die Flüssigkeit mit Wasser verdünnt werden. Dämpfe können mit einem Wassersprühstrahl niedergeschlagen werden.[2]

  • Sammlung: Das kontaminierte Absorptionsmaterial vorsichtig in einen geeigneten, verschließbaren und ordnungsgemäß gekennzeichneten Behälter für gefährliche Abfälle geben.[2][3]

  • Dekontamination: Den verschütteten Bereich gründlich reinigen und dekontaminieren. Kontaminierte Kleidung sofort ausziehen.[1][2]

Schritt-für-Schritt-Entsorgungsprotokoll

Allylamin gilt als gefährlicher Abfall und muss gemäß den örtlichen, regionalen und nationalen Vorschriften entsorgt werden.[3] Es darf unter keinen Umständen in die Kanalisation, offene Gewässer oder die Umwelt gelangen.[2]

  • Abfallidentifizierung: Kennzeichnen Sie alle Abfälle, die Allylamin enthalten, eindeutig als "Gefährlicher Abfall: Giftig, entzündlich, ätzend - enthält Allylamin".

  • Abfallsammlung (Kleinmengen):

    • Geben Sie flüssige Allylaminabfälle in einen dafür vorgesehenen, fest verschließbaren und chemisch beständigen Behälter.[2] Geeignete Materialien für Behälter sind beispielsweise Edelstahl.[2]

    • Geben Sie Abfälle nicht in den Ausguss oder in den Hausmüll.[3]

    • Sammeln Sie Kleinmengen in Sammelbehältern für giftige, entzündbare Verbindungen.[3]

  • Lagerung:

    • Bewahren Sie die Abfallbehälter fest verschlossen an einem kühlen, trockenen und gut belüfteten Ort auf, getrennt von unverträglichen Materialien und Zündquellen.[1][3]

    • Die Behälter müssen deutlich mit der systematischen Bezeichnung ihres Inhalts beschriftet sein.[3]

  • Entsorgung:

    • Übergeben Sie den gesammelten Abfall an die zuständige Stelle für die Abfallbeseitigung oder an ein lizenziertes Entsorgungsunternehmen.[3]

    • Behandeln Sie kontaminierte Verpackungen auf die gleiche Weise wie den Stoff selbst.[4]

Zusammenfassung der Gefahrendaten

Die folgenden Daten fassen die wesentlichen Gefahreneinstufungen für den Transport und die Entsorgung von Allylamin zusammen.

EigenschaftKlassifizierungReferenz
UN-Nummer 2334[5]
Ordnungsgemäße UN-Versandbezeichnung ALLYLAMIN[5]
Transportgefahrenklassen 6.1 (Giftig), 3 (Entzündbar)
Verpackungsgruppe I (Stoff mit hoher Gefahr)[5]
Umweltgefahren Wassergefährdend[4][5]
CLP-Einstufung (Auszug) Entzündbare Flüssigkeiten (Kat. 2), Akute Toxizität (Kat. 1-3), Hautverätzung (Kat. 1A), Chronisch gewässergefährdend (Kat. 2)[1][5]

Logischer Arbeitsablauf für die Entsorgung von Allylamin

Der folgende Arbeitsablauf stellt den Entscheidungsprozess und die wichtigsten Schritte für eine sichere Entsorgung von Allylaminabfällen dar.

Allylamine_Disposal_Workflow start Abfall identifizieren (Allylamin-haltig) is_spill Handelt es sich um eine Verschüttung? start->is_spill spill_procedure Verschüttungsverfahren anwenden: 1. Zündquellen entfernen 2. Eindämmen & Absorbieren 3. In Behälter sammeln is_spill->spill_procedure Ja collect_waste Abfall sammeln (Flüssig oder absorbiert) is_spill->collect_waste Nein (Routinemäßiger Abfall) spill_procedure->collect_waste container Geeigneten, beschrifteten Abfallbehälter verwenden collect_waste->container storage Sicher lagern (Kühl, belüftet, getrennt) container->storage handover An autorisierten Entsorgungsdienstleister übergeben storage->handover end Entsorgung abgeschlossen handover->end

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Allylamine

For Immediate Implementation: Essential Safety and Handling Protocols for Allylamine (B125299) Allylamine, a versatile yet hazardous chemical, demands rigorous safety protocols to ensure the well-being of laboratory pers...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Allylamine (B125299)

Allylamine, a versatile yet hazardous chemical, demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its safe handling. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and foster a secure research environment.

Quantitative Safety Data

A clear understanding of the quantitative safety parameters of allylamine is crucial for a comprehensive risk assessment. The following table summarizes key toxicity values and occupational exposure limits.

Data PointValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) 57 mg/kgMouseOral[1]
35 mg/kgRabbitDermal[1]
102 mg/kgRatOral[2]
LC50 (Lethal Concentration, 50%) 177 ppm (8 hours)RatInhalation[1]
Occupational Exposure Limits
NIOSH REL (Recommended Exposure Limit)Not establishedN/ATWA
ACGIH TLV (Threshold Limit Value)Not establishedN/ATWA
PDK (Maximum Permissible Concentration - USSR 1987)0.5 mg/m³N/A[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The correct selection and use of PPE are non-negotiable when handling allylamine. It is imperative to use the following equipment to prevent exposure through inhalation, skin contact, or eye contact.

Respiratory Protection

Due to its toxicity upon inhalation, adequate respiratory protection is critical.[4]

  • Primary Recommendation: A National Institute for Occupational Safety and Health (NIOSH)-approved supplied-air respirator with a full facepiece, operating in a pressure-demand or other positive-pressure mode.[4]

  • For Emergency Situations: A self-contained breathing apparatus (SCBA) in pressure-demand or other positive-pressure mode.[1]

Hand Protection

Preventing skin contact is paramount, as allylamine can be absorbed through the skin and is fatal in contact with skin.[4][5]

  • Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use in accordance with hazardous waste disposal procedures.

Eye and Face Protection

Allylamine is a lachrymator and can cause severe eye irritation.[6]

  • Minimum Requirement: Impact and splash-resistant safety goggles with indirect ventilation.[4]

  • Enhanced Protection: A full-face shield should be worn in conjunction with safety goggles to provide maximum protection.[4]

Protective Clothing

To prevent skin contact, comprehensive protective clothing is mandatory.[4]

  • Body Protection: A chemically resistant suit or coverall. Butyl rubber has been noted as a suitable protective material.[4]

  • Footwear: Chemical-resistant boots, preferably with steel toes for added safety.

Experimental Protocol: Step-by-Step Handling of Allylamine

This protocol outlines the essential steps for the safe handling of allylamine in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: All work with allylamine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit specifically designed for flammable and toxic liquids readily available. The kit should contain absorbent materials like sand or other inert absorbents.[4]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[2]

Handling Procedure
  • Personal Protective Equipment: Don the appropriate PPE as detailed above before handling the chemical.

  • Grounding: All metal containers used for transferring or storing allylamine must be properly grounded and bonded to prevent static discharge.[4]

  • Dispensing: Use only non-sparking tools when dispensing allylamine.[2]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area.[4] Avoid breathing vapors.[5]

  • Container Management: Keep the allylamine container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[2]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[1]

    • Ventilate the area and wash the spill site after the material has been removed.

  • Large Spills:

    • Evacuate the entire area and activate the emergency response plan.

    • Isolate the hazard area for at least 150 feet in all directions.[4]

    • From a safe distance, use a water spray to reduce vapors, but be aware this may not prevent ignition in enclosed spaces.[1]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal
  • Contaminated Materials: All PPE, absorbent materials, and empty containers contaminated with allylamine are considered hazardous waste.

  • Disposal: Collect all hazardous waste in properly labeled, sealed containers. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and national regulations.[4][5] Do not empty allylamine into drains.[2]

Workflow for Safe Handling of Allylamine

Allylamine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response Prep Don PPE: - Full-face respirator - Butyl rubber gloves - Chemical suit - Safety goggles & face shield Vent Work in a Chemical Fume Hood Prep->Vent Emergency Verify Emergency Equipment: - Safety Shower - Eyewash Station - Spill Kit Vent->Emergency Ignition Eliminate Ignition Sources Emergency->Ignition Handle Dispense Allylamine (Use non-sparking tools) Ignition->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Waste Dispose of Waste: - Contaminated PPE - Absorbent Material - Empty Containers Decontaminate->Waste Store Store Allylamine Securely Waste->Store Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs AdministerFA Administer First Aid (Inhalation, Skin, Eye, Ingestion) FirstAid->AdministerFA Contain Contain Spill with Inert Absorbent Evacuate->Contain SeekMedical Seek Immediate Medical Attention AdministerFA->SeekMedical

Caption: Workflow for the safe handling of allylamine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylamine
Reactant of Route 2
Allylamine
© Copyright 2026 BenchChem. All Rights Reserved.